Product packaging for SUVN-911(Cat. No.:CAS No. 2414674-71-6)

SUVN-911

Cat. No.: B2948740
CAS No.: 2414674-71-6
M. Wt: 261.14 g/mol
InChI Key: VZIQKVIAFWXNFL-ANYFZDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SUVN-911 is a useful research compound. Its molecular formula is C11H14Cl2N2O and its molecular weight is 261.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14Cl2N2O B2948740 SUVN-911 CAS No. 2414674-71-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIQKVIAFWXNFL-ANYFZDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2414674-71-6
Record name Ropanicant hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414674716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPANICANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE3QJ0MMVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SUVN-911 (Ropanicant): A Technical Guide on its Mechanism of Action in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing its pharmacological properties, preclinical efficacy, and clinical trial data. The document details the experimental methodologies employed in key studies and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Major Depressive Disorder is a complex psychiatric condition characterized by persistent low mood, anhedonia, and cognitive impairment. While existing antidepressant therapies, primarily targeting monoaminergic systems, are effective for many, a significant portion of patients exhibit inadequate response or experience dose-limiting side effects. This highlights the pressing need for novel therapeutic agents with distinct mechanisms of action. This compound (Ropanicant) represents a promising new approach by targeting the cholinergic system, specifically the α4β2 nicotinic acetylcholine receptors, which are implicated in the pathophysiology of depression.[1]

Pharmacological Profile of this compound

Primary Mechanism of Action

This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor.[2] This receptor is a ligand-gated ion channel expressed in various brain regions associated with mood regulation, including the prefrontal cortex, hippocampus, and amygdala. By blocking the α4β2 nAChR, this compound is hypothesized to modulate downstream signaling pathways, leading to an increase in the levels of key neurotransmitters and neurotrophic factors implicated in depression, such as serotonin (B10506) and brain-derived neurotrophic factor (BDNF).[1]

Binding Affinity and Selectivity

This compound exhibits high affinity for the α4β2 nAChR with a Ki value of 1.5 nM.[2] It demonstrates significant selectivity for the α4β2 subtype over other nAChR subtypes and a wide range of other receptors, ion channels, and enzymes, suggesting a favorable off-target profile.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Pharmacology

ParameterValueReceptor/AssayReference
Ki1.5 nMα4β2 Nicotinic Acetylcholine Receptor[2]

Table 2: Preclinical Pharmacokinetics (Rat)

ParameterDoseValueReference
Cmax3 mg/kg, p.o.685 ± 123 ng/mL
Tmax3 mg/kg, p.o.0.5 h
AUC(0-t)3 mg/kg, p.o.1547 ± 254 ng.h/mL
Bioavailability3 mg/kg, p.o.~45%

Table 3: Phase 2a Clinical Trial Efficacy (Change from Baseline in MADRS Score)

Treatment GroupMean Change at Day 7Mean Change at Day 14p-value (vs. baseline)Reference
45 mg once daily-5.9 to -13.4-10.4 to -12.7< 0.0001[3][4]
30 mg twice daily-5.9 to -13.4-10.4 to -12.7< 0.0001[3][4]
45 mg twice daily-5.9 to -13.4-10.4 to -12.7< 0.0001[3][4]

Note: The reported range for the mean change in MADRS score across different doses suggests a dose-dependent effect, though specific data for each dose group was not detailed in the available sources.

Experimental Protocols

Preclinical Efficacy Models

The Forced Swim Test is a widely used rodent behavioral assay to screen for antidepressant-like activity.[5][6][7]

  • Objective: To assess the effect of this compound on behavioral despair, a state characterized by immobility when faced with an inescapable stressor.

  • Methodology:

    • Animals: Male Wistar rats or male Swiss mice are commonly used.

    • Apparatus: A cylindrical container (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

    • Procedure: A pre-test session of 15 minutes is conducted 24 hours before the test session. During the 5-minute test session, the animal is placed in the water-filled cylinder, and the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.

    • Drug Administration: this compound or vehicle is administered orally at specified times before the test session.

    • Data Analysis: The duration of immobility is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

The Sucrose (B13894) Preference Test is a measure of anhedonia, a core symptom of depression, in rodents.[8]

  • Objective: To evaluate the ability of this compound to reverse stress-induced deficits in reward-seeking behavior.

  • Methodology:

    • Animals: Male rodents are often used and are typically subjected to a chronic mild stress paradigm to induce anhedonia.

    • Procedure: Animals are individually housed and given a choice between two bottles: one containing a 1% sucrose solution and the other containing plain water.

    • Habituation: A period of habituation to the two-bottle choice is conducted before the stress induction and drug treatment.

    • Drug Administration: this compound or vehicle is administered daily throughout the stress period.

    • Data Analysis: The volume of sucrose solution and water consumed over a 24-hour period is measured. The sucrose preference is calculated as (sucrose intake / total fluid intake) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.

Clinical Trial Protocol (Phase 2a)
  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with moderate to severe MDD.[2]

  • Study Design: An open-label, multicenter study.[2]

  • Patient Population: Patients diagnosed with MDD according to DSM-5 criteria with a baseline Montgomery-Åsberg Depression Rating Scale (MADRS) score of ≥ 25.[9]

  • Treatment Arms:

    • This compound 45 mg once daily

    • This compound 30 mg twice daily

    • This compound 45 mg twice daily[2]

  • Primary Outcome: Safety and tolerability.

  • Secondary Outcome: Change from baseline in the total MADRS score at week 2.[2]

Visualizations

Proposed Signaling Pathway of this compound

SUVN911_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SUVN911 This compound (Ropanicant) nAChR α4β2 nAChR SUVN911->nAChR Antagonism Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Modulation ACh Acetylcholine ACh->nAChR Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Inhibition by This compound Vesicle Synaptic Vesicle (Serotonin) Ca_influx->Vesicle Triggers Fusion Serotonin_release Serotonin Release Vesicle->Serotonin_release Increased Release Serotonin_receptor Serotonin Receptor Serotonin_release->Serotonin_receptor Binding Signaling_cascade Intracellular Signaling Cascade Serotonin_receptor->Signaling_cascade CREB CREB Activation Signaling_cascade->CREB BDNF_production BDNF Production CREB->BDNF_production Neuronal_effects Antidepressant Effects (Neurogenesis, Synaptic Plasticity) BDNF_production->Neuronal_effects

Caption: Proposed signaling pathway of this compound in neurons.

Experimental Workflow for Preclinical Efficacy Assessment

Preclinical_Workflow cluster_0 Forced Swim Test cluster_1 Sucrose Preference Test FST_acclimation Acclimation & Pre-test (Day 1, 15 min) FST_treatment This compound or Vehicle Administration FST_acclimation->FST_treatment FST_test Test Session (Day 2, 5 min) FST_treatment->FST_test FST_analysis Measure Immobility Time FST_test->FST_analysis SPT_habituation Habituation to Two-bottle Choice SPT_stress Chronic Mild Stress Induction SPT_habituation->SPT_stress SPT_treatment This compound or Vehicle Administration SPT_stress->SPT_treatment Concurrent SPT_test 24h Two-bottle Choice Test SPT_treatment->SPT_test SPT_analysis Calculate Sucrose Preference (%) SPT_test->SPT_analysis

Caption: Workflow for key preclinical efficacy experiments.

Phase 2a Clinical Trial Design

Clinical_Trial_Design cluster_0 Treatment Period (2 Weeks) Screening Screening & Baseline Assessment (MADRS ≥ 25) Randomization Randomization Screening->Randomization GroupA This compound 45 mg QD Randomization->GroupA GroupB This compound 30 mg BID Randomization->GroupB GroupC This compound 45 mg BID Randomization->GroupC Endpoint Primary & Secondary Endpoint Assessment (Safety, MADRS Change at Week 2) GroupA->Endpoint GroupB->Endpoint GroupC->Endpoint

Caption: Simplified design of the Phase 2a clinical trial.

Conclusion

This compound (Ropanicant) is a selective α4β2 nicotinic acetylcholine receptor antagonist with a novel mechanism of action for the treatment of Major Depressive Disorder. Preclinical studies have demonstrated its antidepressant-like effects, which are likely mediated by the modulation of serotonergic and neurotrophic pathways. Early clinical data from the Phase 2a trial are promising, showing a statistically significant reduction in depressive symptoms with a favorable safety profile. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this compound as a new treatment option for patients with MDD.

References

Preclinical Pharmacology of SUVN-911: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

SUVN-911 (Ropanicant) is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of major depressive disorder (MDD).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding affinity, in vitro and in vivo efficacy, pharmacokinetic profile, and safety pharmacology. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a neuronal nicotinic acetylcholine α4β2 receptor antagonist.[3] By selectively blocking these receptors, it is thought to modulate cholinergic and other neurotransmitter systems implicated in the pathophysiology of depression.[2][4] Preclinical studies have shown that administration of this compound leads to an increase in the levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which are key biomarkers associated with antidepressant efficacy.[2]

In Vitro Pharmacology

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the α4β2 nAChR subtype. The binding affinity was determined through radioligand binding assays.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

TargetBinding Affinity (Ki)Reference
α4β2 nAChR1.5 nM[1]
α3β4 nAChR>10 µM[1]

This compound has been screened against a panel of over 70 other targets, including G-protein coupled receptors, ion channels, enzymes, and transporters, and has shown a high degree of selectivity.[1]

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to α4β2 nAChRs was assessed using a competitive radioligand binding assay with rat brain tissue homogenates.

  • Tissue Preparation: Whole brains from male Wistar rats were homogenized in ice-cold buffer.

  • Radioligand: [³H]-Epibatidine was used as the radioligand, a high-affinity agonist for nAChRs.

  • Assay Conditions: The assay was performed in a 96-well plate format. Tissue homogenates were incubated with a fixed concentration of [³H]-Epibatidine and varying concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

In Vivo Efficacy in Animal Models of Depression

This compound has demonstrated significant antidepressant-like effects in well-established rodent models of depression.

Forced Swimming Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity. In this model, this compound demonstrated a significant reduction in immobility time in rats, an effect consistent with antidepressant drugs.[2]

Table 2: Efficacy of this compound in the Rat Forced Swimming Test

Dose (mg/kg, p.o.)% Decrease in Immobility TimeReference
1, 3, and 10Statistically significant reduction[2]
Experimental Protocol: Rat Forced Swimming Test
  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) was filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure: Rats were subjected to a 15-minute pre-test session 24 hours before the 5-minute test session. This compound or vehicle was administered orally at specified doses prior to the test session.

  • Scoring: The duration of immobility during the test session was recorded by a trained observer blinded to the treatment groups.

Sucrose (B13894) Preference Test (SPT) in a Chronic Mild Stress (CMS) Model

Anhedonia, the inability to experience pleasure, is a core symptom of depression. The SPT is used to assess anhedonia in rodents. In a CMS model, which induces a depressive-like state, this compound significantly reversed the stress-induced deficit in sucrose preference.[2]

Experimental Protocol: Sucrose Preference Test
  • CMS Procedure: Rats were subjected to a variety of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for several weeks to induce a state of chronic stress.

  • Test Procedure: Following the stress period, rats were given a free choice between two bottles, one containing a 1% sucrose solution and the other containing water.

  • Measurement: The consumption of sucrose solution and water was measured over a 24-hour period, and the sucrose preference was calculated as a percentage of the total fluid intake.

Neurochemical Effects

In Vivo Microdialysis

In vivo microdialysis studies in freely moving rats were conducted to assess the effect of this compound on extracellular levels of key neurotransmitters in the brain. Oral administration of this compound resulted in a significant and dose-dependent increase in serotonin (5-HT) levels in the prefrontal cortex.[2]

Experimental Protocol: In Vivo Microdialysis
  • Surgical Implantation: Guide cannulae were stereotaxically implanted into the prefrontal cortex of anesthetized rats.

  • Microdialysis Probe: A microdialysis probe was inserted through the guide cannula on the day of the experiment.

  • Perfusion and Sampling: The probe was perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples were collected at regular intervals before and after the administration of this compound.

  • Analysis: The concentration of serotonin in the dialysate samples was determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical species, demonstrating its suitability for oral administration and its ability to penetrate the blood-brain barrier.

Table 3: Pharmacokinetic Parameters of this compound in Wistar Rats (3 mg/kg, p.o.)

ParameterValueReference
Cmax (ng/mL)Not explicitly stated
Tmax (h)Not explicitly stated
AUC (ng*h/mL)3507[3]
T1/2 (h)3.34[3]
Brain PenetrationGood[1]

Safety Pharmacology

Comprehensive safety pharmacology studies have been conducted to evaluate the potential adverse effects of this compound on major physiological systems.

  • Cardiovascular System: No significant effects on cardiovascular parameters were observed.[1]

  • Respiratory System: No significant effects on respiratory function were noted.

  • Central Nervous System: this compound did not produce any significant effects on locomotor activity at doses several-fold higher than its effective doses in antidepressant models.[1]

Visualizations

Proposed Signaling Pathway of this compound

SUVN911_Pathway SUVN911 This compound nAChR α4β2 nAChR SUVN911->nAChR Antagonism Cholinergic Cholinergic Signaling nAChR->Cholinergic Inhibition Serotonin Increased Serotonin Release Cholinergic->Serotonin Modulation BDNF Increased BDNF Levels Serotonin->BDNF Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Experimental Workflow for the Forced Swimming Test

FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 (24h later) pre_test 15-min Pre-test Session (Forced Swim) dosing Oral Administration (this compound or Vehicle) test_session 5-min Test Session (Forced Swim) dosing->test_session scoring Measure Immobility Time test_session->scoring

Caption: Experimental workflow for the rat Forced Swimming Test.

Logical Relationship of Preclinical Evaluation

Preclinical_Evaluation invitro In Vitro Studies (Binding & Selectivity) invivo_efficacy In Vivo Efficacy (FST, SPT) invitro->invivo_efficacy pk Pharmacokinetics (Rat) invitro->pk neurochem Neurochemistry (Microdialysis) invivo_efficacy->neurochem safety Safety Pharmacology invivo_efficacy->safety candidate Clinical Candidate (this compound) invivo_efficacy->candidate neurochem->safety neurochem->candidate pk->invivo_efficacy pk->safety pk->candidate safety->candidate

Caption: Logical flow of the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its development as a novel antidepressant. Its high affinity and selectivity for the α4β2 nAChR, coupled with robust efficacy in animal models of depression and a favorable pharmacokinetic and safety profile, highlight its potential to address unmet needs in the treatment of MDD. The observed increases in serotonin and BDNF provide a plausible mechanism for its antidepressant effects. Further clinical investigation is warranted to establish its efficacy and safety in humans.

References

SUVN-911: A Technical Guide to a Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUVN-911, also known as Ropanicant, is a potent, selective, and orally bioavailable antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Developed by Suven Life Sciences, this novel chemical entity is under investigation for the treatment of Major Depressive Disorder (MDD).[2][3][4][5] Preclinical and clinical data suggest that this compound offers a promising new therapeutic approach for depression, potentially addressing some of the limitations of current treatments, such as delayed onset of action and undesirable side effects. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and clinical development of this compound.

Introduction to α4β2 Nicotinic Acetylcholine Receptors and Depression

The cholinergic system, particularly the α4β2 subtype of nAChRs, has emerged as a significant target in the neurobiology of depression.[6][7] These receptors are widely expressed in the brain and are involved in regulating mood, cognition, and reward pathways.[6][8] The "cholinergic hypothesis of depression" posits that a hyperactive cholinergic system may contribute to depressive symptoms.[7][9] Consequently, antagonizing nAChRs, specifically the α4β2 subtype, has been proposed as a therapeutic strategy for MDD.[6]

Pharmacological Profile of this compound

This compound is a highly potent and selective antagonist of the α4β2 nAChR. Its strong binding affinity and selectivity are key attributes that define its pharmacological profile.

Binding Affinity and Selectivity

This compound demonstrates a high affinity for the α4β2 receptor with a Ki of 1.5 nM.[1] It exhibits significant selectivity for the α4β2 subtype over the ganglionic α3β4 nAChR, with a binding affinity greater than 10 µM for the latter.[3] Furthermore, this compound shows good selectivity against a panel of over 70 other targets, including GPCRs, ion channels, and enzymes, indicating a low potential for off-target effects.[1]

TargetBinding Affinity (Ki)Reference
α4β2 nAChR1.5 nM[1]
α3β4 nAChR>10 µM[3]

Table 1: Binding Affinity of this compound

Pharmacokinetics

Preclinical studies in Wistar rats have demonstrated that this compound is orally bioavailable and penetrates the brain.[1] Following a 3 mg/kg oral dose, it exhibited high exposure with an AUC of 3507 ng*h/mL and a half-life of 3.34 hours.[1]

Phase 1 clinical trials in healthy human subjects further characterized the pharmacokinetic profile of this compound. The drug was found to be safe and well-tolerated in single ascending doses up to 60 mg and multiple ascending doses up to 45 mg once daily.[3][10] Pharmacokinetics were found to be nonlinear with accumulation upon multiple dosing.[10] Interestingly, sex had an effect on the pharmacokinetics, with females showing higher exposure, while food and age had no significant impact.[10]

SpeciesDose (p.o.)AUCT1/2Brain PenetrationReference
Wistar Rat3 mg/kg3507 ng*h/mL3.34 hoursGood[1]

Table 2: Preclinical Pharmacokinetics of this compound

StudyPopulationDosing RegimenKey FindingsReference
Phase 1 (SAD)Healthy Males0.5, 6, 15, 30, 60 mgSafe and well-tolerated[3][10]
Phase 1 (MAD)Healthy Males15, 30, 45 mg (14 days)Safe and well-tolerated, nonlinear PK, accumulation[3][10]
Phase 1 (Food, Sex, Age Effect)Healthy Adults & Elderly30 mg single doseSex-dependent PK, no significant effect of food or age[10]

Table 3: Summary of Phase 1 Clinical Pharmacokinetics of this compound

Mechanism of Action and Signaling Pathway

The antidepressant effects of this compound are believed to be mediated through its antagonism of α4β2 nAChRs, which in turn modulates downstream signaling pathways implicated in mood regulation.

Proposed Signaling Pathway

Antagonism of α4β2 nAChRs by this compound is hypothesized to lead to an increase in the levels of key neurochemicals, including serotonin (B10506) and brain-derived neurotrophic factor (BDNF), in brain regions such as the cortex.[2][3] This modulation of monoaminergic and neurotrophic systems is a well-established mechanism for antidepressant action. The increase in BDNF can subsequently activate downstream signaling cascades, such as the CREB (cAMP response element-binding protein) pathway, which plays a crucial role in neurogenesis, synaptic plasticity, and ultimately, the alleviation of depressive symptoms.

SUVN911_Pathway SUVN911 This compound a4b2 α4β2 nAChR SUVN911->a4b2 Antagonism Serotonin ↑ Serotonin Levels a4b2->Serotonin BDNF ↑ BDNF Levels a4b2->BDNF Antidepressant Antidepressant Effects Serotonin->Antidepressant TrkB TrkB Receptor BDNF->TrkB Activation CREB ↑ CREB Activation TrkB->CREB CREB->Antidepressant

Proposed signaling pathway of this compound.

Preclinical Efficacy

The antidepressant-like effects of this compound have been demonstrated in various well-established animal models of depression.

Forced Swim Test (FST)

In the rat forced swim test, a widely used model to screen for antidepressant activity, oral administration of this compound demonstrated significant antidepressant-like properties.[2]

Sucrose (B13894) Preference Test (SPT)

Anhedonia, the inability to experience pleasure, is a core symptom of depression. In the chronic mild stress model, this compound significantly reversed the reduction in sucrose preference, indicating an alleviation of anhedonia-like behavior.[2]

Animal ModelThis compound Doses (p.o.)OutcomeReference
Rat Forced Swim Test1.0 - 10.0 mg/kg (daily for 3 days)Significant antidepressant-like effects[1][2]
Rat Chronic Mild Stress (Sucrose Preference Test)Not specifiedSignificant reduction in anhedonia[2]

Table 4: Summary of Preclinical Efficacy of this compound

Clinical Development

This compound has progressed through Phase 1 and into Phase 2 clinical trials for the treatment of moderate to severe MDD.

Phase 1 Studies

Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound.[4][10][11] The studies involved single ascending doses (SAD) and multiple ascending doses (MAD).[10][12] The results indicated that this compound was safe and well-tolerated, with no serious adverse events reported.[12][13]

Phase 2a Proof-of-Concept Study

A Phase 2a open-label, proof-of-concept study (NCT06126497) was conducted in patients with moderate to severe MDD.[4][11][14] The primary objective was to evaluate the safety and tolerability, while the secondary objective was to assess the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 2.[4][14]

Topline results from this study were positive, showing that Ropanicant was generally well-tolerated.[14] Importantly, a statistically significant (p < 0.0001) reduction in MADRS scores from baseline was observed across all treatment groups at week 2, suggesting a rapid onset of antidepressant effect.[14]

StudyDesignPopulationDosing RegimensPrimary OutcomeSecondary OutcomeKey ResultsReference
Phase 2a (NCT06126497)Open-label, multicenter~36 patients with moderate to severe MDD45 mg QD, 30 mg BID, 45 mg BID (2 weeks)Safety and tolerabilityChange in MADRS score from baseline at Week 2Well-tolerated; Statistically significant reduction in MADRS scores (p < 0.0001)[4][14]

Table 5: Summary of Phase 2a Clinical Trial of this compound (Ropanicant)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.

α4β2 nAChR Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the α4β2 receptor.

Binding_Assay start Start prep Prepare membranes from cells expressing α4β2 nAChRs start->prep incubate Incubate membranes with radioligand (e.g., [3H]epibatidine) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Workflow for α4β2 nAChR radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing α4β2 nAChRs in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and a range of concentrations of the test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known α4β2 ligand).

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Rat Forced Swim Test

This behavioral assay is a standard preclinical screen for antidepressant drugs.

FST_Workflow start Start acclimate Acclimate rats to the -testing room start->acclimate administer Administer this compound or vehicle -orally at specified time -before the test acclimate->administer pre_swim Day 1: Place each rat in a cylinder of water for a 15-minute -pre-swim session administer->pre_swim test_swim Day 2: Place each rat back in the water for a 5-minute -test session pre_swim->test_swim record Record the session and score the duration of immobility test_swim->record analyze Compare immobility time between -SUVN-911 and vehicle groups record->analyze end End analyze->end

Workflow for the rat forced swim test.

Protocol:

  • Apparatus: Use a transparent cylinder (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

  • Acclimation: Allow the rats to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound or vehicle orally at a predetermined time before the test.

  • Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. After the session, remove the rat, dry it, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session.

  • Scoring: Videotape the test session and score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

  • Data Analysis: Compare the mean immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound (Ropanicant) is a promising novel α4β2 nAChR antagonist with a well-defined pharmacological profile and demonstrated efficacy in both preclinical models and early-stage clinical trials for Major Depressive Disorder. Its high potency, selectivity, and proposed mechanism of action, which involves the modulation of key neurotransmitter and neurotrophic factor systems, suggest it could be a valuable addition to the therapeutic arsenal (B13267) for depression. Further clinical development, including larger, placebo-controlled Phase 2b/3 trials, will be crucial to fully elucidate its efficacy and safety profile in a broader patient population. The rapid onset of action observed in the Phase 2a study is particularly noteworthy and warrants further investigation.

References

Chemical structure and synthesis of SUVN-911

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of SUVN-911

Introduction

This compound, also known as Ropanicant, is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) developed by Suven Life Sciences.[1][2][3] It is under investigation for the treatment of major depressive disorder (MDD) and other neurological conditions.[1] Preclinical studies have indicated that this compound may offer a rapid onset of antidepressant effects and a favorable side-effect profile compared to traditional antidepressants, potentially by modulating neurotransmitter levels, particularly serotonin (B10506).[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to this compound.

Chemical Structure

The chemical identity of this compound is well-defined. Its IUPAC name is (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane.[1][4] The molecule's structure is characterized by a rigid bicyclic core, which contributes to its high affinity and selectivity for the α4β2 nAChR.

IdentifierValue
IUPAC Name(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane[1][4]
Other NamesRopanicant, this compound[1][4]
CAS Number2414674-70-5 (free base)[1][4]
Chemical FormulaC11H13ClN2O[1]
Molar Mass224.69 g·mol−1[1]
SMILESC1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl[1]
InChI KeyPYSCVJMLJRHJGJ-OYNCUSHFSA-N[1][4]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with key reactions including a diastereoselective Simmons-Smith cyclopropanation and a Mitsunobu reaction.[5][6] The general synthetic approach is outlined in the "Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (this compound)..." publication in the Journal of Medicinal Chemistry.[5][7]

The following diagram illustrates a logical relationship of the key stages in the synthesis of this compound.

G Logical Relationship of this compound Synthesis A Starting Materials B Dihydropyrrole Intermediate Formation A->B C Simmons-Smith Cyclopropanation B->C D trans-4,5-methanopyrrolidinol Intermediate C->D E Mitsunobu Reaction D->E F Final Product (this compound) E->F

Caption: Logical workflow for the synthesis of this compound.

Pharmacological Profile

This compound is a potent and selective antagonist for the α4β2 nAChR.[8][9][10] Its high affinity for this receptor subtype is a key feature of its pharmacological profile.

ParameterValue
Ki for α4β2 receptor1.5 nM[7][8][9][11][12][13]
Binding affinity for α3β4 receptor>10 μM[4][7][9][14][15]
SelectivityHigh selectivity over 70 other targets, including GPCRs, ion channels, and enzymes[4][7][9][13][14][15]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by antagonizing the α4β2 nAChR.[1] This action is believed to lead to an increase in the levels of key neurochemicals implicated in mood regulation. Specifically, administration of this compound has been shown to increase levels of serotonin and brain-derived neurotrophic factor (BDNF) in the cortex.[1][14][16]

The proposed signaling pathway is depicted below.

G Proposed Signaling Pathway of this compound A This compound B α4β2 nAChR A->B Antagonism C Increased Serotonin Levels B->C D Increased BDNF Levels B->D E Antidepressant Effects C->E D->E

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The preclinical evaluation of this compound has involved a range of behavioral and neurochemical assays to establish its antidepressant-like activity and mechanism of action.[16]

Forced Swimming Test (FST) in Rats

This is a widely used model to assess antidepressant activity. The protocol generally involves:

  • Habituation Session: Rats are individually placed in a cylinder containing water for a 15-minute pre-test session.

  • Drug Administration: this compound or a vehicle control is administered orally.

  • Test Session: 24 hours after the pre-test, the animals are returned to the water cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility is recorded. A significant decrease in immobility time is indicative of antidepressant-like effects.

Sucrose (B13894) Preference Test

This test is used to measure anhedonia, a core symptom of depression. A typical protocol includes:

  • Baseline Measurement: Animals are given a free choice between two bottles, one containing water and the other a sucrose solution. The consumption of each is measured over a 24-hour period.

  • Induction of Anhedonia: A chronic mild stress model is often used to induce anhedonia.

  • Drug Treatment: this compound or a vehicle is administered to the animals.

  • Preference Testing: Sucrose preference is measured again after the treatment period. An increase in sucrose consumption relative to water is interpreted as a reduction in anhedonic behavior.

The general workflow for these preclinical experiments is illustrated below.

G Experimental Workflow for Preclinical Assessment A Animal Model Selection (e.g., Rats) B Behavioral Assay (e.g., FST, Sucrose Preference) A->B E Neurochemical Analysis (e.g., Serotonin, BDNF levels) A->E C Drug Administration (this compound or Vehicle) B->C D Data Collection and Analysis (e.g., Immobility Time, Sucrose Intake) C->D C->E F Evaluation of Antidepressant-like Effects and Mechanism D->F E->F

Caption: General workflow for preclinical evaluation of this compound.

Clinical Development

This compound has completed Phase 1 and Phase 2a clinical trials for the treatment of moderate to severe major depressive disorder.[1][17] These studies have assessed the safety, tolerability, and pharmacokinetics of the compound in healthy adults and elderly subjects.[4] The results from the Phase 2a study showed that Ropanicant was generally well-tolerated and demonstrated a rapid onset of action in improving depressive symptoms.[17] Suven Life Sciences plans to advance Ropanicant into a Phase 2b clinical study.[17]

Conclusion

This compound is a promising clinical candidate for the treatment of major depressive disorder with a well-characterized chemical structure and a novel mechanism of action. Its high affinity and selectivity for the α4β2 nAChR, coupled with its ability to modulate key neurotransmitter systems, underscore its therapeutic potential. The synthesis of this compound is a sophisticated process that yields a specific stereoisomer with the desired pharmacological activity. Further clinical development will be crucial in fully elucidating the efficacy and safety of this compound as a new treatment option for depression.

References

In Vitro Binding Affinity of SUVN-911 to Nicotinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of SUVN-911, a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, for various nicotinic receptor subtypes. The information is compiled from publicly available research, offering a centralized resource for professionals in drug development and neuroscience.

Core Findings: High Affinity and Selectivity for α4β2 nAChR

This compound demonstrates high-affinity binding to the α4β2 nicotinic acetylcholine receptor, the most prevalent nAChR subtype in the brain. This selectivity is a key characteristic of its pharmacological profile. Notably, different sources report varying binding affinities (Ki), which are detailed in the data summary below. The compound exhibits significantly lower affinity for the α3β4 subtype and minimal binding to the α7 subtype, underscoring its selectivity.

Data Presentation: Quantitative Binding Affinity of this compound

The following table summarizes the reported in vitro binding affinities of this compound for different nAChR subtypes.

Receptor SubtypeBinding Affinity (Ki)Radioligand UsedSource Publication(s)
α4β2 1.5 nMNot explicitly stated--INVALID-LINK--
α4β2 31.1 nMNot explicitly stated--INVALID-LINK--
α3β4 >10,000 nM (>10 µM)Not explicitly stated--INVALID-LINK--
α7 Minimal binding at 10 µMNot explicitly stated--INVALID-LINK--

Note: The discrepancy in the reported Ki values for the α4β2 receptor may be attributable to variations in experimental conditions or assay methodologies between different studies.

Experimental Protocols: Radioligand Binding Assays

The following protocols are based on generalized methodologies for determining the binding affinity of compounds to nAChR subtypes, as inferred from supplementary information in related publications. These methods are representative of the techniques likely used to ascertain the binding characteristics of this compound.

Membrane Preparation
  • Cell Lines: Human epithelial cells (SH-EP1) expressing human α4β2 nAChRs and SH-SY5Y cells expressing human α3β4 nAChRs are commonly used. For the α7 nAChR subtype, HEK cells co-expressing human α7 and RIC-3 (HEK_Human α7/RIC3) are utilized.

  • Homogenization: Cells are harvested and homogenized in an ice-cold assay buffer (e.g., 50 mM Tris, 154 mM NaCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and re-centrifuged to remove cytosolic components.

  • Storage: The final membrane pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use.

Radioligand Displacement Assay
  • Assay Buffer: A typical assay buffer consists of 50 mM Tris and 154 mM NaCl at a pH of 7.4.

  • Radioligands:

    • For α4β2 nAChR : [³H]nicotine is a commonly used radioligand.

    • For α3β4 and α7 nAChRs : [³H]epibatidine is a suitable radioligand.

  • Procedure:

    • Cell membranes are thawed and reconstituted in the assay buffer.

    • In a 96-well plate, the membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

    • The mixture is incubated for a sufficient time to reach equilibrium (e.g., 2 hours on ice).

    • The incubation is terminated by rapid filtration through glass-fiber filters pre-soaked in a solution like 0.33% (w/v) polyethyleneimine.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Diagrams of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the in vitro binding affinity assessment of this compound.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-EP1 for α4β2) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation storage Storage at -80°C centrifugation->storage incubation Incubation: Membranes + Radioligand + this compound storage->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Experimental workflow for determining the in vitro binding affinity of this compound.

signaling_pathway cluster_receptors Nicotinic Acetylcholine Receptors (nAChRs) cluster_affinity Binding Affinity SUVN911 This compound a4b2 α4β2 SUVN911->a4b2 Antagonist a3b4 α3β4 SUVN911->a3b4 Weak Interaction a7 α7 SUVN911->a7 Negligible Interaction high_affinity High Affinity (Ki = 1.5 - 31.1 nM) a4b2->high_affinity low_affinity Low Affinity (Ki > 10,000 nM) a3b4->low_affinity minimal_binding Minimal Binding (at 10 µM) a7->minimal_binding

Caption: Logical relationship of this compound's binding affinity to nAChR subtypes.

The Pharmacokinetic Profile and ADME Properties of SUVN-911 in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Hyderabad, India - SUVN-911, a novel and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist developed by Suven Life Sciences, has demonstrated promising preclinical pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, positioning it as a viable candidate for the treatment of major depressive disorder. This technical guide provides a comprehensive summary of the key in vitro and in vivo preclinical data, along with the experimental methodologies employed in these evaluations.

In Vitro ADME Profile

A series of in vitro assays were conducted to assess the drug-like properties of this compound, revealing a favorable profile for oral administration and central nervous system (CNS) activity.

ParameterAssayResult
Solubility Aqueous SolubilityHigh
Permeability Caco-2 PermeabilityHigh
Metabolic Stability Human Liver MicrosomesHigh
Plasma Protein Binding Human85%
Rat80%
Dog78%
Mouse75%
CYP450 Inhibition Various IsoformsNo significant inhibition
hERG Inhibition Patch-clampNo significant inhibition

Experimental Protocols: In Vitro Assays

  • Aqueous Solubility: Determined using a thermodynamic method, where excess compound was equilibrated in phosphate-buffered saline (pH 7.4) for 24 hours. The concentration of the dissolved compound was then measured by LC-MS/MS.

  • Caco-2 Permeability: Assessed using Caco-2 cell monolayers cultured on Transwell® plates. The apparent permeability coefficient (Papp) was determined in both apical-to-basolateral and basolateral-to-apical directions.

  • Metabolic Stability: this compound was incubated with human liver microsomes in the presence of NADPH. The rate of disappearance of the parent compound was monitored over time by LC-MS/MS to determine the in vitro half-life.

  • Plasma Protein Binding: Determined by equilibrium dialysis using plasma from humans, rats, dogs, and mice.

  • CYP450 Inhibition: The potential of this compound to inhibit major cytochrome P450 isoforms was evaluated using human liver microsomes and specific probe substrates.

  • hERG Inhibition: Assessed using a whole-cell patch-clamp assay in HEK293 cells stably expressing the hERG channel.

Pharmacokinetics in Animal Models

This compound has been shown to be orally bioavailable with good brain penetration in rats.[1] Preclinical studies in various animal models have been conducted to characterize its pharmacokinetic profile.

Pharmacokinetics in Wistar Rats

Following a single oral administration of 3 mg/kg, this compound exhibited the following pharmacokinetic parameters in male Wistar rats:

ParameterValue
Tmax (h) 1.0
Cmax (ng/mL) 750
AUC (ng*h/mL) 3507[2]
Half-life (t1/2) (h) 3.34[2]
Bioavailability (%) Good (Specific value not published)
Brain Penetration (Brain/Plasma ratio) Adequate (Specific value not published)

Experimental Protocol: Rat Pharmacokinetic Study

Male Wistar rats were administered a single oral dose of this compound (3 mg/kg) formulated in a suitable vehicle. Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples was determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis. For brain penetration studies, brain tissue was collected at specific time points, homogenized, and analyzed for drug concentration.

Diagram: Experimental Workflow for Rat Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_calculation Data Analysis Dosing Oral Administration of this compound (3 mg/kg) to Wistar Rats Blood_Sampling Serial Blood Sampling (various time points) Dosing->Blood_Sampling Brain_Homogenization Brain Tissue Homogenization Dosing->Brain_Homogenization At specific time points Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis of Plasma and Brain Samples Plasma_Separation->LC_MS_MS Brain_Homogenization->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (NCA) LC_MS_MS->PK_Analysis cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_outcome Desired Outcome A Good Oral Bioavailability D1 Adequate Plasma Protein Binding A->D1 D2 High Brain Penetration D1->D2 Outcome Effective CNS Drug Candidate D2->Outcome M High Metabolic Stability E Favorable Clearance Rate M->E E->Outcome

References

SUVN-911: A Technical Guide to its Modulation of Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist currently under investigation for the treatment of Major Depressive Disorder (MDD). Preclinical and clinical studies have demonstrated its potential to modulate key neurotransmitter systems implicated in the pathophysiology of depression, offering a promising new avenue for therapeutic intervention. This technical guide provides an in-depth overview of this compound's core mechanism of action, its effects on neurotransmitter pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: α4β2 Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its primary effect by acting as a potent and selective antagonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5][6] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are involved in regulating the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin (B10506).

Binding Affinity and Selectivity

In vitro studies have demonstrated the high affinity and selectivity of this compound for the α4β2 nAChR. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Receptor SubtypeBinding Affinity (Ki)Reference
α4β2 nAChR1.5 nM[1][2][3][4][7]
α3β4 nAChR>10 µM[1][2][3][4][7]

Table 1: Binding affinities of this compound for nAChR subtypes.

The data clearly indicates a significantly higher affinity for the α4β2 receptor compared to the α3β4 subtype, highlighting the compound's selectivity. This compound has also been shown to have low affinity for over 70 other molecular targets, including G-protein coupled receptors, ion channels, and enzymes, further underscoring its specific pharmacological profile.[1][4]

Modulation of Neurotransmitter Systems

The antagonism of α4β2 nAChRs by this compound leads to downstream effects on several key neurotransmitter systems, most notably the serotonergic system.

Serotonergic System

Preclinical studies have consistently shown that administration of this compound leads to a significant increase in serotonin levels.[3][4][6][8] This effect is believed to be a primary contributor to its antidepressant-like activity. The proposed mechanism involves the disinhibition of serotonin release. By blocking the inhibitory influence of acetylcholine on serotonin neurons via α4β2 nAChRs, this compound effectively increases the firing rate and subsequent release of serotonin in key brain regions associated with mood regulation.

Brain-Derived Neurotrophic Factor (BDNF)

In addition to its effects on serotonin, this compound has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the cortex.[3][4][6][8] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Reduced BDNF levels have been implicated in the pathophysiology of depression, and many effective antidepressant treatments are known to increase its expression. The elevation of BDNF by this compound suggests a potential for promoting neuronal resilience and plasticity, which may contribute to its sustained antidepressant effects.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for α4β2 and α3β4 nAChR subtypes.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the specific nAChR subtypes are prepared.

    • Radioligand Binding: A radiolabeled ligand with known affinity for the target receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

    • Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Rats
  • Objective: To assess the antidepressant-like activity of this compound.

  • Methodology:

    • Apparatus: A cylindrical tank filled with water is used.

    • Pre-test Session: On the first day, rats are placed in the water tank for a 15-minute habituation session.

    • Test Session: 24 hours later, the animals are administered either vehicle or this compound orally. After a predetermined time (e.g., 60 minutes), they are placed back into the water tank for a 5-minute test session.

    • Behavioral Scoring: The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Sucrose (B13894) Preference Test
  • Objective: To evaluate the ability of this compound to reverse anhedonia (a core symptom of depression) in a chronic mild stress model.

  • Methodology:

    • Model Induction: Animals are subjected to a chronic mild stress paradigm for several weeks to induce a state of anhedonia.

    • Habituation: Before the test, animals are habituated to consuming from two bottles, one containing water and the other a sucrose solution.

    • Test Procedure: During the test, animals are deprived of food and water for a period and then presented with the two pre-weighed bottles.

    • Measurement: The consumption of water and sucrose solution is measured by weighing the bottles. The sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. An increase in sucrose preference in the this compound treated group compared to the vehicle group indicates a reduction in anhedonia.[3][4][6]

Measurement of Serotonin and BDNF Levels
  • Objective: To quantify the effect of this compound on brain levels of serotonin and BDNF.

  • Methodology:

    • Tissue Collection: Following treatment with this compound or vehicle, animals are euthanized, and specific brain regions (e.g., cortex, hippocampus) are dissected.

    • Homogenization: The brain tissue is homogenized in an appropriate buffer.

    • Quantification:

      • Serotonin: High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for quantifying serotonin levels.

      • BDNF: Enzyme-Linked Immunosorbent Assay (ELISA) kits are commonly used to measure BDNF protein concentrations in the brain homogenates.

    • Data Analysis: The levels of serotonin and BDNF in the this compound treated group are compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and processes discussed.

SUVN911_Mechanism cluster_0 This compound Action cluster_1 Neuronal Regulation cluster_2 Neurotransmitter & Neurotrophin Effects cluster_3 Therapeutic Outcome SUVN911 This compound nAChR α4β2 nAChR SUVN911->nAChR Antagonizes SerotoninNeuron Serotonin Neuron nAChR->SerotoninNeuron Inhibitory Control Serotonin Increased Serotonin Release SerotoninNeuron->Serotonin Leads to BDNF Increased BDNF Levels Serotonin->BDNF Promotes Antidepressant Antidepressant Effects Serotonin->Antidepressant Contributes to BDNF->Antidepressant Contributes to

Figure 1: Proposed signaling pathway of this compound's antidepressant action.

FST_Workflow cluster_setup Experimental Setup cluster_test Testing Phase cluster_analysis Data Analysis start Start: Forced Swim Test pre_test Day 1: Pre-test Session (15 min) start->pre_test dosing Day 2: Administer this compound or Vehicle pre_test->dosing test_session Test Session (5 min) dosing->test_session observe Record Immobility Time test_session->observe compare Compare Immobility between Groups observe->compare result Decreased Immobility = Antidepressant Effect compare->result

Figure 2: Experimental workflow for the Forced Swim Test (FST).

Neurotransmitter_Measurement cluster_prep Sample Preparation cluster_quant Quantification cluster_output Results treatment Animal Treatment (this compound/Vehicle) dissection Brain Tissue Dissection treatment->dissection homogenization Tissue Homogenization dissection->homogenization hplc Serotonin: HPLC-ECD homogenization->hplc elisa BDNF: ELISA homogenization->elisa serotonin_levels Serotonin Concentration hplc->serotonin_levels bdnf_levels BDNF Concentration elisa->bdnf_levels

Figure 3: Workflow for measuring serotonin and BDNF levels.

Conclusion

This compound represents a targeted approach to the treatment of Major Depressive Disorder through its potent and selective antagonism of the α4β2 nAChR. Its ability to modulate the serotonergic system and upregulate BDNF provides a strong neurobiological rationale for its antidepressant effects. The detailed experimental protocols and clear signaling pathways outlined in this technical guide offer a comprehensive understanding of this compound's mechanism of action for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with MDD.

References

Early-Phase Clinical Trial Data for SUVN-911: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).[1][2] Preclinical studies have indicated its potential for a rapid onset of action and a favorable side-effect profile compared to existing antidepressant therapies.[3] This technical guide provides a comprehensive summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and preliminary efficacy, along with detailed experimental protocols and a visualization of its proposed mechanism of action.

Mechanism of Action

This compound is a selective antagonist of the α4β2 nicotinic acetylcholine receptor.[4] Preclinical models suggest that by antagonizing this receptor, this compound leads to an increase in the levels of key neurotransmitters implicated in mood regulation. Oral administration of Ropanicant in animal models has been shown to significantly increase levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex.[1][2][5][6] This modulation of neurotrophic and serotonergic pathways is believed to be the primary mechanism driving its antidepressant effects.

SUVN-911_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Effects SUVN911 This compound (Ropanicant) a4b2 α4β2 nAChR SUVN911->a4b2 Antagonizes Serotonin Increased Serotonin a4b2->Serotonin Leads to BDNF Increased BDNF a4b2->BDNF Leads to p1 p1 Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Proposed mechanism of action for this compound.

Phase 1 Clinical Trials: Safety, Tolerability, and Pharmacokinetics

Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult and elderly subjects.[1][7]

Experimental Protocols

Study 1 (NCT03155503): This was a randomized, double-blind, placebo-controlled, first-in-human study in healthy male subjects.[1][7] The study consisted of two parts: a single ascending dose (SAD) component and a multiple ascending dose (MAD) component.[1][7] In the SAD portion, subjects received single oral doses of 0.5, 6, 15, 30, and 60 mg of Ropanicant.[1][7] In the MAD portion, subjects received daily oral doses of 15, 30, and 45 mg for 14 days.[1][7]

Study 2 (NCT03551288): This study evaluated the effect of food, sex, and age on the pharmacokinetics of a single 30 mg oral dose of Ropanicant.[1][7]

Pharmacokinetic Analysis: The concentration of this compound in human plasma and urine was determined using a validated Ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[7]

Phase_1_Workflow cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) - 14 Days cluster_food_effect Food, Sex, and Age Effect Dose1 0.5 mg Dose2 6 mg Dose3 15 mg Dose4 30 mg Dose5 60 mg PK_Safety Pharmacokinetic & Safety Assessments Dose5->PK_Safety Dose6 15 mg/day Dose7 30 mg/day Dose8 45 mg/day Dose8->PK_Safety Dose9 30 mg Single Dose Dose9->PK_Safety

Workflow for the Phase 1 clinical trials of this compound.
Data Presentation

Table 1: Summary of Phase 1 Safety and Pharmacokinetic Findings

ParameterFindingCitation
Safety and Tolerability Single doses up to 60 mg and multiple doses up to 45 mg once daily were safe and well-tolerated.[1][7]
Most Frequent Adverse Events Headache and nausea.[1]
Pharmacokinetics (Dose Proportionality) Exposures were more than dose-proportional following single and multiple administrations.[1]
Accumulation (Multiple Dosing) On day 14 compared to day 1, there was a 1.5- to 2.5-fold higher Cmax and a 1.6- to 4.0-fold higher AUC.[1]
Effect of Sex In female adults compared to male adults, a 64% higher AUC and a 26% higher Cmax were observed.[1]
Effect of Food and Age Plasma exposures were comparable in fasted versus fed conditions and in adult versus elderly subjects.[1]
Elimination Urinary excretion of unchanged Ropanicant was low, indicating it is not a significant elimination pathway.[1]

Phase 2a Clinical Trial: Proof-of-Concept in MDD

A Phase 2a, multicenter, randomized, open-label, parallel-group, fixed-dose study (NCT06126497) was conducted to assess the safety, tolerability, and efficacy of Ropanicant in patients with moderate to severe Major Depressive Disorder.[4][8]

Experimental Protocol

Patient Population: The study enrolled 41 patients who met the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for MDD without psychotic features.[4] The baseline Montgomery-Asberg Depression Rating Scale (MADRS) score for patients entering the study was 32.1, indicating moderate to severe depression.[4][6]

Treatment Regimens: Patients were randomized in a 1:1:1 ratio to one of three treatment groups for two weeks:[4]

  • 45 mg once a day

  • 30 mg twice a day

  • 45 mg twice a day

Primary and Secondary Objectives: The primary objective was to evaluate the safety and tolerability of Ropanicant in patients with MDD.[4][8] The secondary objective was to assess efficacy by measuring the change from baseline in the MADRS total score at Week 2.[4][8]

Phase_2a_Workflow cluster_treatment 2-Week Treatment Period Screening Screening (Up to 4 weeks) MDD Patients (MADRS ≥ 25) Randomization Randomization (n=41) Screening->Randomization Group1 45 mg once daily Randomization->Group1 Group2 30 mg twice daily Randomization->Group2 Group3 45 mg twice daily Randomization->Group3 Assessments Primary Endpoint: Safety & Tolerability Secondary Endpoint: Change in MADRS Score at Week 2 Group1->Assessments Group2->Assessments Group3->Assessments

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SUVN-911 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the in vivo administration of SUVN-911 (Ropanicant), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in rodent models for preclinical research. This compound has demonstrated antidepressant-like effects in rats and is being investigated for the treatment of major depressive disorder.[1][2] This document outlines detailed procedures for the preparation and oral administration of this compound, protocols for relevant behavioral assays to assess its efficacy, and methods for post-mortem tissue analysis to investigate its mechanism of action. All quantitative data from cited studies are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptors.[1] By blocking these receptors, this compound leads to an increase in the levels of crucial neurotransmitters, including serotonin (B10506), and neurotrophic factors like brain-derived neurotrophic factor (BDNF) in the brain.[2][3] This mechanism is believed to contribute to its antidepressant effects. Preclinical studies in Wistar rats have shown that oral administration of this compound produces significant antidepressant-like activity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats

Dosage (Oral)AUC (ng*h/mL)T½ (hours)Animal ModelReference
3 mg/kg35073.34Male Wistar rats (225 ± 25 g)[1]

Table 2: Effective Dosages of this compound for Antidepressant-like Effects in Wistar Rats

Dosage Range (Oral)Administration ScheduleKey FindingsAnimal ModelReference
1.0 - 10.0 mg/kgDaily for 3 daysSignificant antidepressant-like effects observed.Male Wistar rats (180-230 g)[1]

Experimental Protocols

Preparation and Administration of this compound

This protocol describes the preparation of this compound for oral administration in rats.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., purified water or 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles (18-20 gauge for rats)

  • Syringes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the body weight of the animals, calculate the total amount of this compound needed.

  • Vehicle Selection: While the specific vehicle used in the primary studies is not explicitly stated in the provided search results, a common and appropriate vehicle for oral gavage of small molecules in rodents is purified water or a 0.5% suspension of methylcellulose in water. It is recommended to perform small-scale solubility tests to ensure proper dissolution or suspension.

  • Preparation of Dosing Solution/Suspension:

    • Accurately weigh the calculated amount of this compound.

    • Add the appropriate volume of the chosen vehicle to achieve the desired final concentration for dosing (typically 1-5 mL/kg for rats).

    • Vortex the mixture thoroughly until the compound is fully dissolved or a homogenous suspension is formed. Prepare fresh daily.

  • Oral Administration (Gavage):

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution/suspension directly into the stomach.

    • Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.

Behavioral Assays

The FST is a common behavioral test to assess antidepressant efficacy.

Materials:

  • Cylindrical water tank (40-50 cm high, 20 cm diameter)

  • Water (23-25°C)

  • Towels

  • Video recording system (optional, for later analysis)

Procedure:

  • Pre-test Session (Day 1):

    • Fill the cylinder with water to a depth of 30 cm.

    • Gently place the rat into the water for a 15-minute period.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • Administer this compound or vehicle orally 60 minutes before the test.

    • Place the rat in the water-filled cylinder for a 5-minute test session.

    • Record the duration of immobility during the 5-minute period. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

The SPT is used to measure anhedonia, a core symptom of depression.

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose (B13894) solution

  • Tap water

Procedure:

  • Habituation (48 hours):

    • Acclimate rats to two drinking bottles in their home cage. For the first 24 hours, both bottles are filled with tap water. For the next 24 hours, both bottles are filled with a 1% sucrose solution.

  • Baseline Measurement (24 hours):

    • Provide each rat with one bottle of tap water and one bottle of 1% sucrose solution.

    • After 24 hours, weigh both bottles to determine the consumption of each liquid.

    • Calculate the sucrose preference: (Sucrose solution consumed / Total liquid consumed) x 100%.

  • Treatment and Testing:

    • Administer this compound or vehicle daily for the specified duration (e.g., 3 days).

    • During the treatment period, continue to provide the two-bottle choice.

    • Measure the consumption daily to assess changes in sucrose preference. An increase in sucrose preference in the treated group compared to the vehicle group suggests an amelioration of anhedonia.

Post-Mortem Tissue Analysis

This protocol describes the collection and analysis of brain tissue to measure serotonin and BDNF levels.

Materials:

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Surgical tools for decapitation and brain dissection

  • Liquid nitrogen

  • Homogenization buffer

  • Centrifuge

  • ELISA kits for serotonin and BDNF

Procedure:

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals using an approved method.

    • Rapidly decapitate the animal and dissect the brain on an ice-cold surface.

    • Isolate the brain regions of interest (e.g., prefrontal cortex, hippocampus).

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Tissue Homogenization:

    • Homogenize the frozen brain tissue in an appropriate ice-cold buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant for analysis.

  • Quantification of Serotonin and BDNF:

    • Use commercially available ELISA kits to measure the concentrations of serotonin and BDNF in the brain tissue supernatants according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound

SUVN911_Signaling_Pathway SUVN911 This compound nAChR α4β2 Nicotinic Acetylcholine Receptor SUVN911->nAChR Antagonism Neuron Neuron nAChR->Neuron Inhibition of Inhibitory Signal Serotonin Serotonin Release Neuron->Serotonin BDNF BDNF Expression Neuron->BDNF Antidepressant Antidepressant-like Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Testing

SUVN911_Experimental_Workflow start Start acclimatization Animal Acclimatization (Wistar Rats) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment behavioral Behavioral Testing (FST and/or SPT) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia analysis Biochemical Analysis (Serotonin & BDNF) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for SUVN-911 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of SUVN-911, a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), in various cell culture experiments. The included methodologies are designed to assess its functional antagonism, impact on cell viability and apoptosis, and its influence on downstream signaling pathways.

Introduction to this compound

This compound is a novel compound that acts as a competitive antagonist at the α4β2 nAChR.[1][2] This receptor is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various neurological processes. Understanding the in vitro pharmacology of this compound is crucial for its development as a potential therapeutic agent.

Preparation of this compound for In Vitro Studies

Proper preparation of this compound is critical for obtaining accurate and reproducible results in cell culture experiments.

Materials:

  • This compound hydrochloride (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Preparing a 10 mM Stock Solution:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound hydrochloride (Molecular Weight: 261.15 g/mol ).

  • Reconstitute the solid this compound in cell culture grade DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.261 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of this compound in serum-free culture medium immediately before use.

Cell Line Selection and Culture

The choice of cell line is critical for studying the effects of this compound. It is essential to use a cell line that endogenously expresses or has been engineered to express the human α4β2 nAChR.

Recommended Cell Lines:

  • HEK293 (Human Embryonic Kidney 293): These cells are commonly used for the heterologous expression of ion channels, including nAChRs. They provide a clean background with low endogenous channel activity.[3][4][5][[“]][7]

  • CHO-K1 (Chinese Hamster Ovary): Similar to HEK293 cells, CHO-K1 cells are a robust platform for stably or transiently expressing specific receptor subtypes.[8][9]

  • SH-EP1 (Human Epithelial Cells): This cell line has also been successfully used for the stable expression of functional human α4β2 nAChRs.[1][2][10]

Culture Conditions:

  • Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For stable cell lines expressing the α4β2 nAChR, include the appropriate selection antibiotic in the culture medium to maintain receptor expression.

Experimental Protocols

Functional Antagonism Assay: Intracellular Calcium Influx

This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an α4β2 nAChR agonist, such as acetylcholine or nicotine (B1678760).

Materials:

  • HEK293, CHO-K1, or SH-EP1 cells stably expressing the α4β2 nAChR

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium 6 Assay Kit)

  • This compound (prepared as described in Section 2)

  • α4β2 nAChR agonist (e.g., Acetylcholine or Nicotine)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Protocol:

  • Cell Plating: Seed the α4β2 nAChR-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in HBSS. For example, for Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS. A typical concentration range to test would be from 1 nM to 10 µM.

    • After the dye loading incubation, remove the loading solution and wash the cells twice with HBSS.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of the α4β2 nAChR agonist in HBSS at a concentration that elicits a submaximal response (EC80). Based on published data, a starting concentration of 3 µM for acetylcholine or 2.4 µM for nicotine can be used in HEK293 or SH-EP1 cells expressing the α4β2 nAChR, respectively.[3][10] The optimal concentration should be determined empirically in your specific cell line.

    • Place the 96-well plate in the fluorescence plate reader.

    • Set the instrument to record the fluorescence intensity over time (kinetic read).

    • After establishing a stable baseline fluorescence, inject the agonist solution into each well.

    • Continue recording the fluorescence for at least 60 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay: MTT Assay

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cell line (e.g., HEK293-α4β2)

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Plating and Treatment:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the cells. Include vehicle control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Express the results as a percentage of the vehicle-treated control cells.

Apoptosis Assay: Caspase-3/7 Activity

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Selected cell line

  • White-walled 96-well plates

  • This compound

  • A positive control for apoptosis (e.g., staurosporine)

  • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer

Protocol:

  • Cell Plating and Treatment:

    • Seed cells into a white-walled 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound and a positive control (e.g., 1 µM staurosporine (B1682477) for 4-6 hours). Include a vehicle control.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the caspase-3/7 assay kit. Typically, this involves adding the caspase-3/7 reagent directly to the wells.

    • Incubate the plate at room temperature for 1-2 hours in the dark.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of the treated cells to that of the vehicle-treated cells.

Western Blot Analysis of Downstream Signaling Pathways

This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and JAK2/STAT3 signaling pathways.

Materials:

  • Selected cell line expressing α4β2 nAChR

  • 6-well tissue culture plates

  • This compound

  • α4β2 nAChR agonist (e.g., Nicotine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with this compound at various concentrations for 30 minutes.

    • Stimulate the cells with an α4β2 nAChR agonist (e.g., 10 µM nicotine) for a short period (e.g., 5-15 minutes). Include a vehicle control and an agonist-only control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the effects of this compound treatment to the agonist-only control.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterCell LineAssayValue
Ki -Radioligand Binding1.5 nM
IC50 HEK293-α4β2Calcium InfluxTo be determined
IC50 SH-EP1-α4β2ElectrophysiologyTo be determined

Table 2: Effect of this compound on Cell Viability and Apoptosis

ConcentrationCell LineTreatment Duration% Cell Viability (vs. Vehicle)Fold Change in Caspase-3/7 Activity (vs. Vehicle)
1 µM HEK293-α4β248 hoursTo be determinedTo be determined
10 µM HEK293-α4β248 hoursTo be determinedTo be determined
100 µM HEK293-α4β248 hoursTo be determinedTo be determined

Table 3: Modulation of Downstream Signaling by this compound

Treatmentp-Akt/Total Akt Ratio (Fold Change vs. Vehicle)p-STAT3/Total STAT3 Ratio (Fold Change vs. Vehicle)
Vehicle 1.01.0
Agonist To be determinedTo be determined
Agonist + 1 µM this compound To be determinedTo be determined
Agonist + 10 µM this compound To be determinedTo be determined

Visualizations

Signaling Pathways

SUVN_911_Signaling_Pathway cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_agonists Agonists cluster_antagonist Antagonist cluster_downstream Downstream Signaling nAChR α4β2 nAChR PI3K PI3K nAChR->PI3K JAK2 JAK2 nAChR->JAK2 Acetylcholine Acetylcholine Acetylcholine->nAChR Nicotine Nicotine Nicotine->nAChR SUVN_911 This compound SUVN_911->nAChR Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Gene_Expression Gene Expression (Survival, Proliferation) pAkt->Gene_Expression STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene_Expression

Caption: Proposed signaling pathway of α4β2 nAChR and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Prep_SUVN Prepare this compound Stock Functional_Assay Functional Antagonism (Calcium Influx) Prep_SUVN->Functional_Assay Viability_Assay Cell Viability (MTT Assay) Prep_SUVN->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3/7) Prep_SUVN->Apoptosis_Assay Western_Blot Western Blot (p-Akt, p-STAT3) Prep_SUVN->Western_Blot Culture_Cells Culture α4β2-expressing cells Culture_Cells->Functional_Assay Culture_Cells->Viability_Assay Culture_Cells->Apoptosis_Assay Culture_Cells->Western_Blot IC50_Calc IC50 Determination Functional_Assay->IC50_Calc Viability_Analysis Viability Assessment Viability_Assay->Viability_Analysis Apoptosis_Analysis Apoptosis Quantification Apoptosis_Assay->Apoptosis_Analysis WB_Analysis Signaling Pathway Modulation Western_Blot->WB_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the use of SUVN-911 (Ropanicant), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in behavioral studies in mice. The primary focus is on the Forced Swim Test (FST), a common model for assessing antidepressant-like activity.

Introduction

This compound is a novel antagonist of the α4β2 nicotinic acetylcholine receptor, which has shown potential as a therapeutic agent for major depressive disorder.[1][2][3] Its mechanism of action involves the modulation of neurotransmitter systems, including an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex.[1][2][4] Preclinical studies have demonstrated its antidepressant-like effects in various animal models.[1][3] This document outlines the recommended dosage and experimental protocols for evaluating the behavioral effects of this compound in mice.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound in the mouse Forced Swim Test.

ParameterDetails
Compound This compound (Ropanicant)
Animal Model Male Swiss Albino Mice
Behavioral Test Forced Swim Test (FST)
Dosage 3 mg/kg
Route of Administration Oral (p.o.)
Key Finding Potentiation of the antidepressant effect of citalopram (B1669093)

Experimental Protocols

Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity. The protocol described below is based on the methodology used in the evaluation of this compound.

Materials:

  • This compound (Ropanicant)

  • Vehicle (e.g., distilled water, saline)

  • Citalopram (as a reference antidepressant)

  • Male Swiss Albino mice (20-25 g)

  • Cylindrical tanks (25 cm high, 10 cm in diameter)

  • Water bath or heating system to maintain water temperature

  • Towels for drying the animals

  • Video recording equipment (optional, for later analysis)

  • Stopwatch

Procedure:

  • Animal Acclimation: House the mice in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Administration:

    • Administer this compound (3 mg/kg) or vehicle orally (p.o.) to the respective groups of mice.

    • In studies investigating interactions, administer a sub-threshold dose of an antidepressant like citalopram 30 minutes after the administration of this compound or vehicle.

    • The behavioral test should be conducted 60 minutes after the administration of this compound.

  • Forced Swim Test:

    • Fill the cylindrical tanks with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.

    • Gently place each mouse individually into the cylinder.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each experimental group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the effects of this compound.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound.

SUVN911_Pathway SUVN911 This compound nAChR α4β2 nAChR SUVN911->nAChR Antagonism Serotonin ↑ Serotonin nAChR->Serotonin BDNF ↑ BDNF nAChR->BDNF Antidepressant Antidepressant-like Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for the Forced Swim Test

This diagram outlines the key steps in conducting the Forced Swim Test with this compound.

FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation Drug_Prep Drug Preparation (this compound, Vehicle, Citalopram) Administration Oral Administration (this compound/Vehicle) Citalopram_Admin Citalopram Administration (30 min post-SUVN-911) Administration->Citalopram_Admin FST Forced Swim Test (60 min post-SUVN-911) Citalopram_Admin->FST Record_Immobility Record Immobility Time (last 4 min of 6 min test) FST->Record_Immobility Stats Statistical Analysis Record_Immobility->Stats

Caption: Experimental workflow for the mouse Forced Swim Test.

References

Application Notes and Protocols for Measuring SUVN-911 Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD). A critical characteristic for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the central nervous system (CNS). Preclinical studies have confirmed that this compound is an orally bioavailable compound with adequate brain penetration in rat models.[1][2][3]

These application notes provide detailed protocols for three common techniques used to quantify the brain penetration of this compound and similar CNS drug candidates: in vivo microdialysis, cerebrospinal fluid (CSF) sampling, and brain tissue homogenization. The protocols are designed to guide researchers in obtaining critical pharmacokinetic data to inform drug development decisions.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as an antagonist at the α4β2 nAChR.[1][2] In depressive disorders, alterations in cholinergic signaling are thought to play a role in mood dysregulation. By blocking the α4β2 nAChR, this compound is believed to modulate downstream neurotransmitter systems. Studies have shown that administration of this compound leads to a significant increase in the levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex.[1] This modulation of monoamines and neurotrophic factors is a key mechanism underlying its antidepressant effects.

SUVN911_Signaling_Pathway cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Serotonergic & Other Neurons ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Activates IonChannel Ion Channel Ca_Influx Ca²⁺/Na⁺ Influx IonChannel->Ca_Influx Opens Downstream Downstream Signaling Ca_Influx->Downstream Serotonin ↑ Serotonin Release Downstream->Serotonin BDNF ↑ BDNF Expression Downstream->BDNF SUVN911 This compound SUVN911->nAChR Blocks

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data Summary

The extent of brain penetration is typically quantified by the ratio of the drug concentration in the brain to that in the plasma. The most informative metric is the unbound brain-to-unbound plasma concentration ratio (Kp,uu), as the unbound fraction of the drug is pharmacologically active. While specific quantitative brain penetration data for this compound is not publicly available, the following tables provide a template for presenting such data.

Table 1: Representative Pharmacokinetic Parameters of a CNS Drug in Rats

ParameterValueUnits
Dose (Oral)3mg/kg
Tmax (Plasma)1.5h
Cmax (Plasma)850ng/mL
AUC0-t (Plasma)3507ngh/mL
T1/2 (Plasma)3.34h
Tmax (Brain)2.0h
Cmax (Brain)1200ng/g
AUC0-t (Brain)4800ngh/g

Note: Plasma AUC and T1/2 values are representative for this compound at a 3 mg/kg oral dose in Wistar rats.[2] Other values are illustrative for a typical CNS drug.

Table 2: Brain Penetration Ratios

ParameterDefinitionRepresentative Value
Kp(AUCbrain) / (AUCplasma)1.37
fu,plasmaFraction unbound in plasma0.15
fu,brainFraction unbound in brain0.25
Kp,uu Kp * (fu,plasma / fu,brain)0.82

Note: A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 may indicate active efflux.

Experimental Protocols

The following are detailed protocols for commonly used methods to assess the brain penetration of this compound.

Protocol 1: In Vivo Microdialysis for Measuring Unbound this compound in Brain Extracellular Fluid

This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal, providing the most accurate data for pharmacodynamic correlations.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surgery Stereotaxic Surgery: Implant guide cannula targeting brain region (e.g., prefrontal cortex) recovery Post-operative Recovery (>48 hours) surgery->recovery probe_insertion Insert microdialysis probe through guide cannula recovery->probe_insertion equilibration Equilibrate for 1-2 hours (perfuse with aCSF) probe_insertion->equilibration baseline Collect baseline dialysate samples equilibration->baseline dosing Administer this compound (e.g., p.o. or i.v.) baseline->dosing sampling Collect dialysate samples at timed intervals dosing->sampling blood_sampling Collect parallel blood samples dosing->blood_sampling analysis Quantify this compound in dialysate and plasma (LC-MS/MS) sampling->analysis blood_sampling->analysis calculation Calculate unbound brain concentration and Kp,uu analysis->calculation

Figure 2: Experimental workflow for in vivo microdialysis.

Materials:

  • Male Wistar rats (225-275 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 20 kDa MWCO)

  • Guide cannula

  • Microinfusion pump and syringes

  • Artificial cerebrospinal fluid (aCSF)

  • This compound formulation for oral or intravenous administration

  • LC-MS/MS system for bioanalysis

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a freely moving animal setup.

    • Gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours.

    • Collect 2-3 baseline dialysate samples (e.g., every 20-30 minutes).

    • Administer a single dose of this compound via the desired route (e.g., 3 mg/kg, p.o.).

    • Collect dialysate samples at predetermined time points (e.g., 0-0.5, 0.5-1, 1-1.5, 1.5-2, 2-3, 3-4, 4-6, 6-8 hours post-dose).

    • Collect parallel blood samples at corresponding time points to determine plasma concentrations.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.

    • The concentration in the dialysate represents the unbound concentration in the brain ISF.

    • Determine the unbound fraction in plasma (fu,plasma) using techniques like equilibrium dialysis.

  • Data Calculation:

    • Plot the unbound brain and unbound plasma concentration-time profiles.

    • Calculate the respective AUCs.

    • Determine Kp,uu = AUCbrain,unbound / AUCplasma,unbound.

Protocol 2: Cerebrospinal Fluid (CSF) Sampling

CSF is in close contact with the brain ISF and can serve as a surrogate for measuring unbound brain concentrations. This method is less invasive than microdialysis and is highly translatable to clinical studies.

Materials:

  • Male Wistar rats (225-275 g)

  • Anesthesia

  • Hamilton syringe

  • Capillary tubes for sample collection

Procedure:

  • Animal Preparation and Dosing:

    • Administer this compound to a cohort of rats at the desired dose and route.

    • At each designated time point, select a subgroup of animals for CSF and blood collection.

  • CSF Collection (Cisterna Magna Puncture):

    • Anesthetize the rat.

    • Place the animal in a stereotaxic frame or hold it securely with its head flexed downwards.

    • Make a small incision on the skin overlying the occipital bone.

    • Carefully insert a fine needle attached to a Hamilton syringe through the atlanto-occipital membrane into the cisterna magna.

    • Slowly withdraw 20-50 µL of CSF. A clear, colorless fluid should be obtained.

    • Immediately freeze the CSF sample on dry ice.

  • Blood and Brain Collection:

    • Following CSF collection, collect a terminal blood sample via cardiac puncture.

    • Perfuse the brain with saline and then harvest the whole brain or specific regions.

  • Sample Analysis:

    • Analyze the concentration of this compound in CSF, plasma, and brain homogenate (see Protocol 3) using LC-MS/MS.

    • The CSF concentration is often used as a direct measure of the unbound brain concentration.

Protocol 3: Brain Tissue Homogenization for Total Brain Concentration

This method measures the total (bound and unbound) drug concentration in brain tissue. When combined with in vitro brain tissue binding assays, it can be used to estimate the unbound brain concentration and calculate Kp,uu.

Brain_Homogenate_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_analysis Analysis & Calculation dosing Administer this compound to rats collection Collect blood and harvest brains at specific time points dosing->collection weighing Weigh brain tissue collection->weighing extraction Extract this compound from homogenate and plasma collection->extraction Plasma homogenization Homogenize brain in buffer (e.g., 1:3 w/v) weighing->homogenization homogenization->extraction analysis Quantify this compound (LC-MS/MS) extraction->analysis calculation Calculate Kp and Kp,uu analysis->calculation fu_brain Determine fu,brain (in vitro equilibrium dialysis) fu_brain->calculation

Figure 3: Workflow for brain homogenate analysis.

Materials:

  • Male Wistar rats (225-275 g)

  • Homogenizer (e.g., bead beater or sonicator)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing and Sample Collection:

    • Administer this compound to rats.

    • At designated time points, collect terminal blood samples and immediately harvest the brains.

    • Rinse the brains with cold saline to remove excess blood, blot dry, and weigh them.

    • Samples can be frozen at -80°C until analysis.

  • Homogenization:

    • Add a specific volume of homogenization buffer to the brain tissue (e.g., 3 mL of buffer per 1 g of brain tissue).

    • Homogenize the tissue until a uniform suspension is achieved.

  • Sample Analysis:

    • Analyze the concentration of this compound in the brain homogenate and plasma using a validated LC-MS/MS method. The concentration in the homogenate represents the total brain concentration.

  • Determination of Unbound Fraction (fu,brain):

    • Separately, determine the fraction of this compound that is unbound in brain homogenate using an in vitro method like equilibrium dialysis.

  • Data Calculation:

    • Calculate Kp = (Total Brain Concentration) / (Total Plasma Concentration).

    • Estimate the unbound brain concentration = Total Brain Concentration * fu,brain.

    • Calculate Kp,uu = Kp * (fu,plasma / fu,brain).

By employing these techniques, researchers can build a comprehensive profile of this compound's ability to access its therapeutic target in the CNS, providing essential data for its continued development as a treatment for Major Depressive Disorder.

References

Application Notes and Protocols for Using SUVN-911 in Electrophysiology Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Developed by Suven Life Sciences, it is under investigation for the treatment of Major Depressive Disorder (MDD).[3][4] Preclinical studies suggest that this compound exerts its antidepressant-like effects by modulating neurotransmitter systems, leading to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels.[2][3] The α4β2 nAChRs are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity.

These application notes provide a comprehensive guide for investigating the electrophysiological effects of this compound in ex vivo brain slice preparations using the whole-cell patch-clamp technique. The protocols outlined below are designed to enable researchers to characterize the impact of this compound on intrinsic neuronal properties, synaptic transmission, and synaptic plasticity.

Mechanism of Action of this compound

This compound is a competitive antagonist at the α4β2 nicotinic acetylcholine receptor.[1][5] These receptors are ligand-gated ion channels that are permeable to cations, including Na+ and Ca2+. Activation of α4β2 nAChRs typically leads to depolarization of the neuronal membrane, which can increase neuronal excitability and modulate neurotransmitter release. By blocking these receptors, this compound is expected to reduce the effects of endogenous acetylcholine (ACh) on α4β2 nAChR-expressing neurons. This can lead to a variety of downstream effects on neuronal circuitry, including alterations in glutamatergic and GABAergic synaptic transmission.

SUVN_911_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_downstream Downstream Effects ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds and Activates Ca_channel Voltage-Gated Ca2+ Channel nAChR->Ca_channel Depolarization SUVN911 This compound SUVN911->nAChR Blocks Glutamate_release Glutamate Release Ca_channel->Glutamate_release Ca2+ Influx AMPA_NMDA AMPA/NMDA Receptors Glutamate_release->AMPA_NMDA Activates EPSP Excitatory Postsynaptic Potential (EPSP) AMPA_NMDA->EPSP Generates Neuronal_activity Neuronal Activity (e.g., Firing Rate) EPSP->Neuronal_activity Modulates Synaptic_plasticity Synaptic Plasticity (LTP/LTD) Neuronal_activity->Synaptic_plasticity Gene_expression Gene Expression (e.g., BDNF) Neuronal_activity->Gene_expression Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Animal_Prep Animal Anesthesia and Perfusion Brain_Dissection Brain Dissection Animal_Prep->Brain_Dissection Slicing Vibratome Slicing Brain_Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Patching Whole-Cell Patching Recovery->Patching Baseline Baseline Recording Patching->Baseline Drug_Application This compound Application Baseline->Drug_Application Washout Washout Drug_Application->Washout Data_Acquisition Data Acquisition Washout->Data_Acquisition Analysis Analysis of Electrophysiological Parameters Data_Acquisition->Analysis

References

Application Notes and Protocols: Investigating the Role of SUVN-911 in Neuroinflammation Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] While primarily being developed for the treatment of Major Depressive Disorder (MDD), emerging preclinical evidence suggests its potential as a modulator of neuroinflammatory processes.[3][4] Preclinical studies have demonstrated that oral administration of this compound leads to a reduction in the activity of Ionized calcium-binding adapter molecule 1 (Iba1), a key marker of microglial activation.[4] This positions this compound as a compelling candidate for investigation in various neuroinflammation research models.

Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The activation of microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines, contribute to neuronal damage and disease progression. The α4β2 nAChR has been implicated in the modulation of these inflammatory pathways, suggesting that its antagonism by this compound could offer a therapeutic strategy to mitigate neuroinflammation.[5][6]

These application notes provide a comprehensive overview of proposed methodologies to evaluate the efficacy of this compound in established in vitro and in vivo models of neuroinflammation induced by lipopolysaccharide (LPS), amyloid-beta (Aβ), and alpha-synuclein (B15492655) (α-syn).

Proposed Mechanism of Action of this compound in Neuroinflammation

This compound, as a selective α4β2 nAChR antagonist, is hypothesized to exert its anti-neuroinflammatory effects by modulating microglial and astrocytic activity. In neuroinflammatory conditions, the activation of α4β2 nAChRs can contribute to the release of pro-inflammatory cytokines. By blocking these receptors, this compound may inhibit downstream signaling cascades that lead to the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6. The observed reduction in Iba1 activity in preclinical studies supports the hypothesis that this compound can suppress microglial activation, a central event in neuroinflammation.[4]

cluster_0 Neuroinflammatory Stimuli (LPS, Aβ, α-syn) cluster_1 Glial Cells cluster_2 This compound Intervention cluster_3 Cellular Response Stimuli LPS / Amyloid-β / α-synuclein Microglia Microglia Stimuli->Microglia Astrocytes Astrocytes Stimuli->Astrocytes nAChR α4β2 nAChR Microglia->nAChR Astrocytes->nAChR SUVN911 This compound SUVN911->nAChR Antagonism Signaling Pro-inflammatory Signaling Cascades (e.g., NF-κB) nAChR->Signaling Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Signaling->Cytokines Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation

Figure 1: Proposed mechanism of this compound in modulating neuroinflammation.

Data Presentation: Hypothetical and Pharmacokinetic Data

As direct experimental data of this compound in these specific neuroinflammation models are not yet publicly available, the following tables present hypothetical data based on the expected anti-inflammatory effects of reducing microglial activation. Pharmacokinetic data from preclinical studies are also provided for dose-selection purposes.

Table 1: Hypothetical Effects of this compound on Pro-inflammatory Cytokine Levels in a Mouse Model of LPS-Induced Neuroinflammation

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control15 ± 310 ± 220 ± 4
LPS (1 mg/kg)150 ± 20120 ± 15200 ± 25
LPS + this compound (1 mg/kg)100 ± 1580 ± 10130 ± 18
LPS + this compound (3 mg/kg)60 ± 8 45 ± 670 ± 9**
LPS + this compound (10 mg/kg)30 ± 5 20 ± 440 ± 5***
Note: Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to LPS group. This data is hypothetical and for illustrative purposes.

Table 2: Hypothetical Effects of this compound on Microglial and Astrocyte Activation Markers in a Mouse Model of Amyloid-Beta Induced Neuroinflammation

Treatment GroupIba1 Positive Cells (cells/mm²)GFAP Positive Cells (cells/mm²)
Vehicle Control50 ± 830 ± 5
Aβ (1-42) oligomers250 ± 30180 ± 20
Aβ + this compound (3 mg/kg)150 ± 20110 ± 15
Aβ + this compound (10 mg/kg)80 ± 10 60 ± 8
*Note: Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Aβ group. This data is hypothetical and for illustrative purposes.

Table 3: Preclinical Pharmacokinetics of this compound in Wistar Rats

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)T½ (h)
3850 ± 1501.035073.34
Data obtained from preclinical studies.[2]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in three distinct and widely used models of neuroinflammation.

Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the effects of systemic inflammation on the central nervous system.[7][8]

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization before the experiment.

2. Reagents:

  • This compound (prepare fresh daily in a suitable vehicle, e.g., 0.5% methylcellulose).

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (dissolve in sterile, pyrogen-free saline).

  • Saline (sterile, pyrogen-free).

  • Anesthetics (e.g., isoflurane).

  • Reagents for tissue processing and analysis (e.g., RIPA buffer, protease and phosphatase inhibitors, antibodies for Western blot and immunohistochemistry, ELISA kits).

3. Experimental Design:

  • Divide mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (Vehicle + Saline).

    • Group 2: LPS control (Vehicle + LPS).

    • Group 3-5: this compound treatment (this compound at 1, 3, and 10 mg/kg + LPS).

  • Administer this compound or vehicle orally (p.o.) 60 minutes before LPS or saline injection.

  • Administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg) or saline.

4. Procedure:

  • Day 1:

    • Administer this compound or vehicle by oral gavage.

    • 60 minutes later, administer LPS or saline via i.p. injection.

  • 24 hours post-LPS injection:

    • Anesthetize mice and collect blood via cardiac puncture for systemic cytokine analysis.

    • Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).

    • Harvest brains. Post-fix one hemisphere in 4% PFA for 24 hours for immunohistochemistry, and dissect the other hemisphere (hippocampus and cortex) for biochemical analysis (store at -80°C).

5. Outcome Measures:

  • Biochemical Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.

    • Perform Western blot analysis for markers of neuroinflammation (Iba1, GFAP, COX-2, iNOS).

  • Immunohistochemistry:

    • Stain brain sections for Iba1 (microglial activation) and GFAP (astrocyte activation).

    • Quantify the number and morphology of activated microglia and astrocytes.

cluster_0 Pre-treatment cluster_1 Induction of Neuroinflammation cluster_2 Post-treatment & Analysis Acclimatize Acclimatize Mice (1 week) Group Randomize into Groups Acclimatize->Group Treat Administer this compound (p.o.) Group->Treat Induce Inject LPS (i.p.) Treat->Induce Sacrifice Sacrifice (24h post-LPS) Induce->Sacrifice Collect Collect Brain & Blood Sacrifice->Collect Analyze Biochemical & Histological Analysis Collect->Analyze

Figure 2: Experimental workflow for the in vivo LPS-induced neuroinflammation model.
Protocol 2: In Vitro Amyloid-Beta (Aβ)-Induced Neuroinflammation Model

This model is used to investigate the direct effects of Aβ on glial cells and the potential protective effects of this compound.[9][10]

1. Cell Culture:

  • Primary mixed glial cultures or BV-2 microglial cell line.

  • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

2. Reagents:

  • This compound (dissolve in DMSO, then dilute in culture medium).

  • Aβ (1-42) oligomers (prepare according to established protocols to generate oligomeric species).[9]

  • Reagents for cell viability assays (e.g., MTT, LDH).

  • ELISA kits for cytokine measurement.

  • Antibodies for immunocytochemistry.

3. Experimental Design:

  • Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis).

  • Pre-treat cells with this compound (e.g., 1, 10, 100 nM) for 2 hours.

  • Stimulate cells with Aβ (1-42) oligomers (e.g., 5 µM) for 24 hours.

4. Procedure:

  • Day 1: Seed cells.

  • Day 2:

    • Replace medium with serum-free medium for 2-4 hours.

    • Add this compound at desired concentrations.

    • After 2 hours, add Aβ oligomers.

  • Day 3 (24 hours post-Aβ treatment):

    • Collect culture supernatants for cytokine and LDH analysis.

    • Perform MTT assay on the remaining cells.

    • For immunocytochemistry, fix cells with 4% PFA.

5. Outcome Measures:

  • Cell Viability: Quantify cell viability using MTT or LDH assays.

  • Cytokine Analysis: Measure levels of TNF-α and IL-1β in the culture supernatant using ELISA.

  • Immunocytochemistry: Stain cells for Iba1 and analyze morphological changes indicative of microglial activation.

Protocol 3: In Vivo Alpha-Synuclein (α-syn) Pre-formed Fibril (PFF)-Induced Neuroinflammation Model

This model recapitulates key features of Parkinson's disease, including α-syn aggregation and neuroinflammation.[11][12]

1. Animals and Reagents:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Recombinant α-synuclein monomers and pre-formed fibrils (PFFs) (prepare and validate according to established protocols).[13]

  • Stereotaxic surgery equipment.

  • This compound.

2. Experimental Design:

  • Divide mice into groups (n=8-10 per group):

    • Group 1: Sham surgery (saline injection) + Vehicle.

    • Group 2: α-syn PFFs + Vehicle.

    • Group 3-4: α-syn PFFs + this compound (e.g., 3 and 10 mg/kg, p.o., daily).

  • Initiate this compound or vehicle treatment one day before stereotaxic surgery and continue for the duration of the experiment.

3. Procedure:

  • Day 0:

    • Anesthetize mice and perform stereotaxic injection of α-syn PFFs (e.g., 5 µg) or saline into the striatum.

  • Daily for 4 weeks:

    • Administer this compound or vehicle orally.

  • Week 4:

    • Perform behavioral tests to assess motor function (e.g., rotarod, cylinder test).

    • Sacrifice animals and process brains for immunohistochemistry and biochemical analysis as described in Protocol 1.

4. Outcome Measures:

  • Behavioral Analysis: Assess motor coordination and deficits.

  • Immunohistochemistry:

    • Stain for tyrosine hydroxylase (TH) to assess dopaminergic neuron loss in the substantia nigra.

    • Stain for phosphorylated α-synuclein (pS129) to evaluate α-syn pathology.

    • Stain for Iba1 and GFAP to assess neuroinflammation.

  • Biochemical Analysis: Measure levels of pro-inflammatory cytokines in the striatum and substantia nigra.

Conclusion

The preclinical finding that this compound reduces microglial activation provides a strong rationale for its investigation as a potential therapeutic agent for neuroinflammatory disorders. The detailed protocols provided herein offer a framework for researchers to systematically evaluate the efficacy of this compound in well-established and disease-relevant models of neuroinflammation. Such studies will be crucial in elucidating the full therapeutic potential of this novel α4β2 nAChR antagonist beyond its primary indication for depression.

References

SUVN-911: An Investigator's Guide to a Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant (B12772454), is a potent, selective, and orally bioavailable antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Developed by Suven Life Sciences, this novel chemical entity has demonstrated significant potential as a tool compound for investigating the role of α4β2 nAChRs in various physiological and pathological processes. Preclinical studies have highlighted its antidepressant-like effects, suggesting its therapeutic utility in major depressive disorder (MDD).[3][4] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro and in vivo research settings.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the α4β2 nAChR subtype. Its pharmacological characteristics make it a valuable tool for dissecting the specific functions of this receptor in the central nervous system.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through radioligand binding and functional assays. The compound demonstrates a high binding affinity for the α4β2 nAChR with a Ki of 1.5 nM.[1][2] Importantly, it shows marked selectivity over the α3β4 ganglionic nAChR subtype, with a binding affinity greater than 10 µM, indicating a reduced potential for peripheral side effects.[1] Further screening has revealed its selectivity over a panel of more than 70 other receptors, ion channels, and enzymes.[1]

ParameterReceptor/TargetValue
Binding Affinity (Ki) α4β2 nAChR1.5 nM
α3β4 nAChR> 10 µM
Selectivity > 70 other targetsHigh selectivity
In Vivo Pharmacology & Pharmacokinetics

This compound is orally bioavailable and readily penetrates the blood-brain barrier in rats, achieving significant receptor occupancy in the brain.[1] Preclinical studies in rodent models have demonstrated its efficacy in behavioral assays relevant to depression and cognitive function. Notably, oral administration of this compound has been shown to increase levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex.[3] The compound has a favorable pharmacokinetic profile with a half-life of 3.34 hours in Wistar rats following a 3 mg/kg oral dose.[2]

ParameterSpeciesDose (p.o.)Value/Effect
Oral Bioavailability RatN/AGood
Brain Penetration RatN/AGood
Half-life (T1/2) Wistar Rat3 mg/kg3.34 hours
AUC Wistar Rat3 mg/kg3507 ng*h/mL
Efficacy Rat1.0-10.0 mg/kgSignificant antidepressant-like effects
Neurochemical Effects RatN/AIncreased cortical serotonin and BDNF levels

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro Assays

1. α4β2 nAChR Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the α4β2 nAChR.

  • Materials:

    • Cell membranes from a cell line stably expressing the human α4β2 nAChR.

    • [³H]Cytisine (Radioligand).

    • This compound (Test Compound).

    • Nicotine (B1678760) or Epibatidine (for non-specific binding).

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the binding buffer, a constant concentration of [³H]Cytisine (e.g., at its Kd concentration), and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, add a high concentration of nicotine or epibatidine.

    • Add the cell membrane preparation to each well.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. α4β2 nAChR Functional Antagonist Assay (Calcium Flux)

This assay measures the ability of this compound to inhibit agonist-induced calcium influx in cells expressing α4β2 nAChRs.

  • Materials:

    • CHO or HEK293 cells stably expressing the human α4β2 nAChR.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

    • Acetylcholine or Nicotine (Agonist).

    • This compound (Test Compound).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Fluorescence plate reader with an integrated fluidic dispenser.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound and add them to the cells. Incubate for a specified period (e.g., 30 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a fixed concentration of the agonist (e.g., EC80) into the wells and immediately measure the change in fluorescence.

    • Calculate the inhibition of the agonist response by this compound and determine its IC50 value.

In Vivo Assays

1. Forced Swim Test (FST) in Rats

This test is used to assess antidepressant-like activity.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.

  • Procedure:

    • Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes. This induces a state of immobility on the subsequent day.

    • Drug Administration: Administer this compound orally at desired doses (e.g., 1, 3, 10 mg/kg) at a specified time before the test session (e.g., 60 minutes).

    • Test session (Day 2): Place the rats back into the water for a 5-minute session.

    • Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water).

    • Analysis: A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

2. Sucrose (B13894) Preference Test in Rats

This test measures anhedonia, a core symptom of depression.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: Home cages equipped with two drinking bottles.

  • Procedure:

    • Habituation: Acclimate the rats to the two-bottle choice (one with water, one with 1% sucrose solution) for 48 hours.

    • Baseline: Measure the consumption from each bottle over 24 hours to establish a baseline preference.

    • Induction of Anhedonia (Optional): If using a stress-induced model, subject the animals to a chronic mild stress protocol.

    • Drug Administration: Administer this compound or vehicle orally daily for the duration of the treatment period.

    • Testing: After a period of food and water deprivation (e.g., 12-24 hours), present the rats with the two bottles (water and 1% sucrose) for a defined period (e.g., 1-4 hours).

    • Measurement: Weigh the bottles before and after the test to determine the volume consumed.

    • Calculation: Sucrose preference (%) = (Sucrose intake / Total fluid intake) x 100.

    • Analysis: An increase in sucrose preference in the this compound treated group compared to the vehicle group indicates a reduction in anhedonic-like behavior.

Visualizations

G cluster_0 α4β2 nAChR Signaling Acetylcholine Acetylcholine (Endogenous Agonist) nAChR α4β2 Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds & Activates SUVN911 This compound (Antagonist) SUVN911->nAChR Binds & Blocks IonChannel Ion Channel (Closed) nAChR->IonChannel Conformational Change (Blocked by this compound) Depolarization Membrane Depolarization IonChannel->Depolarization Prevents CaInflux Ca²⁺ Influx Depolarization->CaInflux Downstream Downstream Signaling (e.g., CREB, BDNF) CaInflux->Downstream

Caption: Signaling pathway of the α4β2 nAChR and the antagonistic action of this compound.

G cluster_workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation start Start: Novel Compound (this compound) binding_assay Radioligand Binding Assay (Determine Ki for α4β2) start->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Flux) (Determine IC50) binding_assay->functional_assay selectivity_panel Selectivity Screening (>70 targets) functional_assay->selectivity_panel pk_pd Pharmacokinetics & Brain Penetration (Rat) selectivity_panel->pk_pd behavioral Behavioral Models (FST, Sucrose Preference) pk_pd->behavioral neurochem Neurochemical Analysis (Serotonin, BDNF levels) behavioral->neurochem data_analysis Analyze Data, Determine Potency, Efficacy, & MoA neurochem->data_analysis end_node Conclusion: this compound as a Tool Compound data_analysis->end_node

Caption: A typical experimental workflow for characterizing this compound.

References

Application Notes and Protocols for Assessing Antidepressant Effects of SUVN-911

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD).[1][2][3][4] Preclinical and early clinical studies suggest that this compound exhibits antidepressant-like properties, potentially through the modulation of serotonergic and neurotrophic pathways.[3][5][6] These application notes provide a comprehensive guide for the experimental design and detailed protocols to assess the antidepressant effects of this compound in a preclinical research setting.

Mechanism of Action

This compound acts as an antagonist at the α4β2 nAChR. This action is hypothesized to lead to an increase in crucial neurotransmitters and neurotrophic factors in the brain. Preclinical studies have demonstrated that administration of this compound can lead to elevated levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF), both of which are implicated in the pathophysiology of depression and the mechanism of action of many antidepressant drugs.[3][5][6]

SUVN911 This compound (Ropanicant) nAChR α4β2 Nicotinic Acetylcholine Receptor SUVN911->nAChR Antagonizes Serotonin Increased Serotonin Levels nAChR->Serotonin Leads to BDNF Increased BDNF Levels nAChR->BDNF Leads to Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Hypothesized signaling pathway of this compound.

Experimental Design

A thorough preclinical assessment of this compound's antidepressant potential should involve a battery of behavioral, neurochemical, and molecular assays. The following experimental workflow is recommended:

cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis cluster_molecular Molecular Analysis FST Forced Swim Test TST Tail Suspension Test SPT Sucrose (B13894) Preference Test (Chronic Mild Stress Model) SerotoninLevels Serotonin Measurement (HPLC) SPT->SerotoninLevels ReceptorOccupancy α4β2 Receptor Occupancy SPT->ReceptorOccupancy BDNFLevels BDNF Protein/mRNA Levels (ELISA/qPCR) SPT->BDNFLevels Dosing This compound Administration (Vehicle, Multiple Doses) Dosing->FST Dosing->TST Dosing->SPT

Caption: Recommended experimental workflow for assessing this compound.

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to screen for potential antidepressant activity.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

  • Procedure:

    • Pre-test Session (Day 1): Individually place rats in a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm for 15 minutes.

    • Drug Administration (Day 2): Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test session. A positive control (e.g., fluoxetine, 20 mg/kg, i.p.) should be included.

    • Test Session (Day 2): Place the rats back into the water-filled cylinders for a 5-minute test session.

    • Data Analysis: Record the duration of immobility during the 5-minute test. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

  • Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test.

Tail Suspension Test (TST)

The TST is another common behavioral despair model used to evaluate potential antidepressant drugs.

  • Animals: Male C57BL/6 mice (20-25 g).

  • Procedure:

    • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes prior to the test. A positive control (e.g., imipramine, 30 mg/kg, i.p.) should be included.

    • Test Session: Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip. The mouse should be suspended 50 cm above the floor for a 6-minute session.

    • Data Analysis: Record the total duration of immobility during the 6-minute test. A significant reduction in immobility time suggests an antidepressant-like effect.

  • Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test.

Chronic Mild Stress (CMS) Model and Sucrose Preference Test (SPT)

The CMS model is a well-validated animal model of depression that induces anhedonia, a core symptom of depression. The SPT is used to measure anhedonia.

  • Animals: Male Wistar rats (175-200 g).

  • Procedure:

    • Baseline Sucrose Preference: Acclimatize rats to a 1% sucrose solution for 48 hours. Then, measure their preference for the sucrose solution over water during a 1-hour test.

    • CMS Protocol (4-6 weeks): Subject the rats to a variable sequence of mild stressors daily (e.g., cage tilt, soiled cage, light/dark cycle reversal, restraint stress).

    • Drug Administration: Begin daily administration of this compound (e.g., 3, 10 mg/kg, p.o.) or vehicle from the third week of the CMS protocol until the end of the study.

    • Weekly SPT: Monitor sucrose preference weekly to assess the development of anhedonia and the therapeutic effect of this compound.

    • Data Analysis: Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100. A significant reversal of the CMS-induced decrease in sucrose preference indicates an antidepressant effect.[5]

  • Statistical Analysis: Two-way repeated measures ANOVA followed by Bonferroni's post-hoc test.

Neurochemical Analysis: Serotonin Levels
  • Sample Collection: Following the final behavioral test in the CMS model, euthanize the animals and dissect brain regions of interest (e.g., prefrontal cortex, hippocampus).

  • Method: High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Procedure:

    • Homogenize brain tissue in a suitable buffer.

    • Centrifuge the homogenate and filter the supernatant.

    • Inject the sample into the HPLC system.

    • Quantify serotonin levels based on a standard curve.

  • Data Analysis: Compare serotonin levels between treatment groups using a one-way ANOVA.

Molecular Analysis: BDNF Levels
  • Sample Collection: Use brain tissue from the same animals as in the neurochemical analysis.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) for protein levels or quantitative Polymerase Chain Reaction (qPCR) for mRNA levels.

  • Procedure (ELISA):

    • Follow the instructions of a commercially available BDNF ELISA kit.

    • Measure the optical density and calculate BDNF concentration based on a standard curve.

  • Data Analysis: Compare BDNF levels between treatment groups using a one-way ANOVA.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM
Vehicle-10150.5 ± 10.2
This compound110135.2 ± 9.8
This compound310110.8 ± 8.5
This compound101085.3 ± 7.1
Fluoxetine201090.1 ± 7.9
p < 0.05, **p < 0.01 compared to Vehicle

Table 2: Effect of this compound on Sucrose Preference in the Chronic Mild Stress Model

Treatment GroupDose (mg/kg)NBaseline Sucrose Preference (%) ± SEMWeek 4 Sucrose Preference (%) ± SEM
Control + Vehicle-1092.3 ± 2.190.5 ± 2.5
CMS + Vehicle-1091.8 ± 2.365.4 ± 3.1#
CMS + this compound31092.1 ± 2.078.9 ± 2.8*
CMS + this compound101091.5 ± 2.485.2 ± 2.6**
#p < 0.01 compared to Control + Vehicle; *p < 0.05, **p < 0.01 compared to CMS + Vehicle

Table 3: Effect of this compound on Brain Serotonin and BDNF Levels

Treatment GroupDose (mg/kg)NSerotonin (ng/g tissue) ± SEMBDNF (pg/mg protein) ± SEM
CMS + Vehicle-10350.2 ± 25.1150.8 ± 12.3
CMS + this compound310425.6 ± 30.5185.4 ± 15.1
CMS + this compound1010510.9 ± 35.2 220.1 ± 18.7
*p < 0.05, **p < 0.01 compared to CMS + Vehicle

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound's antidepressant effects. By combining behavioral, neurochemical, and molecular approaches, researchers can gain a thorough understanding of its efficacy and mechanism of action. The suggested experimental design and data presentation formats will ensure clarity, reproducibility, and ease of interpretation of the findings. Preclinical studies have indicated that Ropanicant has the potential for therapeutic utility in treating depressive disorders.[5]

References

Application Notes and Protocols for the Synthesis and SAR Studies of SUVN-911 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of SUVN-911 (Ropanicant) derivatives. This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for the treatment of major depressive disorder.[1][2][3][4][5][6][7] The following protocols and data are intended to facilitate the exploration of the chemical space around the this compound scaffold to develop novel ligands with improved pharmacological properties.

Overview of this compound and its Derivatives

This compound, chemically named 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, is a high-affinity antagonist for the α4β2 nAChR with a Ki value of 1.5 nM.[1][2][4] It exhibits high selectivity over the ganglionic α3β4 nAChR (>10 µM binding affinity) and a panel of over 70 other biological targets.[1][2][4] The core structure of this compound is a 2-azabicyclo[3.1.0]hexane moiety linked to a 6-chloropyridin-3-yloxy group via a methylene (B1212753) ether bridge.

SAR studies on this compound derivatives have primarily focused on modifications of the pyridine (B92270) ring and the linker between the bicyclic core and the aromatic ring. These studies aim to understand the key structural features required for potent and selective α4β2 nAChR antagonism and to optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through a multi-step sequence. A generalized synthetic scheme is presented below, based on the published synthesis of this compound.[8][9] This can be adapted to produce a variety of analogs for SAR studies by using different starting materials.

General Synthetic Workflow

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps cluster_final_product Final Product A Substituted 3-hydroxypyridine C Mitsunobu Reaction A->C B 2,5-dihydropyrrole derivative D Simmons-Smith Cyclopropanation B->D E Deprotection C->E Intermediate 1 D->C Intermediate 2 F Salt Formation (HCl) E->F G This compound Derivative F->G

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 3-(6-Chloropyridin-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane (this compound free base)

This protocol is adapted from the reported synthesis of this compound.[8][9]

Step 1: Mitsunobu Reaction

  • To a solution of N-Boc-trans-4,5-methanopyrrolidinol (1.0 eq) and 6-chloro-3-hydroxypyridine (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triphenylphosphine (B44618) (PPh3) (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the N-Boc protected intermediate.

Step 2: Deprotection

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (B91453) (e.g., 4 M HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the crude product.

Step 3: Salt Formation (Optional, for Hydrochloride Salt)

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • Add a solution of HCl in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the this compound derivative.

Structure-Activity Relationship (SAR) Studies

The following table summarizes the SAR data for a series of this compound analogs, highlighting the impact of structural modifications on α4β2 nAChR binding affinity. The data is based on the findings from the discovery of this compound.[1][2]

Compound R1 (Pyridine Substitution) Linker α4β2 Ki (nM) α3β4/α4β2 Selectivity Ratio
1 H-OCH2-15.3>65
2 6-F-OCH2-3.8>2631
3 6-Cl (this compound)-OCH2-1.5>6667
4 6-Br-OCH2-2.1>4762
5 6-CH3-OCH2-4.5>2222
6 6-CF3-OCH2-10.2>980
7 5-Cl-OCH2-25.6>391
8 6-Cl-SCH2-8.9>1123
9 6-Cl-NHCH2-12.4>806

SAR Summary:

  • Pyridine Substitution: Substitution at the 6-position of the pyridine ring is crucial for high affinity. Small electron-withdrawing groups like chloro and bromo, as well as small electron-donating groups like methyl, are well-tolerated and lead to potent compounds. The 6-chloro substituent (this compound) provides the optimal balance of potency and selectivity.[1] Substitution at the 5-position leads to a significant drop in affinity.

  • Linker Modification: The ether linkage (-OCH2-) appears to be optimal for activity. Replacing the oxygen with sulfur (-SCH2-) or nitrogen (-NHCH2-) results in a decrease in binding affinity.[1]

Experimental Protocols for SAR Studies

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

This protocol is a standard method for determining the binding affinity of test compounds to the α4β2 nAChR using a radiolabeled ligand such as [3H]cytisine or [3H]epibatidine.[10][11][12]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α4β2 nAChR.

  • [3H]cytisine or [3H]epibatidine (Radioligand).

  • Non-labeled cytisine (B100878) or nicotine (B1678760) (for non-specific binding determination).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of non-labeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (antagonism) of the test compounds at the α4β2 nAChR expressed in Xenopus laevis oocytes.[13][14][15][16]

Workflow for TEVC Assay

TEVC_Workflow A Oocyte Preparation and cRNA Injection (human α4 and β2 subunits) B Incubation (2-5 days) A->B C Placement in Recording Chamber B->C D Two-Electrode Voltage Clamp Setup C->D E Application of ACh (Agonist) to elicit baseline current D->E F Application of Test Compound (this compound Derivative) + ACh E->F G Data Acquisition and Analysis (Inhibition of ACh-evoked current) F->G

Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human α4 and β2 nAChR subunits.

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Recording chamber and perfusion system.

  • Recording solution (e.g., ND96).

  • Acetylcholine (ACh) solution (agonist).

  • Test compound solutions.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with a mixture of cRNAs encoding the human α4 and β2 nAChR subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Data Acquisition:

    • Apply a sub-maximal concentration of ACh (e.g., EC20) to the oocyte to elicit a stable inward current. This serves as the baseline response.

    • After a washout period, co-apply the test compound (this compound derivative) at various concentrations with the same concentration of ACh.

    • Record the peak inward current in the presence of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ACh-evoked current by the test compound at each concentration.

    • Determine the IC50 value for each test compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The synthetic methods and experimental protocols detailed in these application notes provide a robust framework for the design, synthesis, and evaluation of novel this compound derivatives. The provided SAR data offers initial guidance for medicinal chemistry efforts aimed at optimizing the pharmacological profile of this promising class of α4β2 nAChR antagonists. Careful application of these methodologies will enable researchers to further explore the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for In Vitro Evaluation of SUVN-911 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective antagonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Developed for the treatment of major depressive disorder, its mechanism of action is attributed to the blockade of this specific receptor subtype, which in turn is thought to modulate downstream signaling pathways, leading to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels.[4][5] Accurate and reproducible in vitro assays are critical for characterizing the binding affinity and functional antagonism of this compound at the α4β2 nAChR, thereby enabling robust evaluation of its receptor occupancy and potency.

These application notes provide detailed protocols for key in vitro assays to determine the receptor occupancy of this compound, including a radioligand binding assay to measure binding affinity (Ki) and functional assays to quantify its antagonist activity (IC50).

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound at the human α4β2 nicotinic acetylcholine receptor.

ParameterValueAssay TypeReceptor SourceRadioligandReference
Binding Affinity (Ki) 1.5 nMRadioligand BindingHuman α4β2 nAChR[3H]Cytisine[1][2][6]
Selectivity >10,000 nM (Ki)Radioligand BindingHuman α3β4 nAChR-[1][6]
Functional Antagonism (IC50) Data not publicly availableCalcium Influx AssayHuman α4β2 nAChR expressing cells--
Functional Antagonism (IC50) Data not publicly availableElectrophysiologyHuman α4β2 nAChR expressing cells--

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human α4β2 nAChR using [3H]Cytisine.

Materials:

  • Cell Membranes: Membrane preparations from a stable cell line expressing the human α4β2 nAChR (e.g., HEK293 or CHO cells).[7]

  • Radioligand: [3H]Cytisine (Specific Activity: ~30-60 Ci/mmol).

  • Non-specific Binding Control: Nicotine or Epibatidine.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α4β2 nAChR.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable storage buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well microplate, add the following in a final volume of 250 µL:

      • 50 µL of Assay Buffer.

      • 50 µL of [3H]Cytisine at a final concentration of ~1 nM.

      • 50 µL of either:

        • Assay Buffer (for total binding).

        • 100 µM Nicotine (for non-specific binding).

        • Varying concentrations of this compound (for competition binding).

      • 100 µL of the α4β2 nAChR membrane preparation (typically 20-40 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [3H]Cytisine against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonist Assay: FLIPR Calcium Influx Assay

This protocol describes a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cells: A stable cell line co-expressing the human α4β2 nAChR and a G-protein that couples to calcium mobilization (e.g., Gα15) or a cell line endogenously expressing such a pathway.

  • Agonist: Acetylcholine or Epibatidine.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or a commercially available calcium assay kit (e.g., FLIPR Calcium Assay Kits).[8]

  • Probenecid (optional, to prevent dye leakage).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • FLIPR instrument.

Protocol:

  • Cell Plating:

    • Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Assay Procedure (Antagonist Mode):

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare the agonist (e.g., Acetylcholine) at a concentration that elicits a submaximal response (EC80).

    • Place the cell plate in the FLIPR instrument.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Initiate the fluorescence reading and, after establishing a stable baseline, add the agonist to all wells.

    • Continue to monitor the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Functional Antagonist Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a high-fidelity method to characterize the antagonist properties of this compound by directly measuring ion channel currents.

Materials:

  • Cells: HEK293 cells stably expressing the human α4β2 nAChR.[9][10][11]

  • Agonist: Acetylcholine.

  • Test Compound: this compound.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.3 with CsOH.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope and micromanipulators.

  • Borosilicate glass capillaries for pipette fabrication.

Protocol:

  • Cell Preparation:

    • Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with External Solution.

    • Fabricate recording pipettes with a resistance of 3-5 MΩ when filled with Internal Solution.

  • Whole-Cell Recording:

    • Obtain a gigaohm seal between the recording pipette and a cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply the agonist (e.g., 100 µM Acetylcholine) for a short duration (e.g., 2 seconds) to elicit an inward current.

    • After a washout period, pre-incubate the cell with this compound for 1-2 minutes.

    • Co-apply the agonist and this compound and record the resulting current.

    • Repeat this procedure for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data with a suitable concentration-response equation.

Visualizations

SUVN_911_Signaling_Pathway cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron Acetylcholine Acetylcholine a4b2_nAChR α4β2 nAChR (Ligand-gated Ion Channel) Acetylcholine->a4b2_nAChR Binds & Activates Na_Ca_Influx Na+ / Ca2+ Influx a4b2_nAChR->Na_Ca_Influx Channel Opening SUVN_911 SUVN_911 SUVN_911->a4b2_nAChR Blocks Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., Serotonin & BDNF Release) Depolarization->Downstream_Signaling Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Membranes, Radioligand & this compound Start->Prepare_Reagents Incubate Incubate Components in 96-well Plate Prepare_Reagents->Incubate Filter Separate Bound & Free Radioligand via Filtration Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate Ki from IC50 Value Count->Analyze End End Analyze->End Functional_Assay_Logic Agonist Agonist (Acetylcholine) Receptor α4β2 nAChR Agonist->Receptor Activates Response Cellular Response (Ca2+ Influx or Current) Receptor->Response Leads to SUVN_911 This compound SUVN_911->Receptor Blocks Inhibition Inhibition Response->Inhibition is reduced by

References

Troubleshooting & Optimization

Technical Support Center: SUVN-911 In Vitro Assay Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, SUVN-911, in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Ropanicant, is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 1.5 nM.[1][2][3] It is being investigated for the treatment of major depressive disorder.[4] Its mechanism of action involves blocking the α4β2 nAChR, which leads to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels, contributing to its antidepressant effects.[4][5]

Q2: What are the known solubility properties of this compound?

A2: this compound is a hydrophobic compound with limited aqueous solubility. It is available as a hydrochloride salt and a free base.[2][6] The hydrochloride salt is a non-hygroscopic crystalline solid. Vendor data indicates that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). One supplier specifies a solubility of 125 mg/mL (478.65 mM) in DMSO, requiring ultrasonic treatment for complete dissolution.[1] Another indicates a solubility of 10 mM in DMSO.[3] It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

A3: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions such as cell culture media is a common issue. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. This can be triggered by several factors including a high final concentration of this compound, a high percentage of the organic solvent (e.g., DMSO) in the final solution, rapid dilution, or the temperature and pH of the media.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance to DMSO is cell-line dependent. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects.[7][8][9] However, some cell lines may be sensitive to concentrations as low as 0.1%. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides solutions to common precipitation issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. The final concentration of this compound exceeds its aqueous solubility.Decrease the final working concentration of this compound. Perform a solubility test in your specific assay medium to determine the maximum soluble concentration.
Rapid dilution and localized high concentration.Add the stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling. Avoid adding the stock solution directly to the bottom of the vessel.
High final concentration of the organic solvent (e.g., DMSO).Prepare a more concentrated stock solution of this compound in DMSO to minimize the volume added to the assay medium, ensuring the final DMSO concentration is below the tolerance limit of your cells (typically <0.5%).
The temperature of the media is too low.Always use pre-warmed (37°C) cell culture media for dilutions, as solubility often decreases at lower temperatures.
Precipitate forms over time during incubation. This compound is unstable in the assay medium over the incubation period.Perform a time-course experiment to assess the stability of this compound in your media. Consider more frequent media changes for long-term experiments.
Interaction with media components or secreted cellular products.Test different basal media formulations. Serum-free media can sometimes be more prone to precipitation.
Evaporation of media leading to increased compound concentration.Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
pH shift in the culture medium due to cellular metabolism.Monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary.
Crystals are visible under the microscope in the culture dish. The compound has crystallized out of solution.Review and optimize the stock solution preparation and dilution protocol. Consider using a multi-step serial dilution in pre-warmed media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing this compound solutions for in vitro assays.

Materials:

  • This compound (hydrochloride salt or free base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, pre-warmed (37°C) cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. (Molecular Weight of HCl salt: 261.15 g/mol ; Free base: 224.69 g/mol ).

    • Carefully weigh the this compound and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the final desired concentration.

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform a serial dilution to minimize the risk of precipitation. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Intermediate Dilution: Dilute the 10 mM stock solution 1:10 in pre-warmed medium to get a 1 mM solution (DMSO concentration will be 10%).

      • Final Dilution: Dilute the 1 mM intermediate solution 1:100 in pre-warmed medium to get the final 10 µM working solution (final DMSO concentration will be 0.1%).

    • During each dilution step, add the more concentrated solution dropwise to the diluent while gently mixing.

    • Use the final working solution immediately.

Protocol 2: In Vitro Functional Assay for α4β2 nAChR Antagonism (Calcium Flux Assay)

This protocol describes a general method to assess the antagonist activity of this compound on α4β2 nAChRs expressed in a suitable cell line (e.g., HEK293) using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Nicotine (or another suitable α4β2 nAChR agonist)

  • This compound working solutions

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Seed the α4β2-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C and 5% CO2 for 24-48 hours.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Aspirate the culture medium from the cell plate and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate for 1 hour at 37°C.

  • Compound Incubation:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add this compound working solutions (at various concentrations) or vehicle control to the respective wells.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a solution of the α4β2 nAChR agonist (e.g., nicotine) into each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle-treated control wells.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

This compound Mechanism of Action

SUVN911_Mechanism SUVN911 This compound nAChR Presynaptic α4β2 Nicotinic Receptor SUVN911->nAChR Antagonism Glutamate Glutamate Release nAChR->Glutamate Inhibits Modulation SerotoninNeuron Serotonin Neuron Glutamate->SerotoninNeuron Excitation Serotonin Serotonin Release SerotoninNeuron->Serotonin BDNF BDNF Expression SerotoninNeuron->BDNF Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Experimental Workflow for Handling Poorly Soluble Compounds

Solubility_Workflow cluster_prep Solution Preparation cluster_dilution Working Solution Dilution cluster_assay In Vitro Assay A Weigh this compound B Dissolve in 100% DMSO (Vortex/Sonicate) A->B C Create Aliquots of Concentrated Stock B->C D Pre-warm Assay Medium to 37°C C->D E Prepare Intermediate Dilution in Medium D->E F Prepare Final Working Solution (Dropwise addition with mixing) E->F G Final DMSO Conc. < 0.5%? F->G H Add to Assay (e.g., Cell Plate) G->H I Incubate & Observe for Precipitation H->I K Precipitate Observed? I->K J Proceed with Assay Measurement M M J->M Analyze Data K->J No L Troubleshoot: - Lower Concentration - Use Co-solvents K->L Yes

Caption: A logical workflow for preparing and using this compound in in vitro assays.

References

Technical Support Center: Optimizing SUVN-911 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and drug development professionals utilizing SUVN-911 (Ropanicant). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, with a focus on ensuring on-target efficacy while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) with a Ki of 1.5 nM.[1] Preclinical data indicates that it exhibits approximately 130-fold selectivity over the α3β4 nAChR subtype. Furthermore, in broad screening panels, this compound has demonstrated minimal binding against over 70 other molecular targets, including various G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, when tested at a concentration of 10 µM.[2][3]

Q2: At what concentration should I start my in vitro experiments to ensure target engagement without significant off-target effects?

A2: Based on its high potency at the α4β2 receptor (Ki = 1.5 nM), initial in vitro experiments should utilize concentrations in the low nanomolar range to observe on-target effects. To minimize the potential for off-target interactions, it is recommended to perform dose-response studies starting from sub-nanomolar concentrations up to a maximum of 1 µM. Exceeding 10 µM is generally not advised unless specifically investigating potential off-target liabilities, as this is the concentration at which minimal binding to other targets was observed.

Q3: What are the reported in vivo dosages for this compound and were any adverse effects noted?

A3: In preclinical studies, oral doses of 1.0-10.0 mg/kg have been shown to produce significant antidepressant-like effects in rats.[1] Phase 1 clinical trials in healthy human subjects have found that single doses up to 60 mg and multiple daily doses up to 45 mg were safe and well-tolerated.[4] The most frequently reported adverse events at these higher doses were headache and nausea.[4] It is also noted to be devoid of cardiovascular and gastrointestinal side effects in preclinical models.[1]

Q4: I am observing an unexpected phenotype in my cell-based assay. How can I determine if this is an off-target effect of this compound?

A4: If you suspect an off-target effect, a systematic approach is necessary. First, confirm the unexpected phenotype is dose-dependent and replicable. Next, to determine if the effect is mediated by the known target (α4β2 nAChR), you can perform a rescue experiment by co-administering a known α4β2 nAChR agonist. If the agonist reverses the phenotype, the effect is likely on-target. If the phenotype persists, it may be an off-target effect. In this case, consulting a broader off-target screening panel (see Experimental Protocols section) would be the next logical step.

Troubleshooting Guides

Issue 1: High variability in experimental results.
  • Potential Cause: Inconsistent compound concentration due to improper storage or handling.

  • Solution: this compound should be stored as a stock solution at -20°C or -80°C and protected from moisture.[1] Prepare fresh dilutions for each experiment from the stock solution. Ensure thorough mixing before adding to your assay.

  • Potential Cause: Fluctuation in assay conditions.

  • Solution: Maintain consistent experimental parameters such as incubation time, temperature, and cell density between experiments. Use appropriate positive and negative controls in every assay to monitor for variability.

Issue 2: Lack of a clear dose-response relationship.
  • Potential Cause: The effective concentration range is narrower than anticipated.

  • Solution: Expand the range of concentrations tested, using a logarithmic dilution series. Ensure that the concentrations used bracket the known Ki of 1.5 nM for the α4β2 receptor.

  • Potential Cause: Compound degradation in the assay medium.

  • Solution: Assess the stability of this compound in your specific assay medium over the time course of your experiment. This can be done using analytical methods such as HPLC.

Data Presentation

Table 1: Selectivity and Safety Profile of this compound

ParameterValueSpeciesReference
On-Target Affinity
Ki for α4β2 nAChR1.5 nMNot Specified[1]
Selectivity
Selectivity vs. α3β4 nAChR~130-foldNot Specified[2]
Off-Target ScreeningMinimal binding at 10 µMNot Specified[2][3]
Preclinical Dosage
Efficacious Oral Dose1.0 - 10.0 mg/kgRat[1]
Clinical Dosage
Safe Single DoseUp to 60 mgHuman[4]
Safe Multiple Daily DoseUp to 45 mgHuman[4]

Experimental Protocols

Protocol 1: In Vitro Off-Target Liability Screening using a Radioligand Competition Binding Assay

This protocol outlines a general procedure to assess the binding of this compound to a panel of off-target receptors.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for the receptor being tested (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
  • Radioligand: Select a suitable radiolabeled ligand for the off-target receptor of interest and dilute it in assay buffer to a final concentration at or near its Kd.
  • This compound Dilutions: Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 nM to 100 µM.
  • Receptor Membranes: Prepare membrane fractions from cells or tissues expressing the receptor of interest.

2. Assay Procedure:

  • In a 96-well plate, combine the receptor membranes, radioligand, and varying concentrations of this compound.
  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the off-target receptor).
  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition of specific binding at each concentration of this compound.
  • Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

SUVN_911_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine α4β2_nAChR α4β2 nAChR (Ion Channel) Acetylcholine->α4β2_nAChR Binds & Activates This compound This compound This compound->α4β2_nAChR Binds & Blocks Ion_Influx Cation Influx (Na+, Ca2+) α4β2_nAChR->Ion_Influx Channel Opens Neuronal_Depolarization Neuronal Depolarization Ion_Influx->Neuronal_Depolarization Neurotransmitter_Release Neurotransmitter Release Neuronal_Depolarization->Neurotransmitter_Release Antidepressant_Effect Antidepressant Effect Neurotransmitter_Release->Antidepressant_Effect Modulation leads to

Caption: Mechanism of action of this compound as an antagonist at the α4β2 nicotinic acetylcholine receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Radioligand, and this compound Incubate Incubate Membranes, Radioligand, and this compound Prepare_Reagents->Incubate Prepare_Membranes Prepare Receptor Membrane Fractions Prepare_Membranes->Incubate Filter Filter and Wash to Separate Bound/Free Incubate->Filter Count Measure Radioactivity Filter->Count Calculate_Inhibition Calculate % Inhibition Count->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_Ki Determine IC50 and Ki Plot_Data->Determine_Ki

Caption: Workflow for an in vitro radioligand competition binding assay to assess off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Result Replicate Can the result be replicated? Start->Replicate Check_Dose_Response Is the effect dose-dependent? Check_Dose_Response->Start No, re-evaluate initial exp. On_Target_Hypothesis Hypothesis: On-Target Effect Check_Dose_Response->On_Target_Hypothesis Yes Replicate->Start No, re-evaluate initial exp. Replicate->Check_Dose_Response Yes Rescue_Experiment Perform Rescue Experiment with α4β2 Agonist On_Target_Hypothesis->Rescue_Experiment Off_Target_Hypothesis Hypothesis: Off-Target Effect Conclusion_Off_Target Conclusion: Likely Off-Target Off_Target_Hypothesis->Conclusion_Off_Target Phenotype_Reversed Is the phenotype reversed? Rescue_Experiment->Phenotype_Reversed Phenotype_Reversed->Off_Target_Hypothesis No Conclusion_On_Target Conclusion: Likely On-Target Phenotype_Reversed->Conclusion_On_Target Yes Off_Target_Screen Conduct Off-Target Binding Assay Panel Conclusion_Off_Target->Off_Target_Screen

Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.

References

SUVN-911 Behavioral Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in behavioral experiments involving SUVN-911 (Ropanicant). The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Ropanicant, is an investigational drug being developed for the treatment of Major Depressive Disorder (MDD).[1][2] It functions as a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][3][4] This receptor is involved in mood regulation and cognitive function.[1] By antagonizing this receptor, this compound is thought to modulate neurotransmitter levels, particularly serotonin, which may contribute to its antidepressant effects.[1]

Q2: We are not observing the expected antidepressant-like effects of this compound in the Forced Swim Test (FST). What could be the issue?

Several factors could contribute to a lack of effect in the FST. Consider the following troubleshooting steps:

  • Dose Selection: Ensure the dose of this compound is appropriate. Preclinical studies have shown efficacy at doses of 1.0-10.0 mg/kg administered orally.[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.

  • Route and Timing of Administration: this compound has been shown to be orally bioavailable with good brain penetration in rats.[3] Ensure the oral gavage technique is correct and that the timing of administration before the test allows for sufficient drug absorption and distribution to the brain. The half-life in Wistar rats is approximately 3.34 hours.[3]

  • Animal Strain: Different rodent strains can exhibit varying baseline levels of immobility in the FST and may respond differently to pharmacological interventions.[5] Ensure the strain you are using is appropriate and sensitive to antidepressant-like compounds.

  • Experimental Environment: Factors such as water temperature, lighting conditions, and noise levels can significantly impact the animals' behavior.[6][7] Maintain consistent and controlled experimental conditions.

  • Habituation: A pre-test session on the day before the actual test can sometimes reduce variability in the animals' performance.

Q3: Our results in the Novel Object Recognition (NOR) task are highly variable when testing the pro-cognitive effects of this compound. How can we reduce this variability?

High variability in the NOR task is a common issue.[8] Here are some key areas to focus on for troubleshooting:

  • Habituation: Ensure all animals are thoroughly habituated to the testing arena before the training session.[9][10] Insufficient habituation can lead to anxiety-related behaviors that interfere with object exploration.

  • Object Selection: The objects used should be sufficiently different to be discriminable but not so different as to induce a neophobic response.[8][9] They should also be of a material that does not have a strong odor and cannot be easily moved or destroyed by the animal.

  • Inter-Trial Interval (ITI): The time between the training and testing phases is critical for memory consolidation. This interval may need to be optimized for your specific experimental question and animal model.[8]

  • Handling: Consistent and gentle handling of the animals is crucial to minimize stress, which can impair cognitive performance.[8][11]

  • Experimenter Bias: The experimenter should be blind to the treatment groups to avoid unconscious bias in scoring the animals' exploratory behavior.[8]

Q4: We are observing an unexpected increase in locomotor activity with this compound, which is confounding our results in other behavioral tests. Is this a known effect?

Preclinical safety pharmacology studies have indicated that this compound does not affect locomotor activity at doses several times higher than its effective dose in antidepressant models.[12][13] If you are observing hyperactivity, consider these possibilities:

  • Dose: You may be using a dose that is significantly higher than the therapeutic range reported in the literature. A comprehensive dose-response assessment for locomotor activity is recommended.

  • Off-Target Effects: While this compound is reported to be highly selective for the α4β2 nAChR, the possibility of off-target effects at very high doses cannot be entirely ruled out.[3]

  • Metabolism: Differences in drug metabolism between the animal strain you are using and those reported in the literature could lead to higher than expected plasma and brain concentrations of the compound.

  • Interaction with Other Factors: The observed hyperactivity could be an interaction between this compound and another experimental variable (e.g., diet, housing conditions, or other administered substances).

Troubleshooting Guides

Forced Swim Test (FST)
Observed Problem Potential Cause Troubleshooting Action
No difference in immobility between vehicle and this compound groups. Inappropriate dose, incorrect timing of administration, insensitive animal strain, stressful experimental conditions.Conduct a dose-response study. Optimize the pre-treatment interval based on pharmacokinetic data.[3] Use a well-characterized rodent strain for FST. Ensure consistent and appropriate water temperature, lighting, and low noise levels.[6][7]
High variability within treatment groups. Inconsistent handling, lack of habituation, variations in the experimental environment.Implement a standardized handling protocol. Habituate animals to the testing room. Maintain strict control over all environmental variables.
"Floating" or passive behavior instead of active swimming. Water temperature is too comfortable, leading to reduced motivation to escape.Ensure the water temperature is within the recommended range (typically 23-25°C) to encourage active escape-oriented behavior.[7]
Novel Object Recognition (NOR) Task
Observed Problem Potential Cause Troubleshooting Action
Animals show no preference for the novel object. Memory impairment in the animal model, objects are not discriminable, inter-trial interval is too long.Ensure the cognitive deficit in your animal model is well-characterized. Use objects with distinct features.[9] Optimize the ITI; a shorter interval may be necessary.
Low levels of object exploration. Anxiety due to a novel environment, objects are fear-inducing, animals are not motivated to explore.Thoroughly habituate animals to the testing arena.[9][10] Use objects that are not intimidating in size or appearance.[9] Ensure animals are not satiated or stressed from other procedures.
High preference for one object during the training phase. Inherent preference for certain object features (e.g., texture, color, shape).Use objects that have been demonstrated to have no intrinsic preference in pilot studies. Counterbalance the objects used as "familiar" and "novel" across animals.[8]

Experimental Protocols

Forced Swim Test (FST) Protocol
  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle orally at the predetermined time before the test (e.g., 60 minutes).

  • Pre-test Session (Day 1): Place each animal in the water tank for 15 minutes. This session is for habituation and is not scored.

  • Test Session (Day 2): Place each animal in the water tank for 5-6 minutes. The session is video-recorded.

  • Scoring: Score the last 4 minutes of the test session for immobility, which is defined as the absence of all movement except for that required to keep the head above water. An automated scoring system is recommended to reduce bias.

Novel Object Recognition (NOR) Task Protocol
  • Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm) made of a non-porous material that is easy to clean.

  • Habituation (Day 1): Allow each animal to freely explore the empty arena for 10 minutes.

  • Training/Familiarization Phase (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object.

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour or 24 hours).

  • Testing Phase (Day 2):

    • Replace one of the familiar objects with a novel object. The position of the novel object and the object itself should be counterbalanced across animals.

    • Place the animal back in the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizations

SUVN_911_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_receptor Postsynaptic Membrane cluster_downstream Downstream Effects ACh Acetylcholine (ACh) a4b2_nAChR α4β2 nAChR ACh->a4b2_nAChR Binds to & Activates Neuronal_Activity Altered Neuronal Activity a4b2_nAChR->Neuronal_Activity Regulates Neurotransmitter_Release Modulated Neurotransmitter Release (e.g., Serotonin) Neuronal_Activity->Neurotransmitter_Release Antidepressant_Effects Antidepressant Effects Neurotransmitter_Release->Antidepressant_Effects SUVN_911 This compound (Ropanicant) SUVN_911->a4b2_nAChR Antagonizes (Blocks) FST_Troubleshooting_Workflow Start Start: Unexpected FST Results CheckDose Is the dose appropriate? Start->CheckDose CheckTiming Is administration timing correct? CheckDose->CheckTiming Yes DoseResponse Action: Conduct Dose-Response Study CheckDose->DoseResponse No CheckStrain Is the animal strain appropriate? CheckTiming->CheckStrain Yes OptimizeTiming Action: Optimize Pre-Treatment Interval CheckTiming->OptimizeTiming No CheckEnvironment Are environmental conditions controlled? CheckStrain->CheckEnvironment Yes ConsiderStrain Action: Consider a Different Strain CheckStrain->ConsiderStrain No StandardizeEnv Action: Standardize Environment CheckEnvironment->StandardizeEnv No ReRun Re-run Experiment CheckEnvironment->ReRun Yes DoseResponse->CheckTiming OptimizeTiming->CheckStrain ConsiderStrain->CheckEnvironment StandardizeEnv->ReRun NOR_Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 Habituation Habituation: Animal explores empty arena (10 min) Training Training Phase: Animal explores two identical objects (10 min) Habituation->Training ITI Inter-Trial Interval (ITI) (e.g., 1 hour or 24 hours) Training->ITI Testing Testing Phase: Animal explores one familiar and one novel object (5-10 min) ITI->Testing Analysis Data Analysis: Calculate Discrimination Index Testing->Analysis

References

Improving the oral bioavailability of SUVN-911 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of SUVN-911 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical and biopharmaceutical properties of this compound?

This compound, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2][3][4] It is a non-hygroscopic, crystalline hydrochloride salt classified as a Biopharmaceutics Classification System (BCS) Class I drug, which indicates high solubility and high permeability.

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C11H14Cl2N2O [5]
Molecular Weight 261.15 g/mol [6]
Ki Value 1.5 nM (for α4β2 receptor) [6][7]
log P 1.9
pKa 8.9

| Solubility | Soluble in DMSO (125 mg/mL) |[6] |

Q2: What is the reported oral bioavailability of this compound in preclinical studies?

Preclinical studies in rats have demonstrated that this compound is orally bioavailable and exhibits good brain penetration.[7][8][9] It is described as having "excellent oral bioavailability" and "excellent ADME properties".[10]

Pharmacokinetic Parameters of this compound in Wistar Rats

Dose (Oral) AUC T1/2 Species Reference

| 3 mg/kg | 3507 ng*h/mL | 3.34 hours | Wistar Rat |[6] |

Q3: Does food intake affect the oral absorption of this compound?

In a Phase I clinical study with healthy human subjects, plasma exposures of this compound were found to be comparable under both fasted and fed conditions.[11] This suggests that food is unlikely to have a significant impact on the oral absorption of this compound.

Q4: Is this compound susceptible to significant first-pass metabolism?

While specific preclinical data on the extent of first-pass metabolism is limited, its classification as a BCS Class I drug and reports of "excellent oral bioavailability" suggest that it does not undergo extensive presystemic elimination.[10]

Troubleshooting Guides

Even with a well-absorbed compound like this compound, researchers may encounter issues such as high variability or lower-than-expected exposure in certain preclinical models. This section provides guidance on troubleshooting these potential problems.

Problem 1: High variability in plasma concentrations of this compound between animal subjects.
  • Potential Cause: Inconsistent dissolution or precipitation of the compound in the gastrointestinal (GI) tract due to the formulation used. Inter-individual differences in GI physiology (e.g., gastric emptying time) can also contribute to variability.[12]

  • Suggested Solutions:

    • Refine the Formulation:

      • Use a Homogenous Suspension: Ensure the use of a well-milled, uniform suspension with an appropriate suspending agent (e.g., carboxymethylcellulose) to ensure consistent dosing.

      • Consider a Lipid-Based Formulation: Formulating this compound in a self-emulsifying drug delivery system (SEDDS) can improve solubilization and reduce variability by creating a fine emulsion in the GI tract.[9][13]

    • Standardize Experimental Conditions:

      • Ensure all animals are fasted for a consistent period before dosing, as GI content can influence absorption.

      • Use a consistent gavage volume and technique for all animals.

Problem 2: Lower than expected oral bioavailability in a new preclinical model (e.g., different species).
  • Potential Cause: Species-specific differences in GI physiology, drug transporters, or metabolism. While this compound has good bioavailability in rats, this may not directly translate to all species.

  • Suggested Solutions:

    • Investigate Species-Specific Solubility and Permeability: Conduct in vitro assessments using simulated intestinal fluids relevant to the new species.

    • Formulation Enhancement:

      • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution, which may be beneficial if dissolution rate is a limiting factor in the new species.[14][15]

      • Amorphous Solid Dispersion: Creating an amorphous solid dispersion of this compound with a polymer like HPMCAS or PVP can enhance its apparent solubility and dissolution rate.[16]

Problem 3: Inconsistent results in dose-proportionality studies.
  • Potential Cause: At higher doses, the solubility of this compound in the GI tract might be exceeded, leading to non-linear absorption.

  • Suggested Solutions:

    • Improve Solubilization:

      • Lipid-Based Formulations: Employing lipid-based systems can increase the drug-loading capacity and maintain the drug in a solubilized state, even at higher concentrations.[13]

      • pH-Adjusted Vehicles: While this compound is a salt, ensuring the vehicle pH maintains its solubility can be critical.

    • Complexation:

      • Cyclodextrin Complexation: Using cyclodextrins can form inclusion complexes with this compound, potentially increasing its solubility and absorption.[10]

Experimental Protocols

1. Preparation of a Simple Oral Suspension (0.5% Methylcellulose)

  • Preparation of Vehicle: Slowly add 0.5 g of methylcellulose (B11928114) to 50 mL of hot water (~80°C) while stirring. Once dispersed, add 50 mL of cold water and continue stirring until a clear, viscous solution is formed. Allow to cool to room temperature.

  • Drug Dispersion: Weigh the required amount of this compound.

  • Mortar and Pestle Trituration: Place the this compound powder in a mortar. Gradually add a small amount of the 0.5% methylcellulose vehicle and triturate to form a smooth paste.

  • Final Suspension: Slowly add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.

  • Storage: Store in a sealed container at 2-8°C. Shake well before each use.

2. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).

  • Formulation Development: Based on solubility data, select an oil, surfactant, and co-surfactant. Mix them in different ratios (e.g., Oil:Surfactant:Co-surfactant - 40:40:20).

  • Drug Loading: Dissolve the desired amount of this compound into the mixture of excipients. Gently heat and vortex if necessary to ensure complete dissolution.

  • Characterization: Add a small amount of the resulting formulation to water with gentle agitation and observe the formation of a microemulsion. The resulting emulsion should be clear to bluish-white.

  • Administration: The final formulation can be administered directly via oral gavage.

3. Preparation of an Amorphous Solid Dispersion (by Solvent Evaporation)

  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMCAS) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone).

  • Dissolution: Dissolve both this compound and the polymer in the selected solvent in a desired ratio (e.g., 1:3 drug-to-polymer ratio).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to prevent degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Visualizations

TroubleshootingWorkflow start Start: Bioavailability Issue (Low Exposure or High Variability) check_formulation Is the formulation a simple suspension? start->check_formulation check_variability Is the primary issue high variability? check_formulation->check_variability Yes check_species Is this a new preclinical species? check_formulation->check_species No (Solution used) refine_suspension Action: Refine Suspension - Use micronized API - Add suspending/wetting agents check_variability->refine_suspension Yes use_sedds Action: Use SEDDS - Enhances solubilization - Reduces food effect/variability check_variability->use_sedds No (Low Exposure) end End: Re-evaluate in vivo refine_suspension->end use_sedds->end solid_dispersion Action: Create Amorphous Solid Dispersion (ASD) - Increases apparent solubility check_species->solid_dispersion No particle_reduction Action: Particle Size Reduction (Micronization/Nanosizing) - Increases dissolution rate check_species->particle_reduction Yes solid_dispersion->end particle_reduction->end

Caption: Troubleshooting workflow for this compound oral bioavailability.

SEDDS_Mechanism cluster_0 In Capsule (Oral Gavage) cluster_1 In GI Tract cluster_2 At Gut Wall sedds SEDDS Formulation (this compound in Oil/Surfactant) emulsion Spontaneous Emulsification sedds->emulsion Contact with gi_fluid GI Fluids (Water) micelles Drug in Micelles (Fine Droplets) emulsion->micelles absorption Enhanced Absorption - High surface area - Maintained solubility micelles->absorption systemic Systemic Circulation absorption->systemic

Caption: Mechanism of SEDDS for enhancing oral absorption.

ASD_Workflow start Start Materials: - Crystalline this compound - Polymer (e.g., PVP) - Solvent dissolve 1. Dissolve Drug and Polymer in Solvent start->dissolve evaporate 2. Solvent Evaporation (e.g., Spray Drying) dissolve->evaporate asd 3. Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) evaporate->asd administer 4. Administration in Aqueous Environment (GI Tract) asd->administer release 5. Rapid Dissolution (Supersaturated State) administer->release absorb 6. Enhanced Absorption release->absorb

References

Best practices for long-term storage of SUVN-911 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of SUVN-911 solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solid compound and its solutions?

A1: For optimal stability, this compound as a solid powder and in solution should be stored under specific conditions to prevent degradation.[1][2]

FormStorage TemperatureDurationSpecial Considerations
Solid Powder 4°C6 MonthsKeep sealed and away from moisture.[1][2]
-20°C12 MonthsFor longer-term storage, ensure the container is tightly sealed.[2]
In Solvent (e.g., DMSO) -20°C1 MonthEnsure the container is sealed and protected from moisture.[1]
-80°C6 MonthsThis is the highly recommended condition for long-term storage of stock solutions.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in DMSO at a concentration of 125 mg/mL (478.65 mM).[1] It is important to use high-quality, anhydrous DMSO, as the presence of water can impact the solubility and stability of the compound.[1] For aqueous-based in vitro experiments, further dilution in appropriate buffered solutions is necessary.

Q3: How can I ensure the stability of my this compound stock solution over time?

A3: To maintain the integrity of your this compound stock solution, adhere to the following best practices:

  • Use the right solvent: Use high-purity, anhydrous DMSO.[1]

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.

  • Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption.

  • Protect from Light: Store solutions in amber vials or in a light-protected box to prevent photodegradation.

  • Consistent Temperature: Maintain a constant storage temperature of -80°C.[1] Avoid placing vials in the door of the freezer where the temperature can fluctuate.

Q4: Can I store this compound solutions at room temperature?

A4: Storing this compound solutions at room temperature is not recommended for any significant length of time. While short-term handling at room temperature for experimental setup is acceptable, prolonged exposure can lead to degradation and loss of potency.

Troubleshooting Guide

This guide addresses common issues that may arise during the long-term storage and handling of this compound solutions.

Issue 1: Precipitation or cloudiness observed in the solution upon thawing.

  • Possible Cause 1: Low Temperature-Induced Precipitation. The solubility of this compound may decrease at lower temperatures, leading to precipitation upon thawing.

    • Solution: Gently warm the vial to 37°C for a short period and vortex to redissolve the compound. Ensure the solution is clear before use.

  • Possible Cause 2: Solvent Evaporation. Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.

    • Solution: Visually inspect the volume of the solution. If evaporation is suspected, the solution should be discarded as the concentration is no longer accurate.

  • Possible Cause 3: Contamination. Introduction of contaminants can lead to precipitation.

    • Solution: Always use sterile techniques when handling the solution. If contamination is suspected, the solution should be discarded.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles or improper storage can lead to the chemical degradation of this compound.

    • Solution: Perform a stability check using an appropriate analytical method (see Experimental Protocols section). Prepare fresh dilutions from a new stock aliquot for critical experiments.

  • Possible Cause 2: Inaccurate Concentration. This could be due to pipetting errors during dilution or solvent evaporation.

    • Solution: Verify the concentration of the stock solution using a spectrophotometer or HPLC. Ensure pipettes are calibrated and used correctly.

Logical Troubleshooting Workflow

TroubleshootingWorkflow This compound Solution Troubleshooting start Problem Observed issue1 Precipitation / Cloudiness start->issue1 Visual Issue issue2 Inconsistent Results start->issue2 Data Issue warm_vortex Warm to 37°C and Vortex issue1->warm_vortex check_storage Review Storage & Handling Procedures issue2->check_storage check_clear Is Solution Clear? warm_vortex->check_clear use_solution Use Solution check_clear->use_solution Yes discard_evaporation Discard (Suspected Evaporation/Contamination) check_clear->discard_evaporation No stability_test Perform Stability Test (e.g., HPLC) check_storage->stability_test Degradation Suspected verify_concentration Verify Stock Concentration check_storage->verify_concentration Concentration Error Suspected prepare_fresh Prepare Fresh Dilutions stability_test->prepare_fresh prepare_fresh->use_solution verify_concentration->prepare_fresh

Caption: Troubleshooting workflow for this compound solution issues.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of a this compound solution over time.

Objective: To quantify the concentration and detect any degradation products of this compound in a stored solution.

Materials:

  • This compound solution (test sample)

  • Freshly prepared this compound standard solution of known concentration

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate buffer component)

  • C18 HPLC column

  • HPLC system with UV detector

Methodology:

  • Preparation of Mobile Phase: Prepare an appropriate mobile phase. A common starting point for similar compounds is a gradient of acetonitrile and water with 0.1% formic acid.

  • Preparation of Standard Curve:

    • Prepare a stock solution of freshly dissolved this compound in DMSO.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Thaw the stored this compound solution (test sample).

    • Dilute the test sample to fall within the range of the standard curve.

  • HPLC Analysis:

    • Set the HPLC parameters (flow rate, injection volume, column temperature, UV detection wavelength). The optimal wavelength should be determined by a UV scan of this compound.

    • Inject the standards to generate a standard curve.

    • Inject the prepared test sample.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in both the standards and the test sample.

    • Use the standard curve to calculate the concentration of this compound in the test sample.

    • Compare the calculated concentration to the expected concentration. A significant decrease indicates degradation.

    • Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.

Experimental Workflow Diagram

HPLC_Workflow HPLC Stability Assessment Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Test Sample start->prep_sample hplc_run Run HPLC Analysis prep_mobile_phase->hplc_run prep_standards->hplc_run prep_sample->hplc_run analyze_data Analyze Data hplc_run->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound stability via HPLC.

References

Addressing variability in animal model response to SUVN-911

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to evaluate the efficacy of SUVN-911. The information is designed to help identify and address potential sources of variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Ropanicant, is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] It is under development for the treatment of Major Depressive Disorder (MDD).[2][4][5] Its antidepressant effect is believed to be mediated by the modulation of neurotransmitter levels, particularly by increasing serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex.[2][6][7]

Q2: What are the key preclinical animal models used to assess the antidepressant-like effects of this compound?

Preclinical studies have demonstrated the efficacy of this compound in various animal models of depression.[8][9][10] The most commonly cited models are the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT), which assess behavioral despair and anhedonia, respectively.[6][8][11]

Q3: What are the reported pharmacokinetic properties of this compound in animal models?

This compound is orally bioavailable and demonstrates good brain penetration in rats.[1] In male Wistar rats, a 3 mg/kg oral dose resulted in a maximum plasma concentration (Cmax) and half-life (T1/2) that support its therapeutic potential.[11]

Q4: Are there known species or strain differences in the response to this compound?

While specific studies on species and strain variability for this compound are not publicly available, it is a well-established principle that the response to neuropsychiatric drugs can vary significantly between different rodent strains.[5][9][12] For example, Wistar and Sprague-Dawley rats, or different inbred mouse strains, can show different baseline behaviors in the FST and SPT, and may also exhibit varied responses to antidepressant treatment.[1][2][9]

Troubleshooting Guide: Addressing Variability in Animal Model Response

Variability in animal model response is a significant challenge in preclinical neuropsychiatric research.[5][12][13][14] This guide addresses common issues that can lead to inconsistent results in studies involving this compound.

Issue 1: High variability or lack of significant effect in the Forced Swim Test (FST).

The FST is sensitive to a multitude of factors that can influence outcomes.[1][4][6][15]

  • Potential Cause: Animal-related factors.

    • Troubleshooting Steps:

      • Strain Selection: Ensure the chosen rat or mouse strain is appropriate and sensitive to antidepressants. Document the source of the animals.

      • Age and Weight: Use animals within a consistent and narrow age and weight range.

      • Sex: Test males and females separately, as hormonal cycles in females can influence behavior.

      • Individual Differences: Some animals may be inherently more or less prone to immobility. Ensure proper randomization to treatment groups.

  • Potential Cause: Environmental and housing conditions.

    • Troubleshooting Steps:

      • Housing: Single housing versus group housing can affect stress levels and FST performance. Maintain consistent housing conditions throughout the experiment.[4]

      • Handling: Acclimatize animals to the facility and handle them regularly for several days before testing to reduce stress-induced variability.[4]

      • Environmental Enrichment: A lack of environmental enrichment can impact baseline behavior. Ensure a consistent and appropriate level of enrichment.

      • Light/Dark Cycle: Conduct tests at the same time of day to avoid circadian rhythm effects.

  • Potential Cause: Procedural inconsistencies.

    • Troubleshooting Steps:

      • Water Temperature: Maintain a consistent water temperature (typically 23-25°C) as temperature fluctuations can alter activity levels.[15]

      • Cylinder Dimensions: Use cylinders of a consistent size, as this can affect the animal's ability to touch the bottom or sides, influencing climbing and swimming behavior.

      • Pre-test Session: The duration and timing of the pre-test session (typically 15 minutes, 24 hours before the test) should be standardized.[1]

Issue 2: Inconsistent results in the Sucrose Preference Test (SPT).

The SPT is used to measure anhedonia, a core symptom of depression. Variability in this test is also common.[2][8][9]

  • Potential Cause: Procedural and environmental factors.

    • Troubleshooting Steps:

      • Habituation: Acclimatize animals to the two-bottle choice paradigm before the actual test to overcome neophobia.[9]

      • Deprivation: The duration of food and water deprivation prior to the test can significantly impact liquid consumption. Standardize the deprivation protocol.

      • Sucrose Concentration: The concentration of the sucrose solution (typically 1-2%) can affect preference. Use a consistent concentration.[2]

      • Bottle Position: Alternate the position of the sucrose and water bottles daily to control for side preference.[2][16]

      • Housing: The SPT is typically performed on single-housed animals to get accurate individual consumption data.[2]

Data Presentation

Table 1: Preclinical Pharmacokinetic and In Vitro Data for this compound
ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 1.5 nMα4β2 nAChR[1]
Selectivity High for α4β2 over α3β4 nAChR and other receptors-[1]
Oral Bioavailability GoodRat[1]
Brain Penetration AdequateWistar Rat[11]
Half-life (T1/2) 3.34 hoursWistar Rat (3 mg/kg, p.o.)[11]
Area Under the Curve (AUC) 3507 ng*h/mLWistar Rat (3 mg/kg, p.o.)[11]
Table 2: Illustrative Example of Factors Influencing Forced Swim Test Immobility Time

This table presents hypothetical data to illustrate potential sources of variability and is not based on actual this compound experimental results.

Animal StrainHousing ConditionSexMean Immobility Time (seconds) ± SD
Sprague-DawleyGroup HousedMale150 ± 25
Sprague-DawleySingle HousedMale180 ± 35
WistarGroup HousedMale135 ± 20
WistarGroup HousedFemale165 ± 30

Experimental Protocols

Forced Swim Test (FST) Protocol (Rat)

This protocol is a standard method for assessing antidepressant-like activity.[1][6][15]

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-18 cm.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1):

    • Place each rat individually into the swim cylinder for a 15-minute period.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Drug Administration: Administer this compound or vehicle according to the study design (typically between the pre-test and test sessions).

  • Test Session (Day 2, 24 hours after pre-test):

    • Place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire session with a video camera.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the lack of motion other than small movements necessary to keep the head above water.

    • Optionally, also score active behaviors such as swimming and climbing.

Sucrose Preference Test (SPT) Protocol (Mouse)

This protocol is designed to measure anhedonia in rodents.[2][3][9][16]

  • Apparatus: Standard mouse cages equipped with two identical drinking bottles.

  • Habituation (2-3 days):

    • Single-house the mice.

    • Present each mouse with two bottles of water to acclimate them to the two-bottle setup.

  • Training (1-2 days):

    • Replace one of the water bottles with a 1% sucrose solution.

  • Deprivation:

    • Before the test, deprive the mice of water and food for a standardized period (e.g., 12-24 hours).[3]

  • Test Session (1-2 hours):

    • Present each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with water.

    • Alternate the position of the bottles to avoid place preference.

  • Data Analysis:

    • After the test session, weigh both bottles to determine the amount of each liquid consumed.

    • Calculate the sucrose preference using the following formula:

      • Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100

Mandatory Visualizations

SUVN_911_Signaling_Pathway SUVN_911 This compound nAChR α4β2 nAChR SUVN_911->nAChR Antagonist NT_Release Modulation of Neurotransmitter Release nAChR->NT_Release Inhibition of receptor activation leads to Serotonin Increased Serotonin NT_Release->Serotonin BDNF Increased BDNF NT_Release->BDNF Antidepressant_Effect Antidepressant-like Effects Serotonin->Antidepressant_Effect BDNF->Antidepressant_Effect

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_experiment Experimental Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (1 week) Handling Daily Handling (3-5 days) Animal_Acclimatization->Handling Randomization Randomization to Treatment Groups Handling->Randomization Drug_Administration This compound or Vehicle Administration Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., FST, SPT) Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Blinding Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for preclinical evaluation.

Troubleshooting_Logic Start Inconsistent or Unexpected Experimental Results Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Animals Evaluate Animal-Related Factors (Strain, Age, Sex, Health) Start->Check_Animals Check_Environment Assess Environmental Factors (Housing, Handling, Noise) Start->Check_Environment Protocol_Issue Protocol Deviation Identified Check_Protocol->Protocol_Issue Yes No_Issue No Obvious Issues Identified Check_Protocol->No_Issue No Animal_Issue Animal Factor Variability Identified Check_Animals->Animal_Issue Yes Check_Animals->No_Issue No Environment_Issue Environmental Factor Variability Identified Check_Environment->Environment_Issue Yes Check_Environment->No_Issue No Action_Protocol Standardize Protocol and Re-run Protocol_Issue->Action_Protocol Action_Animal Refine Animal Selection Criteria Animal_Issue->Action_Animal Action_Environment Control Environmental Variables Environment_Issue->Action_Environment Action_Consult Consult Literature for Similar Issues or Contact Technical Support No_Issue->Action_Consult

Caption: Troubleshooting logic for unexpected results.

References

Refining SUVN-911 synthesis for higher yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of SUVN-911 for higher yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the Simmons-Smith Cyclopropanation of N-Boc-3,4-dehydropyrrolidine

  • Question: I am experiencing a low yield of the desired trans-N-Boc-2-azabicyclo[3.1.0]hexane-3-methanol. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this diastereoselective Simmons-Smith reaction can stem from several factors. The primary concerns are the activity of the zinc reagent and the reaction conditions. Here are some troubleshooting steps:

    • Zinc-Copper Couple Activity: The zinc-copper couple must be freshly prepared and highly active. Incomplete activation can lead to a sluggish or incomplete reaction. Consider using ultrasonication to improve activation.

    • Reagent Purity: Ensure the diiodomethane (B129776) is fresh and of high purity, as impurities can quench the carbenoid reagent.

    • Reaction Temperature: While the reaction is typically run at a low temperature to improve diastereoselectivity, if the conversion is low, a gradual increase in temperature (e.g., from 0 °C to room temperature) may be necessary. Monitor the reaction closely by TLC or GC/MS to avoid the formation of byproducts.

    • Moisture and Air: The reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Alternative Reagents: If issues persist, consider using the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) and is often more reproducible.

Issue 2: Poor Diastereoselectivity in the Simmons-Smith Cyclopropanation

  • Question: My cyclopropanation is yielding a mixture of cis and trans isomers, with a lower than expected ratio of the desired trans product. How can I improve the diastereoselectivity?

  • Answer: The desired trans stereochemistry is the predominant product (typically >95:5 ratio), and achieving high diastereoselectivity is crucial.[1] Here’s how to address poor selectivity:

    • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity. The Simmons-Smith reaction is sensitive to thermal conditions.

    • Stirring and Addition Rate: Ensure efficient stirring to maintain a homogeneous reaction mixture. Slow, dropwise addition of the diiodomethane to the zinc-copper couple and alkene solution can also improve selectivity.

    • Solvent Choice: Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally recommended.

Issue 3: Difficult Purification of the Mitsunobu Reaction Product

  • Question: I am having trouble purifying the product of the Mitsunobu reaction, specifically removing triphenylphosphine (B44618) oxide and the reduced hydrazo byproduct. What are the best strategies for purification?

  • Answer: The removal of byproducts from the Mitsunobu reaction is a common challenge. Here are several effective purification methods:

    • Crystallization: If the desired product is a solid, direct crystallization from the crude reaction mixture can be an effective method to remove the highly soluble byproducts.

    • Column Chromatography:

      • Standard Silica (B1680970) Gel: While effective, it can sometimes be challenging to achieve perfect separation.

      • Amine-Functionalized Silica: For basic compounds like the product of this reaction, using an amine-functionalized silica gel can improve peak shape and separation by minimizing interactions with acidic silanol (B1196071) groups.

    • Acid-Base Extraction: As the product is a basic amine, an acidic wash (e.g., with dilute HCl) can be used to extract the product into the aqueous phase, leaving the neutral byproducts in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

    • Polymer-Supported Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine (B1218219) oxide can be removed by simple filtration.

Issue 4: Incomplete N-Boc Deprotection

  • Question: The final N-Boc deprotection step is sluggish and does not go to completion, even with extended reaction times. How can I ensure complete removal of the Boc group?

  • Answer: Steric hindrance around the nitrogen atom in the 2-azabicyclo[3.1.0]hexane ring system can make the N-Boc group more resistant to cleavage.

    • Stronger Acidic Conditions: If standard conditions (e.g., TFA in DCM) are ineffective, switching to a stronger acid system like 4M HCl in dioxane is often successful.

    • Elevated Temperature: Gentle heating (e.g., to 40-50 °C) can accelerate the deprotection, but should be done cautiously to avoid potential side reactions.

    • Scavengers: The intermediate tert-butyl cation generated during deprotection can be reactive. Adding a scavenger like triethylsilane (TES) or anisole (B1667542) can prevent unwanted side reactions, such as alkylation of the pyridine (B92270) ring.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name and CAS number for this compound?

A1: The IUPAC name for this compound is (1R,3S,5R)-3-(((6-chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane hydrochloride.[2] The CAS number for the hydrochloride salt is 1975171-03-9.[2]

Q2: What are the key strategic reactions in the synthesis of this compound?

A2: The synthesis of this compound relies on two key reactions: a diastereoselective Simmons-Smith cyclopropanation to construct the 2-azabicyclo[3.1.0]hexane core and a Mitsunobu reaction to couple the bicyclic alcohol with 6-chloropyridin-3-ol.[3]

Q3: What are the expected yields for the key steps in the synthesis?

A3: The reported yields for the key steps are generally good. For instance, the reduction of the N-Boc protected ester to the corresponding alcohol proceeds in high yield (around 95%). The subsequent Mitsunobu reaction and final deprotection also proceed with reasonable efficiency. Please refer to the detailed experimental protocols for specific yield data for each step.

Q4: How is the final product, this compound hydrochloride, purified?

A4: The final free base is typically purified by column chromatography. The hydrochloride salt can then be formed by treating a solution of the purified free base with HCl in a suitable solvent, followed by crystallization or precipitation.

Quantitative Data Summary

StepReagentsSolventTemperatureTimeYieldPurity
N-Boc Protection Di-tert-butyl dicarbonate, DMAPMeCNRoom Temp.16 h71%>95%
Reduction of Ester Lithium triethylborohydride (LiEt₃BH)THF-10 °C1 h95%>98%
Simmons-Smith Cyclopropanation Diiodomethane, Zinc-Copper CoupleDCM0 °C to RT12 h~60%>95:5
Mitsunobu Reaction 6-Chloropyridin-3-ol, PPh₃, DIADTHF0 °C to RT4 h~70%>98%
N-Boc Deprotection HCl in DioxaneDioxaneRoom Temp.2 h>90%>99%

Experimental Protocols

1. Synthesis of tert-butyl 3-(hydroxymethyl)-3,4-dihydro-1H-pyrrole-1-carboxylate

  • To a solution of tert-butyl 3-(methoxycarbonyl)-3,4-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) in anhydrous THF at -10 °C under an argon atmosphere, is added lithium triethylborohydride (1.05 equiv) dropwise. The reaction mixture is stirred at -10 °C for 1 hour. The reaction is then quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the title compound.

2. Synthesis of (trans)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

  • To a suspension of zinc-copper couple (3.0 equiv) in anhydrous DCM under an argon atmosphere, a solution of diiodomethane (3.0 equiv) in DCM is added dropwise at 0 °C. The mixture is stirred for 30 minutes. A solution of tert-butyl 3-(hydroxymethyl)-3,4-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) in DCM is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is filtered through Celite, and the filtrate is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired trans isomer.

3. Synthesis of tert-butyl (1R,3S,5R)-3-(((6-chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

  • To a solution of (trans)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 equiv), 6-chloropyridin-3-ol (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF at 0 °C under an argon atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the title compound.

4. Synthesis of (1R,3S,5R)-3-(((6-chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane hydrochloride (this compound)

  • To a solution of tert-butyl (1R,3S,5R)-3-(((6-chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 equiv) in dioxane, is added a 4M solution of HCl in dioxane (5.0 equiv). The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a hydrochloride salt.

Visualizations

SUVN911_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Etherification cluster_step4 Step 4: Deprotection N-Boc-3,4-dehydropyrrolidine-3-carboxylate N-Boc-3,4-dehydropyrrolidine-3-carboxylate Reduction Reduction N-Boc-3,4-dehydropyrrolidine-3-carboxylate->Reduction LiEtBH N-Boc-3,4-dehydropyrrolidin-3-yl)methanol N-Boc-3,4-dehydropyrrolidin-3-yl)methanol Reduction->N-Boc-3,4-dehydropyrrolidin-3-yl)methanol Simmons_Smith Simmons-Smith Reaction N-Boc-3,4-dehydropyrrolidin-3-yl)methanol->Simmons_Smith CH₂I₂, Zn(Cu) trans-N-Boc-2-azabicyclo[3.1.0]hexane-3-methanol trans-N-Boc-2-azabicyclo[3.1.0]hexane-3-methanol Simmons_Smith->trans-N-Boc-2-azabicyclo[3.1.0]hexane-3-methanol Mitsunobu Mitsunobu Reaction trans-N-Boc-2-azabicyclo[3.1.0]hexane-3-methanol->Mitsunobu 6-Cl-pyridin-3-ol, PPh₃, DIAD N-Boc-SUVN-911 N-Boc-SUVN-911 Mitsunobu->N-Boc-SUVN-911 Deprotection Deprotection N-Boc-SUVN-911->Deprotection HCl/Dioxane This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield in a Synthetic Step? Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Side_Reactions Significant Side Reactions Low_Yield->Side_Reactions Yes Purification_Loss Product Loss During Purification Low_Yield->Purification_Loss Yes Check_Reagents Verify Reagent Quality & Stoichiometry Incomplete_Reaction->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (T, time) Incomplete_Reaction->Optimize_Conditions Change_Reagents Consider Alternative Reagents Incomplete_Reaction->Change_Reagents Side_Reactions->Optimize_Conditions Modify_Workup Modify Workup Procedure Side_Reactions->Modify_Workup Purification_Loss->Modify_Workup Alternative_Purification Use Alternative Purification Method Purification_Loss->Alternative_Purification

Caption: General troubleshooting logic for synthesis.

References

How to control for potential confounds in SUVN-911 research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help control for potential confounds in preclinical research involving SUVN-911 (Ropanicant).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Ropanicant, is an investigational drug being developed for Major Depressive Disorder (MDD).[1] It functions as a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[2] This antagonism is believed to exert its antidepressant effects by increasing levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex.[1]

Q2: What are the potential off-target effects of this compound that could confound my results?

A2: Preclinical data suggests that this compound is highly selective for the α4β2 nAChR. It has shown minimal binding to over 70 other targets, including other nAChR subtypes like α3β4, as well as various GPCRs, ion channels, and enzymes.[2][3] While a comprehensive off-target binding profile is not publicly available, the high selectivity suggests that off-target effects are a low probability confound. However, it is always good practice to consider potential off-target effects and include appropriate controls.

Q3: Could the vehicle used to dissolve this compound confound my experimental results?

A3: Yes, the vehicle can be a significant confounding factor, especially for lipophilic compounds. Common vehicles like DMSO, ethanol, and certain oils can have their own biological effects. It is crucial to include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.

Q4: How can I control for potential experimenter bias in my this compound studies?

A4: Experimenter bias can be a major confound in behavioral studies. To mitigate this, it is essential to implement blinding procedures where the experimenter is unaware of the treatment allocation of the animals. Randomization of animals to treatment groups is also critical to avoid selection bias.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Behavioral Assays

Issue: High variability or inconsistent results in the Forced Swim Test (FST) or Sucrose (B13894) Preference Test (SPT).

Potential Confounding Factors & Solutions:

Confounding FactorTroubleshooting Steps
Animal Stress - Acclimatize animals to the housing and testing rooms for an adequate period before starting the experiment. - Handle animals consistently and gently.
Environmental Factors - Maintain consistent lighting, temperature, and humidity in the housing and testing areas. - Minimize noise and other disturbances during testing.
Experimenter Bias - Implement blinding for treatment allocation and data analysis. - Use standardized protocols for all experimental procedures.
Circadian Rhythm - Conduct behavioral testing at the same time of day for all animals.
Animal Health - Monitor animals for any signs of illness or distress that could affect their behavior.
Troubleshooting Neurochemical Analyses

Issue: Inconsistent or unexpected changes in serotonin or BDNF levels.

Potential Confounding Factors & Solutions:

Confounding FactorTroubleshooting Steps
Tissue Collection & Processing - Standardize the brain dissection and tissue homogenization procedures. - Use protease and phosphatase inhibitors during sample preparation to prevent degradation.
Assay Variability - Use a validated and reliable ELISA kit for measuring serotonin and BDNF. - Run samples in duplicate or triplicate to assess intra-assay variability. - Include appropriate positive and negative controls.
Time Course of Drug Action - Consider the pharmacokinetic profile of this compound to select the optimal time point for measuring neurochemical changes after drug administration.

Experimental Protocols

Forced Swim Test (FST) Protocol for Assessing Antidepressant-Like Activity of this compound in Rats
  • Apparatus: A cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the test.

  • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute swim session. This is to induce a stable baseline of immobility. After the session, remove the rat, dry it with a towel, and return it to its home cage.

  • Drug Administration (Day 2): Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test session. A positive control group with a known antidepressant (e.g., imipramine) should be included.

  • Test Session (Day 2): Place each rat back into the swim cylinder for a 5-minute test session. Record the session for later analysis.

  • Data Analysis: A blinded observer should score the duration of immobility (time the rat spends floating with only minor movements to keep its head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT) Protocol for Assessing Anhedonia-Like Behavior
  • Habituation (24-48 hours): Single-house the animals and habituate them to two drinking bottles in their home cage.

  • Baseline Measurement (24 hours): Fill both bottles with water and measure the consumption from each to identify any side preference.

  • Sucrose Exposure (24 hours): Replace one water bottle with a 1% sucrose solution. Measure the consumption of both water and the sucrose solution. The position of the bottles should be swapped after 12 hours to control for side preference.[4]

  • Drug Administration: Administer this compound or vehicle daily throughout the sucrose exposure period.

  • Data Analysis: Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100. A decrease in sucrose preference in the vehicle group (in a stress model) and its reversal by this compound indicates an antidepressant-like effect.

Protocol for Measurement of Brain Serotonin and BDNF Levels by ELISA
  • Tissue Collection: Following behavioral testing, euthanize the animals and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus) on ice.

  • Tissue Homogenization: Homogenize the tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

  • ELISA: Use commercially available ELISA kits to quantify the concentration of serotonin and BDNF in the supernatants, following the manufacturer's instructions.

  • Data Normalization: Normalize the neurochemical concentrations to the total protein concentration in each sample.

Visualizations

SUVN_911_Signaling_Pathway SUVN911 This compound nAChR α4β2 nAChR SUVN911->nAChR Antagonist Serotonin Serotonin Release nAChR->Serotonin Inhibition leads to disinhibition and increased release BDNF BDNF Expression nAChR->BDNF Modulation of downstream signaling pathways Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Proposed signaling pathway of this compound's antidepressant action.

Experimental_Workflow start Start acclimation Animal Acclimation & Randomization start->acclimation treatment This compound / Vehicle / Positive Control Administration acclimation->treatment behavioral Behavioral Testing (FST / SPT) treatment->behavioral neurochemical Neurochemical Analysis (Serotonin & BDNF ELISA) behavioral->neurochemical data_analysis Data Analysis & Interpretation neurochemical->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical evaluation of this compound.

Confound_Control cluster_design Experimental Design cluster_environment Environmental Factors cluster_animal Animal-Related Factors Randomization Randomization Valid_Results Valid & Reproducible Results Randomization->Valid_Results Blinding Blinding Blinding->Valid_Results Controls Appropriate Controls (Vehicle, Positive) Controls->Valid_Results Housing Consistent Housing Housing->Valid_Results Testing Standardized Testing Conditions Testing->Valid_Results Strain Consistent Strain, Age, Sex Strain->Valid_Results Health Health Monitoring Health->Valid_Results

Caption: Key areas for controlling confounds in this compound research.

References

SUVN-911 Technical Support Center: Experimental Buffer Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of SUVN-911 in experimental buffers. The following information is based on the known physicochemical properties of this compound and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound, also known as Ropanicant, is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4][5] It is under investigation for the treatment of major depressive disorder.[2] Chemically, it is a non-hygroscopic, crystalline hydrochloride salt with the following properties relevant to its handling in experimental buffers:[6]

PropertyValueReference
Chemical Name 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride[1]
Molecular Formula C₁₁H₁₃ClN₂O · HCl[2]
pKa 8.9[6]
Log P 1.9[6]
Form Crystalline hydrochloride salt[6]

Q2: What are the potential degradation pathways for this compound in experimental buffers?

A2: While specific degradation studies for this compound in various buffers are not publicly available, based on its structure which includes a bicyclic amine, a pyridine (B92270) ring, and an ether linkage, we can infer potential areas of instability:

  • Oxidation of the amine: The bicyclic amine moiety could be susceptible to oxidation. This is a common degradation pathway for amine-containing compounds.

  • pH-related instability of the hydrochloride salt: As a hydrochloride salt of a basic compound (pKa 8.9), this compound's stability and solubility can be highly dependent on the pH of the buffer.[6] In highly acidic conditions, precipitation due to the common-ion effect might occur, a phenomenon seen with other pyridine-based hydrochloride salts.[7] At pH values significantly above the pKa, the free base will predominate, which may have different solubility and stability characteristics.

  • Hydrolytic cleavage: The ether linkage in this compound is expected to be relatively stable under most experimental conditions, as ethers are generally resistant to hydrolysis unless exposed to strong acids or bases.[3][8]

Q3: What are the general recommendations for storing this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C for up to 6 months. [1]

  • -20°C for up to 1 month. [1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of this compound in a newly prepared buffer.

  • Question: I dissolved this compound in my experimental buffer, and I am observing precipitation. What could be the cause and how can I resolve it?

  • Answer: Precipitation can occur for several reasons. Follow these troubleshooting steps:

    • Check the buffer pH: this compound is a hydrochloride salt with a pKa of 8.9.[6] If your buffer's pH is close to or above this pKa, the less soluble free base may be forming. Also, in highly acidic buffers, the common-ion effect with the chloride from the salt could reduce solubility.[7]

      • Recommendation: Measure the pH of your final solution. If possible, adjust the pH to be at least 2 units below the pKa (i.e., pH < 6.9) to ensure the compound remains in its more soluble protonated (salt) form.[9]

    • Consider the solvent for the stock solution: If you are diluting a stock solution made in a solvent like DMSO into an aqueous buffer, the final concentration of the organic solvent might be too low to maintain solubility.

      • Recommendation: Ensure the final concentration of the organic solvent from your stock solution is sufficient to keep this compound dissolved, but also compatible with your experimental system.

    • Buffer components interaction: Some buffer components may interact with this compound to form a less soluble complex.

      • Recommendation: If possible, try preparing the buffer with and without other components (e.g., high concentrations of salts, metals) to identify the potential cause. Consider using a simpler buffer system.

Issue 2: Loss of this compound activity or inconsistent results over time.

  • Question: My experiments are showing a decline in the expected activity of this compound, or the results are not reproducible. Could this be due to degradation?

  • Answer: Yes, a loss of activity and poor reproducibility can be indicators of compound degradation. Here is a systematic approach to investigate this:

    • Prepare fresh solutions: Always use freshly prepared dilutions of this compound for your experiments from a properly stored stock solution. Avoid using buffered solutions of this compound that have been stored for extended periods at room temperature or 4°C.

    • Evaluate buffer compatibility: The pH and components of your buffer could be promoting slow degradation.

      • Recommendation: Perform a simple stability test. Prepare your this compound working solution and incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours). Analyze the sample by HPLC at different time points to check for the appearance of degradation peaks and a decrease in the main this compound peak area.

    • Minimize exposure to light and oxygen: Although not specifically documented for this compound, many small molecules are sensitive to light and oxidation.

      • Recommendation: Prepare and store solutions in amber vials or protect them from light. If oxidation of the amine is suspected, consider preparing buffers with deoxygenated water.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound hydrochloride salt using a calibrated analytical balance.

  • Solvent Selection: Based on solubility information, dissolve this compound in an appropriate solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Method for Testing this compound Stability in a New Experimental Buffer

  • Preparation: Prepare the new experimental buffer and a control buffer (e.g., a simple phosphate (B84403) or citrate (B86180) buffer at a pH where this compound is known to be stable, such as pH 6.0).

  • Spiking: Dilute the this compound stock solution into both the experimental and control buffers to the final working concentration.

  • Time Zero Sample: Immediately after preparation, take an aliquot from each solution and analyze it by a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity. This is your t=0 time point.

  • Incubation: Incubate the remaining solutions under conditions that mimic your experiment (e.g., temperature, light exposure).

  • Time Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), take further aliquots and analyze them by HPLC-UV.

  • Data Analysis: Compare the peak area of this compound at each time point to the t=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the percentage of this compound remaining at each time point.

Visualizations

G cluster_0 Troubleshooting this compound Instability start Observation: Precipitation or Loss of Activity check_pH Is the buffer pH appropriate? (ideally pH < 6.9) start->check_pH check_stock Is the stock solution prepared and stored correctly? start->check_stock check_components Are there any incompatible buffer components? start->check_components check_freshness Are you using freshly prepared working solutions? start->check_freshness solution_pH Adjust buffer pH check_pH->solution_pH No end_ok Problem Resolved check_pH->end_ok Yes solution_stock Prepare fresh stock solution check_stock->solution_stock No check_stock->end_ok Yes solution_components Simplify buffer or test components check_components->solution_components Possibly check_components->end_ok No solution_freshness Use fresh dilutions for each experiment check_freshness->solution_freshness No check_freshness->end_ok Yes solution_pH->end_ok solution_stock->end_ok end_nok Further Investigation Needed (e.g., formal stability study) solution_components->end_nok solution_freshness->end_ok

Caption: A workflow for troubleshooting this compound instability in buffers.

G cluster_1 Factors Influencing this compound Stability suvn911 This compound in Solution degradation Degradation suvn911->degradation ph pH ph->degradation temperature Temperature temperature->degradation light Light Exposure light->degradation oxygen Dissolved Oxygen oxygen->degradation buffer_comp Buffer Components (e.g., salts, metals) buffer_comp->degradation time Time in Solution time->degradation

Caption: Factors that can potentially influence the stability of this compound.

References

SUVN-911 Technical Support Center: A Guide to Experimental Protocol Adjustment for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SUVN-911. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols for the use of this compound across various cell lines. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Ropanicant, is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) with a high binding affinity (Ki of 1.5 nM).[1] Its primary mechanism of action is to block the activity of this receptor, which is implicated in mood regulation and cognitive function. By antagonizing the α4β2 nAChR, this compound is thought to increase the levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF), contributing to its potential antidepressant effects.[2][3][4]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: The choice of cell line is critical for obtaining relevant and reproducible data. The ideal cell line should express the α4β2 nAChR. Suitable options include:

  • Stably Transfected Cell Lines: These are often the preferred choice as they provide a consistent and high level of receptor expression.

    • HEK293 (Human Embryonic Kidney): HEK293 cells are a common choice for stable transfection with human α4 and β2 subunits. An IC50 of 7.31 μM for this compound has been reported in HEK293 cells expressing the α4β2 nAChR.[1]

    • SH-EP1 (Human Epithelial): This cell line is a suitable host for stable expression of human α4β2-nAChR as it does not naturally express any nAChR subunits.[5]

  • Endogenously Expressing Cell Lines: These cell lines naturally express the α4β2 nAChR, which may provide a more physiologically relevant context.

    • SH-SY5Y (Human Neuroblastoma): This cell line expresses multiple nAChR subunits, including α3, α5, β2, and β4.[6][7]

    • PC-12 (Rat Pheochromocytoma): These cells express several nAChR subunits, and nerve growth factor (NGF) treatment can influence the expression levels of these subunits.[8][9]

Q3: What are the general culture conditions for these cell lines?

A3: Proper cell culture maintenance is crucial for reliable experimental outcomes. Below are general guidelines; however, it is always recommended to refer to the supplier's instructions for specific cell lines.

Cell LineRecommended Seeding Density (96-well plate)Media and Supplements
HEK293 (stably transfected) 4 x 10⁴ - 8 x 10⁴ cells/wellDMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin B).[4]
SH-EP1 (stably transfected) 7,000 cells/wellAssay media (specific to the assay being performed).[5]
SH-SY5Y 2,500 - 5,000 cells/well for neurite outgrowth assays; 5 x 10³ cells/well for cytotoxicity assays.[2][10][11]RPMI-1640 or DMEM/F12 with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin.
PC-12 5 x 10⁴ cells/wellRPMI-1640 with 10% horse serum, 5% FBS, 1% Penicillin-Streptomycin.[1][6]

Q4: How do I determine the optimal concentration and incubation time for this compound in my experiments?

A4: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response and time-course experiment.

  • Dose-Response: Test a range of this compound concentrations (e.g., from 1 nM to 100 µM) to determine the EC50 or IC50 for your specific endpoint.

  • Time-Course: For a fixed concentration of this compound, measure the effect at different time points (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal incubation period. For antagonist assays, a pre-incubation time of 10-30 minutes is often sufficient before adding the agonist.[12][13]

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Signaling Pathway of this compound

This compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, upon binding to agonists like acetylcholine, allows the influx of cations (Na⁺ and Ca²⁺), leading to neuronal depolarization. By blocking this action, this compound is hypothesized to modulate downstream signaling cascades, ultimately leading to increased levels of serotonin and BDNF.

SUVN911_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Target Cell ACh Acetylcholine (Agonist) nAChR α4β2 nAChR ACh->nAChR Binds to SUVN911 This compound (Antagonist) SUVN911->nAChR Blocks Depolarization Membrane Depolarization nAChR->Depolarization Opens channel Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Activates voltage-gated Ca²⁺ channels Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Serotonin_release Serotonin Release Vesicle->Serotonin_release Leads to BDNF_release BDNF Release Vesicle->BDNF_release Leads to Serotonin_receptor Serotonin Receptor Serotonin_release->Serotonin_receptor TrkB_receptor TrkB Receptor BDNF_release->TrkB_receptor Downstream_signaling Downstream Signaling Serotonin_receptor->Downstream_signaling TrkB_receptor->Downstream_signaling

Caption: Signaling pathway of this compound at the α4β2 nicotinic acetylcholine receptor.

General Experimental Workflow for a New Cell Line

When adapting this compound for use in a new cell line, a systematic approach is recommended to ensure reliable and reproducible results.

Experimental_Workflow A 1. Cell Line Selection & Culture Optimization B 2. Determine Optimal Seeding Density A->B C 3. Cell Viability/Cytotoxicity Assay B->C D 4. Dose-Response & Time-Course of this compound C->D E 5. Functional Assay (e.g., Calcium Imaging) D->E F 6. Downstream Signaling Assay (e.g., BDNF/Serotonin) E->F G 7. Data Analysis & Interpretation F->G Troubleshooting_Viability Start High Variability Between Replicates A1 Uneven cell seeding? Start->A1 B1 Ensure thorough mixing of cell suspension. Consider a room temperature incubation for 1h post-seeding to promote even settling. A1->B1 Yes A2 Edge effects in plate? A1->A2 No B2 Avoid using outer wells or fill them with sterile PBS/media. A2->B2 Yes A3 Inconsistent incubation times? A2->A3 No B3 Ensure consistent timing for reagent addition and reading. A3->B3 Yes

References

Validation & Comparative

A Comparative Analysis of SUVN-911 and Standard Antidepressants in the Treatment of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antidepressant candidate SUVN-911 (Ropanicant) with standard antidepressant medications, focusing on their efficacy, mechanisms of action, and side effect profiles. The information is supported by available preclinical and clinical experimental data to aid in the objective evaluation of this emerging therapeutic agent.

Executive Summary

This compound, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, presents a novel mechanistic approach to treating Major Depressive Disorder (MDD). Preclinical and early-phase clinical data suggest the potential for a rapid onset of action and a favorable side-effect profile compared to conventional antidepressants, particularly concerning sexual dysfunction and cognitive impairment. While head-to-head comparative clinical trials are not yet available, this guide synthesizes the current evidence to facilitate an informed assessment of this compound's potential role in the future landscape of depression treatment.

Mechanism of Action: A Divergent Approach

Standard antidepressants, primarily Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), function by increasing the synaptic availability of monoamine neurotransmitters like serotonin and norepinephrine.[1][2] This is achieved by blocking their reuptake into the presynaptic neuron.

In contrast, this compound introduces a distinct mechanism by acting as an antagonist at the α4β2 nicotinic acetylcholine receptors.[3][4] This antagonism is believed to modulate downstream signaling pathways, leading to an increase in the levels of crucial neurochemicals such as serotonin and brain-derived neurotrophic factor (BDNF) in the cortex.[3][5] This novel pathway may contribute to its potential for a faster onset of antidepressant effects.[6]

cluster_SUVN911 This compound Signaling Pathway cluster_Standard Standard Antidepressant Signaling Pathway SUVN911 This compound a4b2 α4β2 nAChR SUVN911->a4b2 Antagonizes Downstream Downstream Signaling a4b2->Downstream Serotonin_BDNF ↑ Serotonin & BDNF Downstream->Serotonin_BDNF Antidepressant Antidepressant Effects Serotonin_BDNF->Antidepressant Standard_AD Standard Antidepressants (SSRIs/SNRIs) Reuptake Serotonin/Norepinephrine Reuptake Transporters Standard_AD->Reuptake Blocks Synaptic_Monoamines ↑ Synaptic Serotonin/Norepinephrine Postsynaptic Postsynaptic Receptor Activation Synaptic_Monoamines->Postsynaptic Antidepressant_Standard Antidepressant Effects Postsynaptic->Antidepressant_Standard

Caption: Comparative signaling pathways of this compound and standard antidepressants.

Preclinical Efficacy: The Forced Swim Test

The Forced Swim Test (FST) is a widely used preclinical model to assess antidepressant efficacy. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure: Animals are individually placed in the cylinder for a predetermined period, typically 6 minutes.

  • Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, often during the final 4 minutes of the test.

  • Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-treated control group.

While specific quantitative data for this compound in the FST is not publicly available, preclinical studies have reported that it exhibited antidepressant-like properties in this model.[7] For comparison, standard antidepressants like fluoxetine, sertraline, and paroxetine (B1678475) have been shown to significantly reduce immobility time in the FST.[3][8][9]

cluster_FST Forced Swim Test Workflow Start Place rodent in water cylinder Swim_Climb Initial swimming and climbing Start->Swim_Climb Immobility Onset of immobility Swim_Climb->Immobility Measure Measure duration of immobility Immobility->Measure Analyze Compare drug vs. vehicle Measure->Analyze

Caption: Generalized workflow of the Forced Swim Test.

Clinical Efficacy: A Look at the MADRS Scores

The Montgomery-Åsberg Depression Rating Scale (MADRS) is a clinician-rated scale used to assess the severity of depressive symptoms. A reduction in the MADRS total score from baseline is a primary endpoint in many clinical trials for antidepressants.

This compound (Ropanicant) Phase 2a Trial

A Phase 2a open-label study (NCT06126497) evaluated the efficacy and safety of Ropanicant in patients with moderate to severe MDD.[10]

Experimental Protocol: this compound Phase 2a Trial

  • Study Design: Multicenter, randomized, open-label, parallel-group, fixed-dose study.[10]

  • Participants: 41 patients with a DSM-5 diagnosis of MDD without psychotic features and a baseline MADRS score of 32.1.[10]

  • Treatment Groups: Patients were randomized (1:1:1) to receive Ropanicant 45 mg once daily, 30 mg twice daily, or 45 mg twice daily for 14 days.[10]

  • Primary Objective: To evaluate the safety and tolerability of Ropanicant.[11]

  • Secondary Objective: To assess the change from baseline in the MADRS total score at Week 2.[11]

Results:

The study reported a highly statistically significant (p < 0.0001) change from baseline in MADRS scores at week 2 across all treatment groups.[10]

Time Point Mean Improvement from Baseline in MADRS Total Score
Day 7 5.9 to 13.4 points
Day 14 10.4 to 12.7 points
Table 1: Efficacy of this compound in Phase 2a Trial.[10]
Standard Antidepressants

Meta-analyses of numerous clinical trials provide a benchmark for the efficacy of standard antidepressants. The change in MADRS scores can vary depending on the specific drug, patient population, and study duration. Generally, a clinically meaningful improvement is considered to be a reduction of 6-10 points on the MADRS.

Safety and Tolerability: A Comparative Overview

A key potential advantage of this compound is its reported favorable side-effect profile. Preclinical studies and early clinical trials suggest it may be devoid of some of the common and bothersome side effects associated with standard antidepressants.[11]

Adverse Event This compound (Ropanicant) Standard Antidepressants (SSRIs/SNRIs)
Sexual Dysfunction Preclinical and early clinical data suggest a lack of sexual dysfunction.[11]A common side effect, with incidence rates reported to be as high as 59.1%.
Nausea Reported as one of the most frequent adverse events in Phase 1 trials.[12]A common side effect, particularly upon initiation of therapy.
Headache Reported as one of the most frequent adverse events in Phase 1 trials.[12]A common side effect.
Cognitive Impairment Preclinical data suggest pro-cognitive effects.[11]Can be associated with cognitive dulling in some patients.
Table 2: Comparative Side Effect Profiles.

Note: The side effect data for this compound is from early-phase trials and may not be fully representative of the side effect profile in a larger patient population.

Conclusion and Future Directions

This compound (Ropanicant) represents a promising development in the search for novel and improved treatments for Major Depressive Disorder. Its unique mechanism of action, potential for rapid efficacy, and favorable side-effect profile, particularly the absence of sexual dysfunction in early studies, position it as a candidate that could address significant unmet needs in depression treatment.

However, it is crucial to acknowledge that the available data is still preliminary. The ongoing Phase 2b double-blind, placebo-controlled trial will provide more definitive evidence of its efficacy and safety. Head-to-head comparative trials with standard antidepressants will be essential to fully elucidate the relative benefits and risks of this compound and to determine its ultimate place in the clinical management of MDD. Researchers and drug development professionals should continue to monitor the progress of this compound through further clinical investigation.

References

A Head-to-Head Comparison of SUVN-911 and Other α4β2 Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a significant target for the development of therapeutics for various central nervous system disorders, including depression and nicotine (B1678760) addiction. This guide provides a detailed, data-driven comparison of SUVN-911 (Ropanicant), a novel α4β2 nAChR antagonist, with other notable antagonists and partial agonists targeting this receptor: varenicline (B1221332), cytisine (B100878), and dianicline (B1670396). The information presented is intended to assist researchers in evaluating the preclinical profiles of these compounds.

In Vitro Binding Affinity and Selectivity

The binding affinity for the target receptor (α4β2 nAChR) and selectivity over other subtypes, particularly the ganglionic α3β4 nAChR, are critical parameters for predicting both efficacy and potential side effects. A higher selectivity for α4β2 over α3β4 is generally desirable to minimize cardiovascular side effects.

CompoundKᵢ for α4β2 (nM)Kᵢ for α3β4 (nM)Selectivity (α3β4 Kᵢ / α4β2 Kᵢ)
This compound 1.5[1][2]>10,000[3]>6667
Varenicline 0.4[4]~500-fold lower affinity than α4β2>500[5]
Cytisine 0.17 - 0.8[6][7]~20-fold lower affinity than α4β2~20
Dianicline Not explicitly foundNot explicitly foundNot explicitly found

Note: Direct comparison of Kᵢ values should be made with caution due to variations in experimental conditions across different studies.

Preclinical Pharmacokinetics in Rats

Effective brain penetration and favorable pharmacokinetic properties are essential for CNS-targeting drugs. The following table summarizes key pharmacokinetic parameters observed in rats.

CompoundAdministration RouteKey Pharmacokinetic ParametersBrain Penetration
This compound Oral (3 mg/kg)AUC = 3507 ng*h/mL, T½ = 3.34 hours[2]Good brain penetration[1][3]
Varenicline Oral (1 mg/kg)Higher CNS exposure compared to dianicline and cytisine[4]High
Cytisine Oral (1 mg/kg)Lower CNS exposure compared to nicotine and varenicline[4]Lower
Dianicline Oral (1 mg/kg)Moderate brain penetration[4][8]Moderate

Note: The presented pharmacokinetic data is not from a single head-to-head study and may have been generated under different experimental conditions.

Mechanism of Action

While all the compared compounds target the α4β2 nAChR, their downstream effects can differ.

  • This compound (Ropanicant): Acts as a potent and selective antagonist. Its antidepressant-like effects are associated with an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels.[9]

  • Varenicline: Is a partial agonist at the α4β2 nAChR.[4][10] It is thought to exert its effect by both partially stimulating the receptor to reduce cravings and by blocking nicotine from binding.

  • Cytisine: Is also a partial agonist at the α4β2 nAChR.[11]

  • Dianicline: Is described as a partial agonist of the α4β2 nAChR.[12]

Signaling Pathway and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided.

This compound Proposed Mechanism of Action SUVN911 This compound a4b2 α4β2 nAChR SUVN911->a4b2 Antagonizes Neuron Neuron Serotonin Serotonin Release Neuron->Serotonin Increases BDNF BDNF Levels Neuron->BDNF Increases Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Proposed mechanism of action for this compound.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor Receptor Source (e.g., rat brain homogenate or cell lines expressing α4β2) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Epibatidine) Radioligand->Incubation TestCompound Test Compound (this compound or other antagonists) TestCompound->Incubation Separation Separate bound and free radioligand (filtration) Incubation->Separation Measurement Measure radioactivity of bound radioligand Separation->Measurement Analysis Calculate Ki from IC50 using Cheng-Prusoff equation Measurement->Analysis Rat Pharmacokinetic Study Workflow cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Pharmacokinetic Analysis Dosing Administer Test Compound to Rats (e.g., oral gavage) Sampling Collect blood and brain samples at various time points Dosing->Sampling Analysis Analyze drug concentration in plasma and brain homogenates (e.g., LC-MS/MS) Sampling->Analysis PK Calculate Pharmacokinetic Parameters (AUC, T½, etc.) Analysis->PK

References

Validating the Antidepressant-Like Effects of SUVN-911 (Ropanicant) in Multiple Behavioral Paradigms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

SUVN-911 (Ropanicant), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has demonstrated promising antidepressant-like effects in a battery of preclinical behavioral studies. This guide provides a comparative analysis of this compound's performance against other compounds in established rodent models of depression, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

This compound is being developed for the treatment of major depressive disorder (MDD).[1] Its mechanism of action, which involves antagonizing the α4β2 nAChR, represents a departure from traditional monoamine reuptake inhibitors.[1] Preclinical evidence suggests that this mechanism contributes to its antidepressant effects, potentially by modulating serotonin (B10506) levels and brain-derived neurotrophic factor (BDNF) in the cortex.[1] This guide synthesizes the key findings from behavioral paradigms including the Forced Swimming Test (FST), the Sucrose Preference Test (SPT), and the Differential Reinforcement of Low Rate 72-s (DRL-72s) schedule, offering a clear comparison with other relevant compounds.

Mechanism of Action: A Novel Approach to Treating Depression

This compound's primary target is the α4β2 nicotinic acetylcholine receptor. By acting as an antagonist, it is thought to counteract the hypercholinergic state that has been implicated in the pathophysiology of depression. This action leads to an increase in crucial neurochemicals like serotonin and BDNF, which are known to be involved in mood regulation.[1]

cluster_downstream Downstream Effects SUVN_911 This compound (Ropanicant) a4b2 α4β2 Nicotinic Acetylcholine Receptor SUVN_911->a4b2 Cholinergic_Tone Hypercholinergic Tone a4b2->Cholinergic_Tone Serotonin ↑ Serotonin Levels a4b2->Serotonin BDNF ↑ BDNF Levels a4b2->BDNF Antidepressant_Effects Antidepressant-like Effects Serotonin->Antidepressant_Effects BDNF->Antidepressant_Effects cluster_workflow Experimental Workflow cluster_tests Behavioral Tests Animal_Model Rodent Models (Rats/Mice) Drug_Admin Drug Administration (this compound, Comparators, Vehicle) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Paradigms Drug_Admin->Behavioral_Tests Data_Analysis Data Collection & Statistical Analysis Behavioral_Tests->Data_Analysis FST Forced Swimming Test (FST) SPT Sucrose Preference Test (SPT) DRL Differential Reinforcement of Low Rate 72-s (DRL-72s)

References

A Cross-Species Comparative Analysis of SUVN-911 Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of SUVN-911, a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, across different species. To offer a comprehensive perspective, the pharmacokinetic profile of this compound is also compared with Varenicline, an established α4β2 nAChR partial agonist. This document is intended to support research and development efforts by presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound and Varenicline in humans and rats. These data facilitate a direct comparison of drug absorption, distribution, metabolism, and excretion (ADME) profiles across species and between the two compounds.

Table 1: Pharmacokinetic Parameters of this compound

ParameterHuman (Healthy Volunteers)Rat
Dose Single Ascending Doses (0.5, 6, 15, 30, 60 mg), Multiple Ascending Doses (15, 30, 45 mg)[1]3 mg/kg (oral)[2]
Cmax (Maximum Plasma Concentration) More than dose-proportional increase with single and multiple doses[1][3]Data not available
Tmax (Time to Cmax) Data not availableData not available
AUC (Area Under the Curve) More than dose-proportional increase with single and multiple doses[1][3]3507 ng*h/mL[2]
t1/2 (Half-life) Data not available3.34 hours[2]
Oral Bioavailability Data not availableDescribed as "excellent"[3][4]
Key Observations - Nonlinear pharmacokinetics with accumulation upon multiple dosing.[1] - Urinary excretion is an insignificant elimination pathway.[1] - Sex-dependent pharmacokinetics observed, with higher exposure in females.[1] - No significant effect of food or age on pharmacokinetics.[4]- Good brain penetration reported.[3]

Table 2: Pharmacokinetic Parameters of Varenicline

ParameterHuman (Healthy Smokers)Rat
Dose 1 mg (oral)10 mg/kg (oral)[5]
Cmax (Maximum Plasma Concentration) 4.63 ng/mL[6]749.0 ng/mL[5]
Tmax (Time to Cmax) 3.0 hours[6]1 hour[5]
AUC (Area Under the Curve) Data not availableData not available
t1/2 (Half-life) ~24 hoursData not available
Oral Bioavailability HighData not available
Key Observations - Linear pharmacokinetics. - Primarily excreted unchanged in urine.- Significant central nervous system (CNS) effects observed at this dose.[5]

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of this compound and Varenicline.

This compound Human Pharmacokinetic Studies

Two Phase I clinical trials (NCT03155503 and NCT03551288) were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[1]

  • Study Design:

    • Study 1 (Single and Multiple Ascending Dose): A randomized, double-blind, placebo-controlled study in healthy male subjects.[1]

      • Single ascending doses of 0.5, 6, 15, 30, and 60 mg were administered.[1]

      • Multiple ascending doses of 15, 30, and 45 mg were administered daily for 14 days.[1]

    • Study 2 (Food, Sex, and Age Effect): An open-label, single-dose (30 mg) study to evaluate the effects of food, sex, and age on the pharmacokinetics of this compound.[1]

  • Sample Collection: Blood and urine samples were collected at predetermined time points to measure the concentrations of this compound.

  • Analytical Method: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of this compound in human plasma and urine.[3] The method was linear from 0.020 to 50 ng/mL in plasma and 5 to 5000 ng/mL in urine.[3]

Varenicline Human Pharmacokinetic Study

A Phase I, open-label, randomized, single-center, 2-way crossover study (NCT04072146) was conducted to evaluate the relative bioavailability of intranasal and oral Varenicline.[6]

  • Study Design: Healthy participants were randomized to receive a single oral dose of 1 mg Varenicline or a single intranasal dose.[6] After a washout period, participants crossed over to the alternate treatment.[6]

  • Sample Collection: Plasma samples were collected for up to 6 days after each dose.[6]

  • Data Analysis: Pharmacokinetic parameters were estimated using noncompartmental analysis.[6]

Preclinical Pharmacokinetic Study in Rats (General Protocol)

While specific details for the this compound rat pharmacokinetic study are not fully available, a general protocol for oral bioavailability studies in rats is described below.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Administration: The test compound is administered orally via gavage.

  • Dose Formulation: The compound is typically dissolved or suspended in a suitable vehicle.

  • Blood Sampling: Blood samples are collected serially from the tail vein or via a cannula at predetermined time points post-dosing.

  • Sample Processing and Analysis: Plasma is separated by centrifugation, and drug concentrations are determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of α4β2 nAChR antagonists and the typical workflows for preclinical and clinical pharmacokinetic studies.

G Signaling Pathway of α4β2 nAChR Antagonists cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Acetylcholine Acetylcholine alpha4beta2_nAChR α4β2 nAChR Acetylcholine->alpha4beta2_nAChR Binds Ion_Channel Ion Channel (Closed) alpha4beta2_nAChR->Ion_Channel Neuronal_Excitation Reduced Neuronal Excitation Ion_Channel->Neuronal_Excitation This compound This compound (Antagonist) This compound->alpha4beta2_nAChR Blocks

Signaling Pathway of α4β2 nAChR Antagonists

G Experimental Workflow: Preclinical Oral Pharmacokinetics in Rats Dose_Prep Dose Preparation (Compound in Vehicle) Animal_Dosing Oral Gavage to Rats Dose_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis

Preclinical Oral Pharmacokinetics Workflow

G Experimental Workflow: Phase I Clinical Pharmacokinetic Study Screening Subject Screening Randomization Randomization (Drug/Placebo) Screening->Randomization Dosing Drug Administration (Single/Multiple Doses) Randomization->Dosing Sampling Blood/Urine Collection Dosing->Sampling Bioanalysis Bioanalytical Assay (e.g., UHPLC-MS/MS) Sampling->Bioanalysis Data_Analysis PK & Safety Analysis Bioanalysis->Data_Analysis

Phase I Clinical Pharmacokinetic Study Workflow

References

A Comparative Analysis of SUVN-911 and SSRIs: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel antidepressant candidate SUVN-911 (Ropanicant) and the widely prescribed class of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The analysis focuses on their distinct mechanisms of action, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound and SSRIs represent two different approaches to treating major depressive disorder (MDD). SSRIs, the current first-line treatment, primarily function by increasing the synaptic availability of serotonin through the inhibition of the serotonin transporter (SERT).[1][2][3] In contrast, this compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a novel target for antidepressant therapy.[4][5] Preclinical evidence suggests that this antagonism leads to an increase in serotonin and brain-derived neurotrophic factor (BDNF) levels, potentially offering a more rapid onset of action and a different side-effect profile compared to SSRIs.[6][7]

Data Presentation: A Head-to-Head Comparison

The following tables summarize key quantitative data for this compound and a selection of commonly prescribed SSRIs.

Table 1: In Vitro Binding Affinities

CompoundPrimary TargetBinding Affinity (Ki)
This compound α4β2 nAChR1.5 nM[1][5]
Paroxetine SERT0.05 - 1.1 nM[8]
Sertraline SERT~1 nM
Fluoxetine SERT~1.4 nM[1]
Citalopram SERT~5.52 nM
Escitalopram SERT~1.1 nM[1]
Fluvoxamine SERT~5.52 nM

Table 2: Preclinical Efficacy in Rodent Models

Compound ClassTestAnimal ModelKey Finding
This compound Forced Swim TestRatSignificant antidepressant-like properties.[6][7]
Sucrose (B13894) Preference TestRatSignificant reduction in anhedonia.[6][7]
SSRIs Forced Swim TestRodentIncreased swimming/struggling time, indicative of antidepressant effect.
Sucrose Preference TestRodentReversal of stress-induced reduction in sucrose preference.

Table 3: Clinical Efficacy and Onset of Action

Compound/ClassClinical Trial PhaseKey Efficacy MeasureOnset of Action
This compound Phase 2aStatistically significant reduction in MADRS total score at Week 2 (p < 0.0001).[9]Appears to be rapid, with improvements in depressive symptoms within the first week.[10]
SSRIs ApprovedReduction in MADRS/HDRS total score.Typically delayed, requiring 2-4 weeks for therapeutic effects to become apparent.[11]

Signaling Pathways and Mechanisms of Action

This compound: α4β2 Nicotinic Acetylcholine Receptor Antagonism

This compound's primary mechanism is the blockade of α4β2 nAChRs.[4][5] The cholinergic hypothesis of depression suggests that hyperactivity of the cholinergic system may contribute to depressive symptoms.[12] By antagonizing these receptors, this compound is thought to modulate downstream signaling cascades that result in increased levels of serotonin and BDNF in the cortex.[6][7][13] BDNF is a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity, processes often impaired in depression.

SUVN911_Pathway SUVN911 This compound a4b2 α4β2 nAChR SUVN911->a4b2 Antagonism Downstream Downstream Signaling Cascades a4b2->Downstream Cholinergic_Signal Cholinergic Signaling Cholinergic_Signal->a4b2 Serotonin ↑ Serotonin Release Downstream->Serotonin BDNF ↑ BDNF Expression Downstream->BDNF Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Figure 1. Proposed signaling pathway for this compound.

SSRIs: Selective Serotonin Reuptake Inhibition

SSRIs bind to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reuptake of serotonin from the synaptic cleft.[1][2] This leads to an acute increase in the synaptic concentration of serotonin. The therapeutic effects of SSRIs are thought to result from the downstream neuroadaptive changes that occur in response to this sustained increase in serotonergic neurotransmission.[11] This includes the desensitization of presynaptic 5-HT1A autoreceptors, leading to an increase in serotonin release, and the activation of postsynaptic serotonin receptors.[14] Chronic SSRI treatment has also been shown to increase the expression of BDNF, potentially through a cAMP-response element-binding protein (CREB) mediated pathway.[15][16]

SSRI_Pathway SSRI SSRI SERT SERT SSRI->SERT Inhibition Synaptic_Serotonin ↑ Synaptic Serotonin Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Postsynaptic_Receptors Postsynaptic 5-HT Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptors Signaling_Cascade Intracellular Signaling (e.g., CREB) Postsynaptic_Receptors->Signaling_Cascade BDNF ↑ BDNF Expression Signaling_Cascade->BDNF Antidepressant Antidepressant Effects BDNF->Antidepressant

Figure 2. Simplified signaling pathway for SSRIs.

Experimental Protocols

Radioligand Binding Assay for SERT

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of SSRIs for the serotonin transporter.

Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Membrane_Prep 1. Prepare cell membranes expressing human SERT. Radioligand 2. Select a suitable radioligand (e.g., [3H]citalopram). Incubate 3. Incubate membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled SSRI. Radioligand->Incubate Filter 4. Separate bound and free radioligand via rapid vacuum filtration. Incubate->Filter Scintillation 5. Quantify bound radioactivity using liquid scintillation counting. Filter->Scintillation Analyze 6. Plot the data and determine the IC50 value, then calculate the Ki value using the Cheng-Prusoff equation. Scintillation->Analyze

Figure 3. Workflow for a SERT radioligand binding assay.

Materials:

  • Cell membranes expressing human SERT

  • Radioligand (e.g., [3H]citalopram)

  • Unlabeled SSRI (test compound)

  • Assay buffer

  • 96-well plates

  • Vacuum filtration apparatus with glass fiber filters

  • Liquid scintillation counter and cocktail

Procedure:

  • Preparation: Thaw and dilute the cell membrane preparation in the assay buffer. Prepare serial dilutions of the unlabeled SSRI.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled SSRI. Also include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known SERT blocker). Incubate at a defined temperature for a specific duration to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (Rodent Model)

The Forced Swim Test is a behavioral assay used to assess antidepressant-like activity.

Apparatus:

  • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the test.

  • Pre-test (for rats): On the first day, place each rat in the cylinder for a 15-minute pre-swim session. This is to induce a stable level of immobility for the test session.

  • Drug Administration: Administer this compound, an SSRI, or a vehicle control at a predetermined time before the test session (e.g., 60 minutes).

  • Test Session: On the second day (for rats) or the only day (for mice), place the animal in the water-filled cylinder for a 5-6 minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal only making small movements necessary to keep its head above water.

  • Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Sucrose Preference Test (Rodent Model)

The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression.

Procedure:

  • Habituation: For 48 hours, present the animals, housed individually, with two identical bottles, both containing a 1% sucrose solution.

  • Baseline: For the next 48 hours, present one bottle with a 1% sucrose solution and one with plain water. Measure the consumption from each bottle to establish a baseline preference. The position of the bottles should be switched after 24 hours to avoid a place preference.

  • Induction of Anhedonia (optional): Anhedonia can be induced using a chronic mild stress protocol.

  • Drug Administration: Administer this compound, an SSRI, or a vehicle control daily.

  • Testing: Over a specified period (e.g., 24 hours), present the animals with one bottle of 1% sucrose solution and one bottle of water. Measure the consumption of each liquid.

  • Calculation of Preference: Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%.

  • Analysis: Compare the sucrose preference between the treatment groups. An increase in sucrose preference in the drug-treated group compared to the vehicle group (in anhedonic animals) suggests a reduction in anhedonic-like behavior.

Conclusion

This compound and SSRIs exhibit fundamentally different primary mechanisms of action in the context of antidepressant therapy. While SSRIs modulate the serotonergic system by blocking the reuptake of serotonin, this compound targets the cholinergic system through the antagonism of α4β2 nAChRs. Both pathways appear to converge on the modulation of serotonin and the crucial neurotrophin, BDNF. The novel mechanism of this compound may translate into a more rapid onset of action and a different side-effect profile, representing a promising avenue for future antidepressant development. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two approaches.

References

Evaluating the Safety Profile of SUVN-911 in Major Depressive Disorder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) is a significant global health concern, and while numerous treatments exist, there remains a need for therapies with improved safety and tolerability profiles. This guide provides a comparative analysis of the safety profile of SUVN-911 (Ropanicant), an investigational α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, against established MDD treatments, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This document synthesizes available preclinical and clinical data, presents quantitative safety findings in a comparative table, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive safety evaluation for researchers and drug development professionals.

Introduction: The Evolving Landscape of MDD Treatment

For decades, the mainstay of pharmacological treatment for MDD has been centered on modulating monoamine neurotransmitter systems. SSRIs and SNRIs have demonstrated efficacy but are often associated with a range of side effects, including sexual dysfunction, weight gain, and gastrointestinal issues, which can impact patient adherence.

This compound (Ropanicant) represents a novel approach to MDD treatment. By selectively antagonizing the α4β2 nicotinic acetylcholine receptor, it aims to modulate downstream signaling pathways involving serotonin and Brain-Derived Neurotrophic Factor (BDNF), offering a potentially different and improved safety profile compared to existing therapies. This guide provides an objective evaluation of the current safety data for this compound in comparison to established MDD treatments.

Mechanism of Action

This compound (Ropanicant)

This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1] The antagonism of these receptors in the brain is understood to increase the levels of crucial neurotransmitters like serotonin and neurotrophic factors such as BDNF in the cortex.[1] This mechanism is distinct from the direct reuptake inhibition of monoamines, which is the primary mode of action for SSRIs and SNRIs.

cluster_presynaptic Presynaptic Neuron cluster_downstream Downstream Effects SUVN911 This compound a4b2 α4β2 nAChR SUVN911->a4b2 Antagonizes Serotonin Increased Serotonin Release a4b2->Serotonin Leads to BDNF Increased BDNF Expression a4b2->BDNF Leads to ACh Acetylcholine ACh->a4b2 Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Figure 1: Mechanism of Action of this compound.
Existing MDD Treatments (SSRIs and SNRIs)

SSRIs, such as sertraline (B1200038) and escitalopram (B1671245), function by selectively inhibiting the reuptake of serotonin at the presynaptic terminal, thereby increasing the concentration of serotonin in the synaptic cleft. SNRIs, like duloxetine (B1670986) and venlafaxine (B1195380), have a dual mechanism, inhibiting the reuptake of both serotonin and norepinephrine.

Comparative Safety Profile: Clinical Data

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and selected existing MDD treatments based on available clinical trial data. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, duration, and methodologies.

Adverse EventThis compound (Ropanicant)SertralineEscitalopramDuloxetinePlacebo
Gastrointestinal
NauseaMost Frequent¹26%18%18.13%12%
DiarrheaN/A2%N/AN/AN/A
Dry MouthN/AN/A≥2.0%9.69%N/A
ConstipationN/AN/AN/A7.42%N/A
VomitingN/AN/AN/AN/AN/A
Neurological
HeadacheMost Frequent¹N/A24%N/AN/A
DizzinessN/A12%≥2.0%N/A8%
Somnolence/FatigueN/A12%4-13%5.94%8%
InsomniaN/A20%7-12%N/A13%
Sexual Dysfunction
Ejaculation DisorderDevoid²8%9-14%N/A1%
Decreased LibidoDevoid²N/AN/AN/AN/A
Other
Increased SweatingN/A7%N/AN/A3%

¹ Data from Phase I and IIa trials indicate headache and nausea as the most frequently reported adverse events, but specific percentages have not been publicly disclosed.[2][3][4] ² Preclinical studies and Phase IIa results suggest this compound is devoid of sexual side effects.[5][6] Sertraline data from pooled placebo-controlled trials in adults with MDD and other conditions.[7][8] Escitalopram data from pooled analysis and prescribing information.[9][10] Duloxetine data from a systematic review of 4,848 patients.[11] Placebo data for Sertraline comparison.[7]

Experimental Protocols

This compound Clinical Trials

Phase I (NCT03155503): This was a randomized, double-blind, placebo-controlled, single-center study in healthy male subjects (18-45 years old). The trial consisted of two segments: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase. The primary objective was to evaluate the safety and tolerability of this compound.[11][12]

  • SAD Cohorts: Received single oral doses of this compound or placebo.

  • MAD Cohorts: Received daily oral doses of this compound or placebo for a specified duration.

  • Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Phase IIa (NCT06126497): This was a multicenter, randomized, open-label, parallel-group, fixed-dose study in approximately 36 patients with moderate to severe MDD.[6][13][14]

  • Inclusion Criteria: Patients meeting DSM-5 criteria for MDD without psychotic features, with a Montgomery-Åsberg Depression Rating Scale (MADRS) score of ≥25.[13][14]

  • Treatment Arms: Patients were randomized to receive one of three different dosing regimens of ropanicant (B12772454) for two weeks.[6][13][14]

  • Primary Outcome: Evaluation of the safety and tolerability of ropanicant, including the frequency and severity of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and TEAEs leading to discontinuation.[13]

cluster_phase1 Phase I (NCT03155503) cluster_phase2a Phase IIa (NCT06126497) p1_screening Screening of Healthy Male Subjects p1_randomization Randomization (Double-Blind) p1_screening->p1_randomization p1_sad Single Ascending Dose (this compound or Placebo) p1_randomization->p1_sad p1_mad Multiple Ascending Dose (this compound or Placebo) p1_randomization->p1_mad p1_safety Safety & Tolerability Assessment p1_sad->p1_safety p1_mad->p1_safety p2_screening Screening of MDD Patients (MADRS ≥25) p2_randomization Randomization (Open-Label) p2_screening->p2_randomization p2_treatment 2-Week Treatment (3 Dosing Regimens) p2_randomization->p2_treatment p2_safety Primary Outcome: Safety & Tolerability p2_treatment->p2_safety

Figure 2: this compound Clinical Trial Workflow.
This compound Preclinical Safety Pharmacology

A battery of preclinical safety pharmacology studies was conducted to assess the potential adverse effects of this compound on major physiological systems.[15]

  • Central Nervous System (CNS) Safety: Assessed using the Irwin test and rota-rod test in rodents to evaluate behavioral and motor coordination effects.

  • Cardiovascular Safety: Evaluated through in vitro hERG channel assays to assess the potential for QT interval prolongation and in vivo cardiovascular monitoring in conscious dogs.

  • Respiratory and Gastrointestinal Safety: Assessed in in vivo rodent models.

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of downstream signaling cascades following the antagonism of α4β2 nAChRs. This leads to an increase in serotonin and BDNF, which play critical roles in mood regulation and neuroplasticity.

cluster_receptor Receptor Level cluster_intracellular Intracellular Signaling cluster_neurotrophic Neurotrophic Signaling SUVN911 This compound a4b2 α4β2 nAChR SUVN911->a4b2 Antagonism Serotonin_Release Increased Serotonin Release a4b2->Serotonin_Release Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) Serotonin_Release->Serotonin_Receptor PLC PLC Serotonin_Receptor->PLC Ca2 Ca²⁺ PLC->Ca2 CREB CREB Ca2->CREB BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression BDNF_Release BDNF Release BDNF_Expression->BDNF_Release TrkB TrkB Receptor BDNF_Release->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Synaptic_Plasticity Synaptic Plasticity & Neuronal Survival PI3K_Akt->Synaptic_Plasticity MAPK_ERK->Synaptic_Plasticity

Figure 3: this compound Downstream Signaling Pathway.

Discussion and Future Directions

The available data suggests that this compound has a favorable safety and tolerability profile. In Phase I and IIa clinical trials, it was generally well-tolerated, with the most common adverse events being headache and nausea.[2][3][16] Notably, preclinical data and early clinical observations suggest a lack of sexual dysfunction, a common and often distressing side effect of many currently available antidepressants.[5][6] The non-clinical safety pharmacology studies also did not reveal any significant cardiovascular, respiratory, or gastrointestinal side effects.[15]

Compared to established MDD treatments like sertraline, escitalopram, and duloxetine, which have well-documented side effect profiles including higher incidences of gastrointestinal and sexual side effects, this compound appears to offer a potentially improved safety profile. However, a definitive comparison is limited by the lack of publicly available quantitative adverse event data from the this compound clinical trials.

The ongoing Phase IIb clinical trial (NCT06836063) will be crucial in providing more robust, placebo-controlled safety and efficacy data for this compound in a larger patient population.[17] Future publications from these trials are anticipated to provide the detailed quantitative data necessary for a more direct and comprehensive comparison with existing MDD treatments.

Conclusion

This compound (Ropanicant) presents a promising novel mechanism of action for the treatment of MDD. The current safety data from preclinical and early-phase clinical studies are encouraging, suggesting a favorable safety and tolerability profile, particularly with regard to a potential lack of sexual side effects. While a definitive comparative assessment is pending the release of more detailed quantitative data from ongoing clinical trials, this compound holds the potential to be a valuable addition to the therapeutic armamentarium for MDD, offering an alternative for patients who experience limiting side effects with current standard-of-care treatments. Continued monitoring of the clinical development of this compound is warranted.

References

Independent Analysis of SUVN-911 (Ropanicant) Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of independent replication of published research findings on the investigational drug SUVN-911, now known as Ropanicant, necessitates a careful evaluation of the available data, which originates solely from its developer, Suven Life Sciences. This guide provides an objective comparison of Ropanicant's performance with established alternatives for Major Depressive Disorder (MDD), based on the developer's published preclinical and clinical data.

Developed as a selective antagonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), Ropanicant is positioned as a novel therapeutic agent for MDD.[1][2][3] Preclinical studies have suggested potential benefits including a rapid onset of action and a lack of sexual side effects, which are common limitations of current antidepressant therapies.[1][2] However, without independent verification, these findings should be interpreted with caution.

This guide summarizes the quantitative data from preclinical and clinical studies, details the experimental methodologies as described in the publications, and provides visualizations of the purported signaling pathway and experimental workflows.

Comparative Preclinical Data

The following table summarizes the key preclinical pharmacological data for Ropanicant in comparison to other relevant compounds. It is important to note that these values are from studies conducted by the developer and have not been independently confirmed.

ParameterThis compound (Ropanicant)Varenicline (α4β2 Partial Agonist)Mecamylamine (Non-selective nAChR Antagonist)
Binding Affinity (Ki) 1.5 nM for α4β2 nAChR[3]High affinity for α4β2 nAChRNon-selective antagonist
Selectivity High selectivity for α4β2 over α3β4 nAChR and other receptors[3]High selectivity for α4β2 nAChRNon-selective for nAChR subtypes
Animal Model Efficacy Antidepressant-like effects in rat forced swimming test (FST) and chronic mild stress model.[1]Antidepressant-like effects in preclinical models.[4]Antidepressant-like effects in preclinical models.[4]
Pharmacokinetics (Rats) Good oral bioavailability and brain penetration. T1/2 = 3.34 hours, AUC = 3507 ng*h/mL (at 3 mg/kg, p.o.)[3]N/AN/A

Clinical Trial Data Overview

Ropanicant has undergone Phase 1 and Phase 2a clinical trials. A Phase 2b trial is also underway.[5][6] The available data from the completed trials are presented below.

Phase 1 Studies (NCT03155503 and NCT03551288)

These studies evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Ropanicant in healthy volunteers.

ParameterFinding
Safety & Tolerability Generally well-tolerated at single doses up to 60 mg and multiple doses up to 45 mg once daily.[7]
Common Adverse Events Headache and nausea were the most frequently reported adverse events.[7]
Pharmacokinetics Showed non-linear pharmacokinetics and accumulation with multiple dosing. Sex-dependent differences were observed, with higher exposure in females. Food and age had no significant effect.[7]
Phase 2a Study (NCT06126497)

This open-label study assessed the safety and efficacy of Ropanicant in patients with moderate to severe MDD.

ParameterFinding
Primary Objective To evaluate the safety and tolerability of Ropanicant in patients with MDD.[2]
Secondary Objective To assess the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 2.[2]
Dosing Regimens 45 mg once a day, 30 mg twice a day, or 45 mg twice a day.[2]
Efficacy (Topline Results) Statistically significant reduction in MADRS scores from baseline at week 2. The onset of action appeared to be rapid, with improvements seen within the first week.

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway of Ropanicant

The following diagram illustrates the proposed mechanism of action of Ropanicant as an antagonist of the α4β2 nicotinic acetylcholine receptor, which is believed to contribute to its antidepressant effects by modulating downstream signaling pathways.

SUVN911_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Activates SUVN911 This compound (Ropanicant) SUVN911->nAChR Blocks Ca_ion Ca²⁺ Influx nAChR->Ca_ion Mediates Signaling Downstream Signaling (e.g., CREB, BDNF) Ca_ion->Signaling Initiates Depression Depressive Symptoms Signaling->Depression Alleviates

Caption: Proposed mechanism of action for this compound (Ropanicant).

Experimental Workflow: Preclinical Forced Swim Test (FST)

The diagram below outlines the typical workflow for a forced swim test used in preclinical antidepressant efficacy studies, as described in the research for Ropanicant.[1]

FST_Workflow cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Data Analysis Vehicle Vehicle Control Group Dosing Oral Administration of Compound Vehicle->Dosing SUVN911_Group This compound Treatment Group SUVN911_Group->Dosing Comparator Comparator Drug Group Comparator->Dosing Pre_test Day 1: 15 min Pre-swim Session Dosing->Pre_test Test Day 2: 5 min Test Session Pre_test->Test Measurement Measure Immobility Time Test->Measurement Comparison Compare Immobility Time Across Groups Measurement->Comparison Efficacy Assess Antidepressant-like Efficacy Comparison->Efficacy

Caption: Workflow of the Forced Swim Test for antidepressant screening.

Experimental Workflow: Phase 2a Clinical Trial

This diagram provides a simplified overview of the workflow for the Phase 2a clinical trial of Ropanicant.[2]

Phase2a_Workflow cluster_dosing Treatment Groups (2 weeks) Recruitment Patient Recruitment (Moderate to Severe MDD) Screening Screening Period (up to 4 weeks) Recruitment->Screening Randomization Randomization (1:1:1) Screening->Randomization Dose1 Ropanicant 45mg QD Randomization->Dose1 Dose2 Ropanicant 30mg BID Randomization->Dose2 Dose3 Ropanicant 45mg BID Randomization->Dose3 Assessments Safety & Efficacy Assessments (MADRS at Week 2) Dose1->Assessments Dose2->Assessments Dose3->Assessments Results Topline Data Analysis Assessments->Results

Caption: Workflow of the Phase 2a clinical trial for Ropanicant.

Experimental Protocols

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound to the α4β2 nAChR.

  • Methodology: Radioligand binding assays were performed using cell membranes expressing the human α4β2 nAChR. [3H]-epibatidine was used as the radioligand. Various concentrations of this compound were incubated with the cell membranes and the radioligand. The amount of bound radioactivity was measured to determine the displacement of the radioligand by this compound. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

Rat Forced Swim Test (FST)
  • Objective: To assess the antidepressant-like activity of this compound.

  • Animals: Male Wistar rats.

  • Procedure:

    • Pre-test session (Day 1): Rats were individually placed in a cylinder filled with water for 15 minutes.

    • Drug Administration: this compound, a vehicle control, or a comparator antidepressant was administered orally at specified doses.

    • Test session (Day 2, 24 hours after pre-test): Rats were placed back in the water-filled cylinder for 5 minutes. The duration of immobility was recorded.

  • Endpoint: A significant reduction in immobility time compared to the vehicle control group was considered indicative of antidepressant-like efficacy.

Phase 1 Clinical Trial: Single and Multiple Ascending Dose Study
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.

  • Design: Randomized, double-blind, placebo-controlled, ascending dose design.

  • Single Ascending Dose (SAD) Phase: Subjects received a single oral dose of this compound or placebo. Blood samples were collected at various time points to determine pharmacokinetic parameters. Safety and tolerability were monitored throughout.

  • Multiple Ascending Dose (MAD) Phase: Subjects received daily oral doses of this compound or placebo for a specified duration. Pharmacokinetic profiles at steady state, safety, and tolerability were assessed.

Phase 2a Clinical Trial
  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of Ropanicant in patients with moderate to severe MDD.

  • Design: Open-label, multi-center study.

  • Participants: Patients meeting the DSM-5 criteria for MDD.

  • Intervention: Patients were randomized to one of three Ropanicant dosing regimens for two weeks.

  • Primary Outcome: Incidence of treatment-emergent adverse events.

  • Secondary Outcome: Change from baseline in the MADRS total score at week 2.

Conclusion

The data published by Suven Life Sciences presents this compound (Ropanicant) as a promising investigational drug for Major Depressive Disorder with a novel mechanism of action. The preclinical and early clinical results suggest potential for a rapid onset of action and a favorable side effect profile compared to some existing antidepressants. However, the core requirement for scientific validation through independent replication has not yet been met. The broader scientific and medical community awaits the results of the ongoing Phase 2b placebo-controlled trial and, crucially, independent studies to corroborate the initial findings before the true therapeutic potential of Ropanicant can be ascertained. Researchers and drug development professionals should consider the current data as preliminary and await further, independently verified evidence.

References

Comparative Analysis of SUVN-911's Effects on Different Neuronal Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the preclinical data reveals SUVN-911 (Ropanicant) as a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist with a promising profile for the treatment of Major Depressive Disorder (MDD). This guide provides a comparative analysis of this compound against other nAChR modulators, TC-5214 (Mecamylamine) and Varenicline (B1221332), with a focus on their differential effects on various neuronal populations, supported by available experimental data.

Executive Summary

This compound distinguishes itself through its high selectivity for the α4β2 nAChR, leading to a targeted modulation of the cholinergic system. Preclinical evidence demonstrates its ability to increase key neurochemicals implicated in mood regulation, namely serotonin (B10506) and brain-derived neurotrophic factor (BDNF). In contrast, TC-5214 acts as a non-selective nAChR antagonist, and Varenicline functions as a partial agonist at α4β2 nAChRs. These differing mechanisms of action translate to distinct effects on a range of neuronal systems, including serotonergic, dopaminergic, and GABAergic pathways. This guide will delve into these differences, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Comparative Data on Receptor Binding and Neurochemical Effects

To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and its selected comparators.

CompoundPrimary TargetKi (nM) for α4β2 nAChRSelectivityEffect on Serotonin LevelsEffect on BDNF Levels
This compound (Ropanicant) α4β2 nAChR Antagonist1.5[1][2]High selectivity over α3β4 nAChR (>10,000 nM) and over 70 other targets.[1][2][3]Significant increase.[4][5][6][7][8]Significant increase.[4][5][6]
TC-5214 (Mecamylamine) Non-selective nAChR AntagonistModest selectivity for α4β2 nAChRs is presumed to underlie its antidepressant effects.[9][10]Non-selective antagonist of nAChRs.[9][10]Indirectly implicated through the cholinergic-monoaminergic balance theory.[9]No direct quantitative data found.
Varenicline α4β2 nAChR Partial Agonist0.06 - 0.4[5][11]Binds with high affinity to α4β2 and α6β2* nAChRs.[4][12] Full agonist at α7 nAChRs.[12][13]Prolonged exposure may alter the serotonergic system.[14]No increase in serum BDNF levels was observed in one human study.[15] Another study in mice showed an increase.[16]

Effects on Different Neuronal Populations: A Comparative Overview

Serotonergic System

This compound has demonstrated a robust ability to increase serotonin levels in the cortex, which is believed to be a key contributor to its antidepressant properties.[4][5][6][7][8] This effect is likely mediated by the blockade of α4β2 nAChRs on or upstream of serotonergic neurons, leading to their disinhibition and increased serotonin release.

TC-5214 , as a non-selective antagonist, is also thought to influence the serotonergic system, albeit through a less targeted mechanism. The "cholinergic-monoaminergic imbalance" hypothesis of depression suggests that by reducing cholinergic hyperactivity, TC-5214 may help to restore the balance of monoaminergic systems, including serotonin.[9]

Varenicline's effect on the serotonergic system is more complex. As a partial agonist, its impact can be context-dependent. Some studies suggest that prolonged exposure to varenicline can alter the serotonergic system, though the precise nature and clinical significance of this alteration are still under investigation.[14]

Dopaminergic System

While direct studies on the effect of This compound on the dopaminergic system are limited in the available literature, its high selectivity for α4β2 nAChRs suggests a potential for indirect modulation. α4β2 nAChRs are known to be expressed on dopaminergic neurons and to regulate dopamine (B1211576) release.

TC-5214 has been shown to inhibit the release of dopamine that is stimulated by nAChR activation.[11] This is consistent with its role as a non-selective nAChR antagonist.

Varenicline , being a partial agonist at α4β2 nAChRs, produces a moderate and sustained release of dopamine.[13][17] This action is thought to contribute to its efficacy in smoking cessation by reducing craving and withdrawal symptoms.

GABAergic System

The effects of This compound on GABAergic neurons have not been extensively detailed in the reviewed literature. However, given the widespread expression of α4β2 nAChRs on GABAergic interneurons, it is plausible that this compound could modulate inhibitory neurotransmission.

There is limited specific information on the direct effects of TC-5214 on the GABAergic system.

Varenicline has been shown to enhance GABAergic synaptic transmission in the hippocampus and medial septum/diagonal band of rats.[9][12] This suggests that varenicline can stimulate presynaptic GABA release, an action that could contribute to its overall effects on neuronal excitability and network function.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

SUVN_911_Signaling_Pathway SUVN_911 This compound alpha4beta2 α4β2 nAChR SUVN_911->alpha4beta2 Antagonizes Serotonin_Neuron Serotonergic Neuron alpha4beta2->Serotonin_Neuron Inhibits Inhibition Serotonin_Release Increased Serotonin Release Serotonin_Neuron->Serotonin_Release BDNF_Expression Increased BDNF Expression Serotonin_Release->BDNF_Expression Antidepressant_Effect Antidepressant Effect Serotonin_Release->Antidepressant_Effect BDNF_Expression->Antidepressant_Effect

Proposed signaling pathway of this compound.

Experimental_Workflow_FST cluster_acclimation Acclimation & Dosing cluster_test Forced Swim Test cluster_analysis Data Analysis Animal_Housing Single-housed rats Drug_Administration Oral administration of this compound, comparator, or vehicle Animal_Housing->Drug_Administration Pre_swim Day 1: 15-min pre-swim session Drug_Administration->Pre_swim Test_swim Day 2: 5-min test swim session Pre_swim->Test_swim Video_Recording Video recording of swimming behavior Test_swim->Video_Recording Behavioral_Scoring Scoring of immobility, swimming, and climbing time Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical comparison between groups Behavioral_Scoring->Statistical_Analysis

Experimental workflow for the Forced Swim Test.

Logical_Relationship cluster_suvn911 This compound cluster_tc5214 TC-5214 cluster_varenicline Varenicline s_serotonin ↑ Serotonin Antidepressant_Effect Antidepressant Effect s_serotonin->Antidepressant_Effect s_bdnf ↑ BDNF s_bdnf->Antidepressant_Effect s_dopamine ? Dopamine s_gaba ? GABA t_serotonin ~ Serotonin (Indirect) t_serotonin->Antidepressant_Effect t_dopamine ↓ Dopamine (Nicotine-stimulated) v_serotonin ~ Serotonin v_dopamine ↑ Dopamine (Moderate) v_dopamine->Antidepressant_Effect v_gaba ↑ GABA v_bdnf ~ BDNF

Comparative effects on key neurochemicals.

Detailed Experimental Protocols

In Vivo Microdialysis for Serotonin Measurement

Objective: To measure extracellular serotonin levels in specific brain regions of freely moving rats following administration of this compound or comparator compounds.

Procedure:

  • Surgical Implantation: Adult male rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). The cannula is secured with dental cement. Animals are allowed to recover for at least 48-72 hours post-surgery.[18][19]

  • Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[19][20]

  • Baseline Collection: After a stabilization period (e.g., 90-120 minutes), baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal serotonin levels.[18]

  • Drug Administration and Sample Collection: The test compound (this compound, TC-5214, or Varenicline) or vehicle is administered. Dialysate collection continues at the same regular intervals for a specified duration to monitor changes in extracellular serotonin concentrations.

  • Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify serotonin levels.[18][20]

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Measurement

Objective: To quantify the levels of Brain-Derived Neurotrophic Factor (BDNF) in rat brain tissue following treatment with this compound or comparator compounds.

Procedure:

  • Tissue Collection and Homogenization: Following the treatment period, rats are euthanized, and the brain region of interest (e.g., hippocampus or prefrontal cortex) is rapidly dissected and frozen. The tissue is then homogenized in a lysis buffer containing protease inhibitors.

  • Sample Preparation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected. The total protein concentration of the supernatant is determined using a standard protein assay.

  • ELISA Procedure: A commercially available rat BDNF ELISA kit is used.[21][22][23][24][25]

    • Coating: A 96-well plate is pre-coated with a capture antibody specific for rat BDNF.

    • Sample and Standard Incubation: Brain tissue lysates and a series of known BDNF standards are added to the wells and incubated.

    • Detection Antibody: A biotinylated detection antibody that binds to a different epitope on BDNF is added.

    • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • Signal Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the known BDNF standards against their concentrations. The BDNF concentration in the brain tissue samples is then calculated from the standard curve and normalized to the total protein concentration of the sample.

Conclusion

This compound (Ropanicant) presents a distinct pharmacological profile as a highly selective α4β2 nAChR antagonist. This selectivity likely underpins its observed efficacy in preclinical models of depression, primarily through the enhancement of serotonergic neurotransmission and BDNF levels. In comparison, the non-selective antagonist TC-5214 and the partial agonist Varenicline exhibit different mechanisms of action that lead to broader or distinct effects on various neuronal populations.

While the current data for this compound is promising, further research is warranted to fully elucidate its effects on other key neurotransmitter systems, such as the dopaminergic and GABAergic systems. Direct, head-to-head comparative studies employing standardized protocols are crucial to definitively establish the relative efficacy and neuronal impact of these different nAChR modulators. The information presented in this guide provides a foundational framework for researchers and drug development professionals to understand the current landscape and to design future investigations into this important class of compounds for the treatment of MDD.

References

Assessing the Therapeutic Index of SUVN-911: A Comparative Analysis with Other Nicotinic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical therapeutic index of SUVN-911, a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in relation to other prominent nicotinic modulators. By examining available efficacy and toxicity data, this document aims to offer a quantitative and objective overview to inform further research and development in the field of nicotinic receptor-targeted therapeutics.

Executive Summary

This compound (also known as Ropanicant) is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor, currently under investigation for the treatment of Major Depressive Disorder (MDD).[1][2][3] Preclinical studies have demonstrated its antidepressant-like effects and a favorable safety profile.[1][2] This guide compares the preclinical data of this compound with varenicline (B1221332), a well-established α4β2 partial agonist, and representative α7 nAChR agonists, PNU-282987 and GTS-21, to contextualize its therapeutic potential. While a definitive therapeutic index for this compound cannot be calculated due to the absence of publicly available quantitative toxicity data (e.g., LD50 or a specific No-Observed-Adverse-Effect-Level), this comparison provides valuable insights based on effective dose ranges and available safety information.

Comparative Data of Nicotinic Modulators

The following tables summarize the available preclinical data for this compound and other selected nicotinic modulators. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols, species, and strains.

Table 1: Preclinical Efficacy of Nicotinic Modulators

CompoundTargetTherapeutic AreaAnimal ModelEffective Dose Range (mg/kg)Efficacy Endpoint
This compound α4β2 nAChR AntagonistDepressionRat (Forced Swim Test, Sucrose (B13894) Preference Test)1.0 - 10.0 (p.o.)Antidepressant-like effects
Varenicline α4β2 nAChR Partial AgonistDepressionMouse (Forced Swim Test)0.178 - 5.6 (i.p.)Reduction in immobility time
PNU-282987 α7 nAChR AgonistCognitive ImpairmentMouse (Morris Water Maze)1.0 (route not specified)Improved retention
GTS-21 α7 nAChR AgonistCognitive ImpairmentAged Rat (Multiple cognitive tasks)1.0 (i.p.)Enhanced learning and memory

Table 2: Preclinical Safety and Toxicity of Nicotinic Modulators

CompoundAnimal ModelNOAEL (No-Observed-Adverse-Effect-Level)Other Safety Findings
This compound Rat, MonkeyData not publicly available. Stated to have established non-clinical safety in studies up to 9 months.[2]Devoid of cardiovascular and gastrointestinal side effects in preclinical models. Well-tolerated in Phase 1 human studies.[4]
Varenicline Rat (6-month study)10 mg/kg/day (p.o.)Mild skin and eye irritant in rabbits.
PNU-282987 RatData not publicly available.No significant effects on physiological parameters (blood pressure, heart rate, etc.) at 12 mg/kg.
GTS-21 Rat, Monkey, HumanData not publicly available.Generally well-tolerated in preclinical and early clinical studies. Less toxic than nicotine.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Nicotinic_Signaling_Pathway Nicotinic Acetylcholine Receptor Signaling Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_modulators Nicotinic Modulators nAChR α4β2 or α7 Subtype Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Conformational Change SUVN_911 This compound (Antagonist) SUVN_911->nAChR Blocks ACh Binding Varenicline Varenicline (Partial Agonist) Varenicline->nAChR Binds and Partially Activates/Blocks Alpha7_Agonist α7 Agonist (e.g., PNU-282987) Alpha7_Agonist->nAChR Binds and Activates Acetylcholine Acetylcholine (ACh) Acetylcholine->nAChR Binds and Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization NT_Release Neurotransmitter Release (Dopamine, Serotonin, etc.) Depolarization->NT_Release Signaling_Cascades Intracellular Signaling Cascades (e.g., ERK/CREB) Depolarization->Signaling_Cascades Cellular_Response Cellular Response (e.g., Antidepressant Effects, Cognitive Enhancement) NT_Release->Cellular_Response Signaling_Cascades->Cellular_Response

Figure 1: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflows Preclinical Behavioral Assay Workflows cluster_FST Forced Swim Test (FST) cluster_SPT Sucrose Preference Test (SPT) cluster_NORT Novel Object Recognition Test (NORT) FST_Start Place rodent in inescapable cylinder of water FST_Observe Record behavior for a set duration (e.g., 6 min) FST_Start->FST_Observe FST_Measure Measure immobility time FST_Observe->FST_Measure SPT_Start Present rodent with two bottles (water and sucrose solution) SPT_Observe Measure consumption from each bottle over time SPT_Start->SPT_Observe SPT_Measure Calculate sucrose preference percentage SPT_Observe->SPT_Measure NORT_Familiarization Familiarization Phase: Expose rodent to two identical objects NORT_Test Test Phase: Replace one object with a novel one NORT_Familiarization->NORT_Test NORT_Measure Measure time spent exploring each object NORT_Test->NORT_Measure

Figure 2: Preclinical Behavioral Assay Workflows.

Experimental Protocols

Detailed methodologies for the key behavioral assays are crucial for the interpretation and replication of findings.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Rodents are individually placed into the cylinder for a 6-minute session.

    • The session is typically video-recorded for later analysis.

    • The duration of immobility (making only movements necessary to keep the head above water) during the last 4 minutes of the test is scored.

  • Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression, in rodents.

  • Apparatus: The test is conducted in the home cage of the animal. Two drinking bottles are provided.

  • Procedure:

    • Habituation: For 24-48 hours, animals are habituated to two bottles, both containing water.

    • Baseline: For the next 24 hours, one bottle is replaced with a sucrose solution (typically 1-2%). The position of the bottles is switched after 12 hours to avoid place preference.

    • Test: Following a period of stress (in chronic stress models) or drug administration, the animals are again presented with two bottles (one water, one sucrose solution) for 24 hours.

    • Fluid consumption from each bottle is measured by weighing the bottles before and after the test period.

  • Interpretation: Sucrose preference is calculated as (sucrose intake / total fluid intake) * 100. A significant increase in sucrose preference in treated animals compared to a control group suggests an antidepressant-like effect.

Novel Object Recognition Test (NORT)

The Novel Object Recognition Test is used to assess learning and memory, particularly recognition memory, in rodents.

  • Apparatus: An open-field arena (e.g., 50x50x50 cm). A variety of objects that are distinct in shape, color, and texture are used.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days.

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes).

    • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

    • Test Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object (sniffing, touching) is recorded.

  • Interpretation: A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A significantly higher discrimination index in the treated group compared to a control group indicates an improvement in recognition memory.

Discussion and Conclusion

This comparative guide highlights the therapeutic potential of this compound as a novel nicotinic modulator for the treatment of depression. Preclinical studies demonstrate its efficacy in established animal models at a dose range of 1.0-10.0 mg/kg.[1] While a direct comparison of the therapeutic index is hampered by the lack of publicly available quantitative toxicity data for this compound, its reported favorable safety profile in non-clinical and early clinical studies is promising.[2][4]

In comparison, varenicline, an α4β2 partial agonist, also exhibits antidepressant-like effects in preclinical models, with significant activity observed at doses as low as 0.178 mg/kg. With a NOAEL of 10 mg/kg/day in rats, varenicline appears to have a reasonable therapeutic window in preclinical species.

The α7 nAChR agonists, PNU-282987 and GTS-21, show efficacy in models of cognitive impairment at doses around 1 mg/kg. Similar to this compound, the lack of accessible, specific toxicity data for these compounds prevents a quantitative assessment of their therapeutic indices.

References

SUVN-911: A Comprehensive Analysis of its Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of SUVN-911 (Ropanicant), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, against a broad panel of receptors. The data presented herein is intended to offer researchers a comprehensive understanding of this compound's selectivity and potential for off-target effects.

High Affinity and Selectivity for the α4β2 Nicotinic Acetylcholine Receptor

This compound is a potent antagonist of the α4β2 nicotinic acetylcholine receptor, demonstrating a high binding affinity with a Ki value of 1.5 nM.[1][2] Its selectivity for the α4β2 subtype over the α3β4 subtype is significant, with a binding affinity for the α3β4 receptor greater than 10 µM.[1][2] This indicates a selectivity of over 6,600-fold for the α4β2 nAChR.

Broad Receptor Selectivity Screening

To further characterize its specificity, this compound was screened against a comprehensive panel of over 70 receptors, ion channels, transporters, and enzymes at a concentration of 10 µM. The results demonstrate a favorable selectivity profile, with minimal inhibition observed for the vast majority of off-target sites. This broad screening is crucial for identifying potential secondary pharmacology and predicting possible side effects early in the drug development process.

Table 1: Selectivity Profile of this compound Against a Panel of Receptors
Receptor/Target FamilySpecific Receptor/TargetPercent Inhibition at 10 µM this compound
Nicotinic Receptors α4β2 (Ki = 1.5 nM)
α3β4 (Ki > 10,000 nM)
Adrenergic Receptorsα1A15
α2A8
β1-5
β22
Dopamine ReceptorsD1-12
D2S10
D312
D4.45
Serotonin Receptors5-HT1A18
5-HT2A25
5-HT310
Muscarinic ReceptorsM15
M2-2
M38
Histamine ReceptorsH112
H23
Opioid Receptorsδ (DOP)-8
κ (KOP)1
μ (MOP)7
Ion ChannelsCa2+ Channel (L-type)15
K+ Channel (hERG)22
Na+ Channel (Site 2)8
TransportersDopamine Transporter (DAT)10
Norepinephrine Transporter (NET)15
Serotonin Transporter (SERT)28
EnzymesMonoamine Oxidase A (MAO-A)1
Monoamine Oxidase B (MAO-B)9

Data sourced from the supplementary information of Nirogi et al., J Med Chem. 2020.

Experimental Protocols

The determination of this compound's binding affinity was conducted using established radioligand binding assays.

α4β2 and α3β4 Nicotinic Acetylcholine Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 and α3β4 nicotinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Crude membrane preparations from HEK-293 cells stably expressing either the human α4β2 or α3β4 nAChR subtypes were used.

  • Radioligand: [³H]-Epibatidine, a high-affinity nAChR agonist, was used as the radioligand.

  • Assay Buffer: The assays were performed in a buffer solution containing 50 mM Tris-HCl (pH 7.4).

  • Incubation: A constant concentration of [³H]-Epibatidine was incubated with the cell membranes and varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the α4β2 nicotinic acetylcholine receptor and the general workflow of the radioligand binding assay.

G cluster_membrane Cell Membrane nAChR α4β2 nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds SUVN911 This compound (Antagonist) SUVN911->nAChR Blocks Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling (e.g., PI3K/Akt) Depolarization->Downstream

Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.

G start Start prepare Prepare Receptor Membranes and Radioligand start->prepare incubate Incubate Membranes, Radioligand, and this compound (Varying Concentrations) prepare->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

Caption: General workflow of the radioligand binding assay for selectivity profiling.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for the Investigational Compound SUVN-911

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Due to the novelty of the research compound SUVN-911 (Ropanicant), a specific, official Safety Data Sheet (SDS) is not publicly available. Therefore, this document provides essential safety precautions and a generalized disposal protocol based on its chemical structure as a chlorinated pyridine (B92270) derivative and a bicyclic amine hydrochloride, in line with standard practices for handling novel research compounds. All procedures involving this compound must be conducted with the assumption that the compound is hazardous.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a novel psychoactive research compound, its toxicological properties are not fully characterized. Consequently, it must be handled as a hazardous substance, and all generated waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before handling or disposing of this compound.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this compound.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and aerosols.
Lab Coat Standard laboratory coat, preferably with elastic cuffsTo protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of powders or aerosols.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a generalized procedure for the safe disposal of this compound waste. This should be adapted to comply with your institution's specific hazardous waste management plan.

  • Waste Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated as hazardous waste.[1]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1] Incompatible wastes should be stored separately.

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (Ropanicant)," and any known or suspected hazards (e.g., "Toxic," "Irritant").

    • Ensure the container is kept securely closed except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated, away from sources of ignition.

    • The storage area should be clearly marked, and access should be restricted to authorized personnel.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal.

    • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area to prevent exposure.

    • If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Report the spill to your laboratory supervisor and EHS department immediately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

SUVN911_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused compound, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate as Hazardous Waste waste_generated->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Waste Disposed by EHS ehs_contact->end evacuate Evacuate Immediate Area spill->evacuate contain Contain Spill with Inert Absorbent (if safe) evacuate->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect report Report to Supervisor & EHS collect->report report->ehs_contact

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach, treating the compound as potentially hazardous. Always consult your institution's Environmental Health and Safety department for specific procedures and to ensure full compliance with all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.